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  • Product: 4-Oxotetrahydrofuran-3-carbonitrile
  • CAS: 856945-68-1

Core Science & Biosynthesis

Foundational

4-Oxotetrahydrofuran-3-carbonitrile (CAS No. 856945-68-1): A Key Intermediate for Drug Discovery

An In-depth Technical Guide Introduction 4-Oxotetrahydrofuran-3-carbonitrile is a heterocyclic organic compound featuring a five-membered tetrahydrofuran ring functionalized with both a ketone and a nitrile group. This u...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

4-Oxotetrahydrofuran-3-carbonitrile is a heterocyclic organic compound featuring a five-membered tetrahydrofuran ring functionalized with both a ketone and a nitrile group. This unique arrangement of functional groups makes it a highly valuable and versatile building block in medicinal chemistry and synthetic organic chemistry. The tetrahydrofuran scaffold is a privileged structure found in numerous natural products and FDA-approved drugs, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] The nitrile group serves as a crucial pharmacophore or a synthetic handle, capable of participating in a wide array of chemical transformations.[3] This guide provides a comprehensive overview of its properties, a proposed synthetic pathway, applications in drug development, and essential safety protocols, tailored for researchers and scientists in the field.

PART 1: Physicochemical Properties & Identifiers

Precise identification and understanding of a compound's physical and chemical properties are foundational to its application in research. 4-Oxotetrahydrofuran-3-carbonitrile is registered under CAS Number 856945-68-1.[4][5] Its key identifiers and computed properties are summarized below.

Table 1: Core Identifiers and Properties
PropertyValueSource
CAS Number 856945-68-1[4]
IUPAC Name 4-oxooxolane-3-carbonitrile[4]
Molecular Formula C₅H₅NO₂[4]
Molecular Weight 111.10 g/mol [4]
Synonyms 4-oxo-tetrahydrofuran-3-carbonitrile, 3-Furancarbonitrile, tetrahydro-4-oxo-[4]
Canonical SMILES C1C(C(=O)CO1)C#N[4]
InChIKey WSRDUDNWEFKOHH-UHFFFAOYSA-N[4]
Predicted Spectroscopic Signatures

While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features essential for its characterization.[6][7]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show signals corresponding to the three distinct proton environments in the aliphatic ring. The proton at the C3 position (adjacent to both the ketone and nitrile) would likely appear as a multiplet. The two sets of non-equivalent methylene protons (at C2 and C5) would also exhibit complex splitting patterns (multiplets), typically in the range of 3.0-5.0 ppm, due to the influence of the adjacent oxygen and carbonyl group.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should display five distinct signals. The most downfield signal would correspond to the carbonyl carbon (C4), expected around 200-210 ppm. The nitrile carbon (C≡N) would appear in the characteristic range of 115-125 ppm. The carbon bearing the nitrile (C3) and the two methylene carbons (C2 and C5) adjacent to the ether oxygen would be found in the aliphatic region of the spectrum.

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by two strong, sharp absorption bands. A band around 2250-2210 cm⁻¹ would indicate the C≡N stretch of the nitrile group. A second prominent band around 1750-1730 cm⁻¹ would be indicative of the C=O stretch from the five-membered ring ketone. A C-O-C stretching band for the ether linkage would also be present around 1100 cm⁻¹.

PART 2: Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow: Intramolecular Cyclization

The proposed pathway begins with readily available starting materials, methyl 2-((2-cyanoethoxy)methoxy)acetate, and proceeds via a base-mediated intramolecular cyclization. The choice of a strong, non-nucleophilic base is critical to promote the desired cyclization without causing unwanted side reactions.

Step-by-Step Protocol:

  • Precursor Preparation: The synthesis starts with the preparation of a suitable acyclic precursor. This can be achieved through standard etherification and esterification reactions from simpler starting materials.

  • Cyclization Reaction:

    • To a solution of a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether, add the precursor dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • The base deprotonates the α-carbon to the nitrile group, generating a stabilized carbanion.

    • This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group in an intramolecular fashion.

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC), the reaction is carefully quenched with a dilute acid (e.g., 1M HCl) to neutralize the base.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified using column chromatography on silica gel to yield the final 4-Oxotetrahydrofuran-3-carbonitrile.

Diagram 1: Proposed Synthesis Workflow

G cluster_0 Step 1: Precursor Assembly cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up & Purification P1 Starting Materials (e.g., Cyano-ester) C1 Anhydrous Solvent (THF) Strong Base (NaH) P1->C1 Add C2 Intramolecular Nucleophilic Attack C1->C2 Deprotonation C3 Formation of Cyclic Intermediate C2->C3 Ring Closure W1 Acidic Quench (e.g., 1M HCl) C3->W1 Neutralization W2 Liquid-Liquid Extraction W1->W2 W3 Column Chromatography W2->W3 FP Final Product: 4-Oxotetrahydrofuran-3-carbonitrile W3->FP

Caption: Proposed workflow for the synthesis of 4-Oxotetrahydrofuran-3-carbonitrile.

PART 3: Applications in Drug Discovery & Medicinal Chemistry

The true value of 4-Oxotetrahydrofuran-3-carbonitrile lies in its potential as a scaffold and intermediate in the synthesis of novel therapeutic agents. Organic synthesis is a cornerstone of drug discovery, and access to unique building blocks is often a rate-limiting factor.[1]

The Tetrahydrofuran Scaffold

The tetrahydrofuran ring is a common motif in medicinal chemistry. Its presence can improve the pharmacokinetic profile of a drug candidate by:

  • Increasing Solubility: The ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility.

  • Metabolic Stability: The saturated ring is generally resistant to metabolic degradation compared to aromatic or more reactive systems.

  • Conformational Rigidity: The ring structure reduces the number of rotatable bonds, which can lock the molecule into a bioactive conformation, improving binding affinity to its target protein.

The Nitrile Group as a Key Pharmacophore

The nitrile group is far more than a simple synthetic handle; it is a versatile and increasingly utilized pharmacophore in modern drug design.[3] It can serve several roles:

  • Hydrogen Bond Acceptor: The nitrogen atom's lone pair of electrons can form crucial hydrogen bonds with amino acid residues in a protein's active site.

  • Dipole Interactions: The strong dipole of the C≡N bond can engage in favorable interactions within the binding pocket.

  • Bioisostere: It can act as a bioisostere for a carbonyl group, a hydroxyl group, or even a terminal alkyne, allowing chemists to fine-tune a molecule's properties while maintaining its biological activity.[3]

  • Metabolic Blocker: The nitrile is metabolically robust and is often used to replace a metabolically labile group, thereby increasing the drug's half-life.

The combination of the tetrahydrofuran scaffold with a strategically placed nitrile makes this compound a precursor for libraries of novel molecules. For example, derivatives of "tetrahydro benzo[b]thiophene-3-carbonitrile" have been successfully developed as potent histone deacetylase (HDAC) inhibitors for cancer therapy.[9] This demonstrates the potential of similar nitrile-containing heterocyclic scaffolds in designing targeted therapeutics.

Diagram 2: Role as a Scaffold in Drug Design

G cluster_0 Chemical Modifications Scaffold 4-Oxotetrahydrofuran -3-carbonitrile (Core Scaffold) Mod1 Reduction of Ketone (to -OH) Scaffold->Mod1 Functionalization Mod2 Hydrolysis of Nitrile (to -COOH) Scaffold->Mod2 Functionalization Mod3 Alkylation/Arylation (at C2 or C5) Scaffold->Mod3 Functionalization Derivatives Library of Diverse Drug-like Molecules Mod1->Derivatives Mod2->Derivatives Mod3->Derivatives Target Biological Target (e.g., Enzyme, Receptor) Derivatives->Target Binds to

Caption: Use of the core scaffold to generate diverse, biologically active molecules.

PART 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-Oxotetrahydrofuran-3-carbonitrile is not universally available, a robust safety protocol can be established based on data from structurally similar compounds, such as other functionalized tetrahydrofurans and aliphatic nitriles.[10][11][12]

Primary Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[10]

  • Eye Irritation: Causes serious eye irritation.[10]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[10]

Table 2: GHS Hazard Information (Predicted)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[11][12]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Avoid contact with skin.[10]

  • Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling.[10]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][12]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[10]

Conclusion

4-Oxotetrahydrofuran-3-carbonitrile (CAS No. 856945-68-1) represents a potent chemical tool for researchers in drug discovery and organic synthesis. Its structure combines the advantageous pharmacokinetic properties of the tetrahydrofuran ring with the versatile chemical reactivity and pharmacophoric potential of the nitrile group. While detailed experimental data remains specialized, its properties and reactivity can be confidently predicted based on established chemical principles. By providing a stable yet functionalizable core, this compound serves as an ideal starting point for the development of novel molecular entities aimed at a wide range of biological targets.

References

Exploratory

4-Oxotetrahydrofuran-3-carbonitrile: A Keystone Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 4-Oxotetrahydrofuran-3-carbonitrile is a versatile heterocyclic building block that has garnered significant interest i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxotetrahydrofuran-3-carbonitrile is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry. Its unique structural arrangement, featuring a tetrahydrofuran ring, a ketone, and a nitrile group, provides a rich platform for chemical modification and the introduction of diverse pharmacophoric elements. The inherent reactivity of the β-ketonitrile moiety allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Oxotetrahydrofuran-3-carbonitrile, with a particular focus on its role in the development of novel therapeutics.

Introduction: The Strategic Importance of the Tetrahydrofuran Scaffold

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2][3] Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding interactions, make it an attractive core for drug design. When functionalized with reactive handles like a ketone and a nitrile, as in 4-Oxotetrahydrofuran-3-carbonitrile, its utility as a versatile intermediate is significantly enhanced. The strategic placement of the cyano group alpha to the ketone creates a β-ketonitrile system, a highly reactive and synthetically valuable functional group arrangement.[4][5]

This guide will delve into the core chemical principles governing the behavior of 4-Oxotetrahydrofuran-3-carbonitrile, providing both foundational knowledge and practical insights for its application in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 4-Oxotetrahydrofuran-3-carbonitrile is essential for its effective use in synthesis and analysis.

Core Chemical Properties

The key physicochemical properties of 4-Oxotetrahydrofuran-3-carbonitrile are summarized in the table below. These computed values provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₅H₅NO₂PubChem[6]
Molecular Weight 111.10 g/mol PubChem[6]
IUPAC Name 4-oxooxolane-3-carbonitrilePubChem[6]
CAS Number 856945-68-1PubChem[6]
XLogP3 -0.4PubChem[6]
Topological Polar Surface Area 50.1 ŲPubChem[6]
Hydrogen Bond Donor Count 0PubChem[6]
Hydrogen Bond Acceptor Count 3PubChem[6]
Spectroscopic Signature

While publicly available high-resolution spectra are limited, the expected spectroscopic characteristics can be predicted based on the molecule's structure. This information is crucial for reaction monitoring and structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The protons on the tetrahydrofuran ring would appear as multiplets in the aliphatic region. The proton at the C3 position, being alpha to both the ketone and the nitrile, would likely be the most deshielded of the ring protons. The two protons at the C2 position and the two at the C5 position would exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other and the C3 proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show five distinct signals. The carbonyl carbon (C4) would appear significantly downfield (typically >200 ppm). The nitrile carbon would be found in the characteristic region for nitriles (around 115-125 ppm). The remaining three carbons of the tetrahydrofuran ring would appear in the aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum provides clear indicators of the key functional groups. A strong, sharp absorption band is expected for the ketone carbonyl (C=O) stretch, typically in the range of 1720-1740 cm⁻¹. Another characteristic sharp, medium-intensity band for the nitrile (C≡N) stretch would be observed around 2210-2260 cm⁻¹. The C-O-C ether stretch of the tetrahydrofuran ring would be visible in the fingerprint region, usually between 1050-1150 cm⁻¹.[7]

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M+) would be expected at m/z = 111.10. Fragmentation patterns would likely involve the loss of CO, HCN, or other small fragments from the ring.

Synthesis of 4-Oxotetrahydrofuran-3-carbonitrile: A Plausible Approach via Thorpe-Ziegler Cyclization

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from readily available precursors:

G cluster_0 Step 1: Synthesis of the Dinitrile Precursor cluster_1 Step 2: Thorpe-Ziegler Cyclization 2-(2-cyanoethoxy)acetonitrile 2-(2-cyanoethoxy)acetonitrile 4-Oxotetrahydrofuran-3-carbonitrile 4-Oxotetrahydrofuran-3-carbonitrile 2-(2-cyanoethoxy)acetonitrile->4-Oxotetrahydrofuran-3-carbonitrile 1. Strong Base (e.g., NaH, NaOEt) 2. Acidic Workup Acrylonitrile Acrylonitrile Acrylonitrile->2-(2-cyanoethoxy)acetonitrile Base-catalyzed Michael Addition Glycolonitrile Glycolonitrile Glycolonitrile->2-(2-cyanoethoxy)acetonitrile

Caption: Proposed synthetic workflow for 4-Oxotetrahydrofuran-3-carbonitrile.

Detailed Hypothetical Experimental Protocol

This protocol is based on the general principles of the Thorpe-Ziegler cyclization and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-(2-cyanoethoxy)acetonitrile (Dinitrile Precursor)

  • Reaction Setup: To a stirred solution of glycolonitrile (1.0 eq) in a suitable solvent such as acetonitrile or THF, add a catalytic amount of a strong base (e.g., sodium ethoxide, 0.1 eq) at 0 °C.

  • Michael Addition: Slowly add acrylonitrile (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.

  • Workup and Purification: Quench the reaction with a mild acid (e.g., acetic acid). Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the dinitrile precursor.

Step 2: Thorpe-Ziegler Cyclization to 4-Oxotetrahydrofuran-3-carbonitrile

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a strong, non-nucleophilic base such as sodium hydride (1.2 eq) in anhydrous THF.

  • Addition of Dinitrile: Slowly add a solution of 2-(2-cyanoethoxy)acetonitrile (1.0 eq) in anhydrous THF to the stirred suspension of the base at room temperature.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the cyclization can be monitored by TLC or GC-MS.

  • Acidic Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench with a cold, dilute aqueous acid (e.g., 1 M HCl) until the pH is acidic.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-Oxotetrahydrofuran-3-carbonitrile can be purified by column chromatography on silica gel or recrystallization.

Reactivity Profile: A Hub for Chemical Diversification

The presence of the ketone, nitrile, and tetrahydrofuran ring endows 4-Oxotetrahydrofuran-3-carbonitrile with a rich and versatile reactivity profile. The β-ketonitrile moiety is particularly important, as the acidic α-proton allows for a range of transformations.

G cluster_0 Reactions at the Ketone cluster_1 Reactions at the Nitrile cluster_2 Reactions involving the β-Ketonitrile System Start 4-Oxotetrahydrofuran-3-carbonitrile Reduction Reduction (e.g., NaBH₄) Start->Reduction Formation of Alcohol Grignard_Addition Grignard Addition (e.g., RMgBr) Start->Grignard_Addition Formation of Tertiary Alcohol Wittig_Reaction Wittig Reaction (e.g., Ph₃P=CHR) Start->Wittig_Reaction Formation of Alkene Hydrolysis Hydrolysis (Acid or Base) Start->Hydrolysis Formation of Carboxylic Acid or Amide Reduction_Nitrile Reduction (e.g., LiAlH₄, H₂/Catalyst) Start->Reduction_Nitrile Formation of Amine Addition_Nitrile Nucleophilic Addition (e.g., Grignard, Organolithium) Start->Addition_Nitrile Formation of Ketone Alkylation Alkylation (Base, R-X) Start->Alkylation Functionalization at C3 Cyclocondensation Cyclocondensation (e.g., with Hydrazine, Guanidine) Start->Cyclocondensation Formation of Fused Heterocycles

Caption: Reactivity map of 4-Oxotetrahydrofuran-3-carbonitrile.

Reactions at the Carbonyl Group

The ketone at the C4 position is susceptible to a variety of standard carbonyl reactions:

  • Reduction: The ketone can be selectively reduced to the corresponding alcohol using mild reducing agents like sodium borohydride (NaBH₄), yielding 4-hydroxy-tetrahydrofuran-3-carbonitrile. The stereochemical outcome of this reduction can be influenced by the choice of reagents and reaction conditions.

  • Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the carbonyl carbon to form tertiary alcohols.

  • Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction, providing a route to exocyclic methylene compounds.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into several other important functionalities:[12]

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide, respectively. This provides access to 4-oxotetrahydrofuran-3-carboxylic acid and its corresponding amide, both of which are valuable building blocks.

  • Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This yields 3-(aminomethyl)-tetrahydrofuran-4-one, introducing a basic center into the molecule.

  • Addition of Organometallics: Grignard reagents can add to the nitrile to form ketones after acidic workup, offering a route to 3-acyl-4-oxotetrahydrofurans.

Reactivity of the β-Ketonitrile System

The combined electron-withdrawing effects of the ketone and nitrile groups make the proton at the C3 position acidic. This allows for the formation of a stabilized enolate, which can participate in a variety of reactions:

  • Alkylation: The enolate can be alkylated with various electrophiles, allowing for the introduction of substituents at the C3 position.

  • Cyclocondensation Reactions: The β-ketonitrile moiety is a classic precursor for the synthesis of various heterocyclic systems. For example, reaction with hydrazine can lead to the formation of fused pyrazole derivatives, while reaction with guanidine or amidines can yield fused pyrimidine systems.[5]

Applications in Drug Discovery and Medicinal Chemistry

The structural features of 4-Oxotetrahydrofuran-3-carbonitrile make it a highly attractive scaffold for the design of novel therapeutic agents. Both the tetrahydrofuran ring and the nitrile group are recognized as important pharmacophores.

The Tetrahydrofuran Ring as a Bioisostere and Scaffold

Substituted tetrahydrofurans are found in numerous biologically active molecules and are often used as bioisosteres for other cyclic and acyclic moieties. Their ability to form key hydrogen bond interactions with biological targets is a significant advantage in drug design. For instance, substituted tetrahydrofuran derivatives have been successfully incorporated into potent HIV-1 protease inhibitors.

The Nitrile Group as a Key Pharmacophore

The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a reactive handle for covalent modification of a target protein. Nitrile-containing compounds have been developed as inhibitors for a wide range of enzymes, including kinases.[13][14][15]

Potential Therapeutic Targets

Given its structural features, 4-Oxotetrahydrofuran-3-carbonitrile is a promising starting point for the development of inhibitors for several important drug targets:

  • Kinase Inhibitors: The scaffold can be elaborated to occupy the ATP-binding site of various kinases. The nitrile group can form important hydrogen bonds with the hinge region of the kinase, a common binding motif for many kinase inhibitors.

  • Protease Inhibitors: The tetrahydrofuran ring can be functionalized to mimic the peptide backbone and interact with the active site of proteases.

  • Other Enzyme Inhibitors: The versatile reactivity of the molecule allows for the synthesis of a diverse library of compounds that can be screened against a wide range of enzymatic targets.

While no currently marketed drugs contain the 4-Oxotetrahydrofuran-3-carbonitrile core, its potential is evident from the numerous patents and publications describing the use of similar substituted tetrahydrofuran and β-ketonitrile scaffolds in drug discovery programs.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4-Oxotetrahydrofuran-3-carbonitrile. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Specific toxicity data is not widely available, so it should be treated as a potentially hazardous substance.

Conclusion

4-Oxotetrahydrofuran-3-carbonitrile is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a privileged tetrahydrofuran scaffold and a highly reactive β-ketonitrile moiety provides a powerful platform for the design and synthesis of novel, biologically active molecules. The synthetic accessibility of this compound, likely through a Thorpe-Ziegler cyclization, further enhances its appeal. As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of such well-designed building blocks will be crucial for the development of the next generation of therapeutics.

References

  • Thorpe reaction. Wikipedia. Available at: [Link]

  • H - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Stereoselective Desymmetrizations of Dinitriles to Synthesize Lactones. PMC. Available at: [Link]

  • Thorpe-Ziegler Reaction. SynArchive. Available at: [Link]

  • Thrope Ziegler Cyclization Search. Scribd. Available at: [Link]

  • 4-Oxotetrahydrofuran-3-carbonitrile. PubChem. Available at: [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry. Available at: [Link]

  • Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. NIH. Available at: [Link]

  • Chemistry of Nitriles. LibreTexts Chemistry. Available at: [Link]

  • Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E: Design, Synthesis, and Antiproliferative Activity. MDPI. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF (15,48,5S)-4-BROMO-6-OXABICYCLO[3.2.1] OCTAN-7-ONE. Google Patents.
  • Blaise reaction: Nitrile to beta-keto Ester Conversion. YouTube. Available at: [Link]

  • Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones1. Journal of the American Chemical Society. Available at: [Link]

  • (3R,4R)-trans-Methyl 4-methyl-5-oxotetrahydrofuran-3-carboxylate - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

  • (2S,3R,4R)-4-Ethyl-2-methyl-5-oxotetrahydrofuran-3-yl isobutyrate - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

  • Process for the manufacture of 3-oxo-tetrahydrofuran. Google Patents.
  • Novel process for the manufacture of 3-oxo-tetrahydrofuran. Google Patents.
  • 4- ( 5-CY ANO-PYRAZOL-1-YL) -PIPERIDINE DERIVATIVES AS GPR 119 MODULATORS. Common Organic Chemistry. Available at: [Link]

  • Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. ResearchGate. Available at: [Link]

  • Cyclization Reactions of 1,3-Bis-Silyl Enol Ethers and Related Masked Dianions. MDPI. Available at: [Link]

  • Novel process for manufacture of 3-oxo-tetrahydrofuran. Google Patents.
  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. PMC. Available at: [Link]

  • Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. Available at: [Link]

  • Editorial: Discovery of EGFR tyrosine kinase inhibitors for cancer treatment. Frontiers. Available at: [Link]

  • Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. PMC. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. Available at: [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PubMed. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. Available at: [Link]

  • Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. PubMed. Available at: [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. Available at: [Link]

  • Preparation method of oxirane derivative. Google Patents.
  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - Optional[FTIR] - Spectrum. Bio-Rad. Available at: [Link]

Sources

Foundational

4-Oxotetrahydrofuran-3-carbonitrile molecular structure

An In-depth Technical Guide to the Molecular Structure of 4-Oxotetrahydrofuran-3-carbonitrile Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of 4-Oxotetrahydro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 4-Oxotetrahydrofuran-3-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 4-Oxotetrahydrofuran-3-carbonitrile, a heterocyclic compound of significant interest in synthetic chemistry and drug discovery. The document elucidates the core molecular structure, physicochemical properties, and detailed spectroscopic characteristics of the molecule. By integrating theoretical principles with practical analytical methodologies, this guide serves as an essential resource for researchers, scientists, and professionals in drug development. We will explore the synergy of its functional groups—a ketone, a nitrile, and a tetrahydrofuran ether linkage—which define its unique reactivity and utility as a versatile chemical intermediate.

Introduction: The Significance of a Multifunctional Heterocycle

4-Oxotetrahydrofuran-3-carbonitrile (CAS No. 856945-68-1) is a substituted tetrahydrofuran, a class of saturated five-membered oxygen-containing heterocycles.[1] The tetrahydrofuran motif is a privileged scaffold found in a vast array of natural products and pharmacologically active molecules, valued for its favorable metabolic stability and ability to engage in hydrogen bonding.[2] What makes this particular molecule a compelling subject for study is its dense and strategic functionalization. The presence of a ketone at the 4-position and a nitrile group at the 3-position creates an α-cyanoketone moiety, a reactive handle that opens avenues for diverse chemical transformations. This guide will deconstruct the molecule's structure, offering insights into its characterization, reactivity, and potential as a building block for more complex molecular architectures.

Molecular Architecture and Physicochemical Profile

The structural identity of a molecule is the foundation of its chemical behavior. 4-Oxotetrahydrofuran-3-carbonitrile is defined by its molecular formula, C₅H₅NO₂, and a precise arrangement of its constituent atoms.[3]

IUPAC Name: 4-oxooxolane-3-carbonitrile[3] Molecular Formula: C₅H₅NO₂[3] CAS Number: 856945-68-1[1][3] Synonyms: Tetrahydro-4-oxo-3-furancarbonitrile, 4-oxo-tetrahydrofuran-3-carbonitrile[3]

Core Structural Features

The molecule's architecture is best visualized through its 2D structure, which highlights the key functional groups:

  • Tetrahydrofuran (THF) Ring: A five-membered saturated ring containing one oxygen atom, providing structural rigidity and influencing solubility.

  • Ketone (C=O): Located at the C4 position, this carbonyl group is a key site for nucleophilic attack and a strong electron-withdrawing group.

  • Nitrile (C≡N): Positioned at the C3 position, adjacent to the ketone. The nitrile group is a versatile functional group in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor, a bioisostere for other groups, or a reactive precursor.[4]

Caption: 2D structure of 4-Oxotetrahydrofuran-3-carbonitrile.

Computed Physicochemical Properties

Quantitative descriptors are essential for predicting a compound's behavior in various chemical and biological systems. The following properties have been computationally derived.

PropertyValueSource
Molecular Weight 111.10 g/mol PubChem[3]
Exact Mass 111.032028402 DaPubChem[3]
XLogP3 -0.4PubChem[3]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem[3]
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 50.1 ŲPubChem[3]

The negative XLogP3 value suggests good hydrophilicity, a common trait for small, oxygen-rich heterocycles. The presence of three hydrogen bond acceptors (the ether oxygen, ketone oxygen, and nitrile nitrogen) is critical for its potential interactions with biological macromolecules.

Spectroscopic Elucidation: A Validating System

Confirming the molecular structure of 4-Oxotetrahydrofuran-3-carbonitrile relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.

Caption: Workflow for the spectroscopic confirmation of the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is unparalleled for the rapid identification of functional groups. For 4-Oxotetrahydrofuran-3-carbonitrile, the spectrum is expected to be dominated by three key absorption bands.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Nitrile (C≡N) Stretch2260 - 2240Sharp, Medium
Ketone (C=O) Stretch1765 - 1745Strong, Sharp
Ether (C-O-C) Asymmetric Stretch1150 - 1085Strong
Aliphatic (C-H) Stretch3000 - 2850Medium
  • Causality: The C≡N stretch appears in a relatively "quiet" region of the spectrum, making it a highly diagnostic peak.[5] The ketone's carbonyl stretch is typically one of the strongest absorptions. Its exact position can be influenced by ring strain in the five-membered ring. The strong C-O-C ether stretch confirms the tetrahydrofuran core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and proton skeleton.

¹H NMR Spectroscopy (Predicted): The molecule has three distinct proton environments, leading to three signals.

  • δ ~4.5-4.8 ppm (2H, complex multiplet): These are the two protons on C5, adjacent to the ether oxygen. The oxygen's electronegativity deshields them significantly, shifting them downfield.

  • δ ~4.2-4.4 ppm (2H, complex multiplet): These are the two protons on C2, also adjacent to the ether oxygen.

  • δ ~3.8-4.0 ppm (1H, triplet or dd): This is the single proton on C3, which is deshielded by both the adjacent ketone and nitrile groups. Its multiplicity will depend on the coupling with the two protons on C2.

¹³C NMR Spectroscopy (Predicted): The molecule has five distinct carbon atoms, resulting in five signals.

  • δ ~195-205 ppm: The carbonyl carbon (C4) of the ketone, highly deshielded.

  • δ ~115-120 ppm: The nitrile carbon (C≡N).

  • δ ~70-80 ppm: The two carbons adjacent to the ether oxygen (C2 and C5).

  • δ ~45-55 ppm: The carbon at the α-position to the ketone and nitrile (C3).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can offer structural clues through fragmentation.

  • Molecular Ion (M⁺): A peak at m/z = 111.032 would correspond to the exact mass of the molecule, confirming its elemental composition.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of CO (m/z = 28) from the ketone or the loss of HCN (m/z = 27) from the nitrile group, providing further structural validation.

Synthesis and Chemical Reactivity

The synthesis of substituted tetrahydrofurans is a well-established field in organic chemistry, often involving intramolecular cyclization reactions.[2][6] For instance, a plausible synthetic route to the 3-oxo-tetrahydrofuran core involves the acid-catalyzed cyclization of 1,2,4-trihydroxybutane followed by oxidation of the resulting 3-hydroxytetrahydrofuran.[7] The introduction of the nitrile group at the C3 position would likely involve subsequent functional group manipulations.

The reactivity of 4-Oxotetrahydrofuran-3-carbonitrile is governed by the interplay of its functional groups:

  • Acidity of the C3 Proton: The proton at the C3 position is highly acidic due to the electron-withdrawing effects of both the adjacent ketone and nitrile groups. This facilitates the formation of a stabilized enolate, which can act as a nucleophile in various C-C bond-forming reactions (e.g., alkylations, aldol reactions).

  • Electrophilicity of the Carbonyl Carbon: The ketone at C4 is a primary site for nucleophilic addition reactions, allowing for the introduction of a wide range of substituents.

  • Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a gateway to a diverse set of derivatives.

Applications in Drug Discovery and Chemical Synthesis

Organic synthesis remains a cornerstone of drug discovery, and versatile building blocks like 4-Oxotetrahydrofuran-3-carbonitrile are invaluable.[8]

  • Scaffold for Complex Molecules: Its multiple functional groups allow for sequential, regioselective modifications, making it an ideal starting point for constructing more elaborate molecules with potential biological activity.

  • Role of the Nitrile Pharmacophore: The nitrile group is present in over 30 approved pharmaceutical agents.[4] It can serve as a key hydrogen bond acceptor in enzyme active sites or act as a bioisosteric replacement for other functional groups. The presence of this group in the title compound enhances its potential as a lead structure in medicinal chemistry programs. For example, related carbonitrile-containing heterocyclic structures have been investigated as potent inhibitors of enzymes like histone deacetylases (HDACs).[9]

Standard Protocol: ATR-IR Spectroscopy

To ensure trustworthy and reproducible data, a standardized protocol is essential. The following outlines the steps for acquiring an IR spectrum of the compound.

Objective: To obtain a high-quality infrared spectrum of 4-Oxotetrahydrofuran-3-carbonitrile to identify its characteristic functional group absorptions.

Methodology: Attenuated Total Reflectance (ATR)

  • Instrument Preparation:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Collection:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

    • Causality: This step is critical to ensure that peaks in the final spectrum originate solely from the sample, not the environment.

  • Sample Application:

    • Place a small amount (a few milligrams if solid, or a single drop if liquid) of 4-Oxotetrahydrofuran-3-carbonitrile directly onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

    • Causality: Good contact is required for the IR beam (evanescent wave) to penetrate the sample effectively and generate a strong signal.

  • Sample Spectrum Collection:

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample scan against the collected background to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the resulting spectrum to identify the wavenumbers of key absorption bands.

    • Compare the observed peaks with the expected values for nitrile (C≡N), ketone (C=O), and ether (C-O-C) stretches to confirm the compound's identity.

  • Cleanup:

    • Retract the press, remove the sample, and thoroughly clean the ATR crystal with solvent as in Step 1 to prepare for the next measurement.

Conclusion

4-Oxotetrahydrofuran-3-carbonitrile represents a molecule of considerable synthetic potential. Its structure, confirmed through a combination of spectroscopic methods, features a unique convergence of reactive functional groups on a stable heterocyclic core. The detailed understanding of its molecular architecture, properties, and reactivity presented in this guide provides a solid foundation for its application in advanced organic synthesis and as a scaffold in the rational design of novel therapeutic agents. The principles and protocols outlined herein underscore the necessity of a rigorous, multi-faceted approach to chemical characterization in modern research and development.

References

  • PubChem. (n.d.). 4-Oxotetrahydrofuran-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Okuda, K., et al. (2013). 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • SpectraBase. (n.d.). (3R,4R)-trans-Methyl 4-methyl-5-oxotetrahydrofuran-3-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl 4-oxotetrahydrofuran-3-carboxylate. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • SpectraBase. (n.d.). (2S,3R,4R)-4-Ethyl-2-methyl-5-oxotetrahydrofuran-3-yl isobutyrate. Retrieved from [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the manufacture of 3-oxo-tetrahydrofuran.
  • PubChem. (n.d.). 3-Oxotetrahydrofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Patel, K., et al. (2021). Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors. Bioorganic Chemistry. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. Retrieved from [Link]

  • Russian Journal of Organic Chemistry. (2022). Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra. YouTube. Retrieved from [Link]

  • MDPI. (2023). Application of Spirulina platensis and Chlorella vulgaris for Improved Growth and Bioactive Compound Accumulation in Achillea fragrantissima In Vitro. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2022). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules. Retrieved from [Link]

  • DTIC. (n.d.). THE FAR INFRARED SPECTRUM OF TETRAHYDROFURAN. Retrieved from [Link]

Sources

Exploratory

4-Oxotetrahydrofuran-3-carbonitrile synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-Oxotetrahydrofuran-3-carbonitrile Abstract 4-Oxotetrahydrofuran-3-carbonitrile is a heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Oxotetrahydrofuran-3-carbonitrile

Abstract

4-Oxotetrahydrofuran-3-carbonitrile is a heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, combining a polar tetrahydrofuran ring with a reactive β-ketonitrile moiety, makes it a versatile building block for the synthesis of complex molecular architectures and novel chemical entities. The nitrile group, a common pharmacophore, can participate in various chemical transformations and often plays a crucial role in molecular recognition at biological targets.[1] This guide provides a comprehensive overview of plausible and scientifically robust synthetic pathways for obtaining 4-oxotetrahydrofuran-3-carbonitrile, designed for researchers, chemists, and professionals in drug development. While a specific, peer-reviewed protocol for this exact molecule is not prevalent in readily accessible literature, this document leverages established and analogous chemical transformations to propose two primary, highly viable synthetic strategies. Each pathway is detailed with mechanistic insights, explanations for experimental choices, and representative protocols from authoritative sources for structurally similar cyclizations.

Introduction: The Strategic Importance of the β-Ketonitrile Tetrahydrofuran Scaffold

The tetrahydrofuran ring is a privileged substructure found in a vast array of natural products and biologically active molecules, prized for its metabolic stability and ability to engage in hydrogen bonding.[2][3] When functionalized with a β-ketonitrile group, as in 4-oxotetrahydrofuran-3-carbonitrile, the resulting scaffold becomes a powerful synthetic intermediate. The nitrile group is a unique functional group in medicinal chemistry; it is sterically small, can act as a hydrogen bond acceptor, and can be metabolically stable or serve as a precursor to other functional groups like amines or carboxylic acids.[1] Its presence in numerous approved drugs attests to its utility and biocompatibility.[]

The development of efficient and scalable synthetic routes to molecules like 4-oxotetrahydrofuran-3-carbonitrile is therefore a critical task, enabling the exploration of new chemical space in drug discovery programs.[5] This guide explores the core chemical principles that underpin its synthesis, focusing on two logical and powerful carbon-carbon bond-forming strategies: the Thorpe-Ziegler Reaction and a Michael Addition-Cyclization Cascade .

Pathway 1: Intramolecular Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular variant of the Thorpe condensation, a classic method for forming a new carbon-carbon bond between two nitrile groups.[6][7] It is conceptually analogous to the Dieckmann condensation, but instead of esters, it utilizes nitriles to form a cyclic β-enaminonitrile, which upon acidic hydrolysis, yields the target cyclic β-ketonitrile.[8][9] This pathway is particularly well-suited for forming stable 5- and 6-membered rings.

Mechanistic Rationale and Strategy

The core of this strategy involves the synthesis of an acyclic precursor containing both a nitrile and an ester functionality linked by an ether bond, specifically a molecule like ethyl 2-(cyanomethoxy)acetate (3) . The reaction proceeds through the following key steps:

  • Deprotonation: A strong base, typically a sodium alkoxide like sodium ethoxide (NaOEt), deprotonates the α-carbon situated between the nitrile and the ester group. This position is highly acidic due to the electron-withdrawing effects of both adjacent functional groups, leading to the formation of a resonance-stabilized carbanion (enolate).

  • Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbon of the nitrile group within the same molecule. This is a 5-exo-trig cyclization, which is kinetically and thermodynamically favored, leading to the formation of a five-membered ring.

  • Formation of a Cyclic Enaminonitrile: The initial cyclization product is a cyclic imine anion, which rapidly tautomerizes to the more stable β-enaminonitrile (as its sodium salt). This step is often the driving force for the reaction.

  • Acidic Hydrolysis: A final workup with a mild acid (e.g., dilute HCl or H₂SO₄) serves two purposes: it neutralizes the base and, more importantly, hydrolyzes the enamine functionality to the desired ketone, yielding the final product, 4-oxotetrahydrofuran-3-carbonitrile (1) .

Thorpe_Ziegler_Pathway cluster_precursor Precursor Synthesis cluster_cyclization Thorpe-Ziegler Cyclization & Hydrolysis start1 Ethyl chloroacetate precursor Ethyl 2-(cyanomethoxy)acetate (3) start1->precursor NaH, THF start2 Glycolonitrile start2->precursor intermediate1 Intramolecular Nucleophilic Attack precursor->intermediate1 1. NaOEt, EtOH (Base) intermediate2 Cyclic Enaminonitrile Salt intermediate1->intermediate2 Tautomerization product 4-Oxotetrahydrofuran-3-carbonitrile (1) intermediate2->product 2. H₃O⁺ (Acidic Workup) caption Fig 1. Proposed Thorpe-Ziegler pathway for synthesis.

Caption: Fig 1. Proposed Thorpe-Ziegler pathway for synthesis.

Representative Experimental Protocol (Adapted from an Analogous Cyclization)

While a specific protocol for ethyl 2-(cyanomethoxy)acetate cyclization is not available, the following procedure for the synthesis of a related cyclic system, ethyl 2-cyano-4,4-dimethoxybutyrate, demonstrates the key alkylation step required to form a suitable precursor.[10] The subsequent cyclization would follow standard Thorpe-Ziegler conditions.

Part A: Synthesis of Precursor (Illustrative Alkylation)

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethyl 2-cyanoacetate (3.73 mol), 2-bromo-1,1-dimethoxyethane (0.89 mol), potassium carbonate (30 g), and potassium iodide (7.0 g).

  • Reaction: Heat the mixture to 130°C. Add an additional 92 g of potassium carbonate in three portions over 1.5 hours, controlling the rate to manage gas evolution.

  • Reflux: Maintain the mixture at reflux (approx. 120°C) until TLC or GC-MS analysis indicates the consumption of the starting bromo-acetal.

  • Work-up: Cool the reaction mixture and dissolve the inorganic salts by adding 375 g of water. Separate the organic layer. The resulting crude ethyl 2-cyano-4,4-dimethoxybutyrate can be purified by vacuum distillation.

Part B: Thorpe-Ziegler Cyclization and Hydrolysis (Proposed)

  • Setup: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol.

  • Addition: Cool the sodium ethoxide solution to 0°C and add the precursor cyano-ester (3) (1.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Hydrolysis & Work-up: Cool the mixture to 0°C and slowly add 1 M aqueous HCl until the pH is acidic (pH ~2-3).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield 4-oxotetrahydrofuran-3-carbonitrile (1) .

Pathway 2: Michael Addition and Intramolecular Cyclization Cascade

This pathway builds the tetrahydrofuran ring through a two-step sequence initiated by a Michael (or conjugate) addition.[11] The strategy involves the 1,4-addition of a carbon nucleophile derived from a haloacetonitrile to an α,β-unsaturated ester, like ethyl acrylate. The resulting intermediate then undergoes a rapid base-mediated intramolecular Sₙ2 reaction to form the five-membered ring.

Mechanistic Rationale and Strategy

This approach is powerful because it sequentially forms the C3-C4 bond and then the C5-O bond of the tetrahydrofuran ring in a controlled manner.

  • Nucleophile Formation: A base (e.g., potassium carbonate or a non-nucleophilic base like DBU) deprotonates a haloacetonitrile, such as 2-bromoacetonitrile. The resulting carbanion is the "Michael donor."

  • Michael Addition: The carbanion attacks the β-carbon of ethyl acrylate (the "Michael acceptor"). This is a classic conjugate addition reaction that forms a new carbon-carbon bond and generates an enolate intermediate.[12]

  • Proton Transfer: The enolate is protonated during the reaction or work-up to yield the linear intermediate, ethyl 4-bromo-2-cyanobutanoate (5) .

  • Intramolecular Cyclization: In the presence of a base (which can be the same base from the first step or added subsequently), the oxygen of the ester's enolate form, or more directly the alcohol formed after a transesterification side reaction, acts as a nucleophile. It attacks the carbon atom bearing the bromine, displacing the bromide ion via an intramolecular Sₙ2 reaction to close the ring and form the target molecule (1) . An alternative and more direct cyclization involves the enolate of the ester attacking the carbon with the leaving group.

Michael_Addition_Pathway cluster_michael Michael Addition cluster_cyclization Intramolecular Cyclization start1 2-Bromoacetonitrile intermediate1 Ethyl 4-bromo-2-cyanobutanoate (5) start1->intermediate1 K₂CO₃, Acetone start2 Ethyl Acrylate start2->intermediate1 K₂CO₃, Acetone product 4-Oxotetrahydrofuran-3-carbonitrile (1) intermediate1->product Base (e.g., NaOEt) caption Fig 2. Proposed Michael Addition-Cyclization pathway.

Caption: Fig 2. Proposed Michael Addition-Cyclization pathway.

Representative Experimental Protocol (Adapted for Cyano-analogue)

The following protocol is adapted from a known procedure for the synthesis of the corresponding methyl ester, methyl 4-oxotetrahydrofuran-3-carboxylate, demonstrating the viability of this approach.[13]

  • Setup: To a stirred slurry of sodium hydride (1.1 eq) in anhydrous diethyl ether (40 mL) at room temperature, slowly add a solution of 2-bromoacetonitrile (1.0 eq) in DMSO (20 mL). Stir the reaction mixture for 30 minutes at room temperature.

  • Michael Addition: Cool the resulting mixture to 0°C in an ice bath. Add a solution of ethyl acrylate (1.1 eq) in DMSO (20 mL) dropwise.

  • Reaction: After the addition is complete, remove the cooling bath and continue stirring for 1 hour at room temperature. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing 5% aqueous H₂SO₄ (60 mL) and ice.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-oxotetrahydrofuran-3-carbonitrile (1) .

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: Thorpe-ZieglerPathway 2: Michael Addition-Cyclization
Core Strategy Intramolecular C-C bond formation via nitrile condensation.Intermolecular C-C bond formation followed by intramolecular C-O bond formation.
Key Precursor Acyclic cyano-ester (e.g., ethyl 2-(cyanomethoxy)acetate).Haloacetonitrile and an acrylate ester.
Advantages - Potentially a one-pot cyclization from a suitable precursor.- Well-established for forming 5-membered rings.- Avoids handling potentially unstable Michael adducts.- Starting materials are generally simple and commercially available.- Cascade nature can be efficient.- Milder conditions may be possible for the initial addition.
Challenges - The synthesis of the linear precursor may require multiple steps.- Requires strongly basic, anhydrous conditions.- Hydrolysis of the enamine intermediate must be controlled.- Potential for polymerization of the acrylate.- The halo-intermediate may be unstable.- Requires careful control of base stoichiometry to promote both addition and cyclization.
Ideal Application Large-scale synthesis where the precursor can be prepared efficiently.Rapid, discovery-scale synthesis where starting material availability is key.

Conclusion

The synthesis of 4-oxotetrahydrofuran-3-carbonitrile can be approached through at least two highly effective and logical synthetic strategies rooted in fundamental organic reactions. The Thorpe-Ziegler reaction offers a direct intramolecular route from a cyano-ester precursor, leveraging the powerful nitrile-based condensation chemistry. Alternatively, a Michael addition followed by intramolecular cyclization provides a convergent pathway using readily available starting materials.

The choice between these pathways depends on factors such as the availability and cost of starting materials, desired scale, and the specific capabilities of the laboratory. Both routes provide a robust framework for obtaining this valuable heterocyclic building block, paving the way for its application in the development of next-generation pharmaceuticals and other advanced materials. Further optimization of reaction conditions and precursor synthesis will be key to developing a truly scalable and industrially viable process.

References

  • Wikipedia. (2023). Thorpe reaction. Retrieved January 5, 2026, from [Link]

  • Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved January 5, 2026, from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 856945-68-1 | 4-Oxotetrahydrofuran-3-carbonitrile. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. PubMed Central. Retrieved January 5, 2026, from [Link]

  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved January 5, 2026, from [Link]

  • MDPI. (2020). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Retrieved January 5, 2026, from [Link]

  • L.S. College, Muzaffarpur. (2020, September 24). Thorpe reaction. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PubMed Central. Retrieved January 5, 2026, from [Link]

  • Technical Disclosure Commons. (2022, August 21). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Redox-Neutral Cyanoalkylation/Cyclization of Olefinic 1,3-Dicarbonyls with Cycloketone Oxime Esters: Access to Cyanoalkylated Dihydrofurans. PubMed. Retrieved January 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved January 5, 2026, from [Link]

  • WIPO Patentscope. (n.d.). Novel process for the manufacture of 3-oxo-tetrahydrofuran. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
  • National Center for Biotechnology Information. (n.d.). 4-Oxotetrahydrofuran-3-carbonitrile. PubChem. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). End-reactive poly(tetrahydrofuran) for functionalization and graft copolymer synthesis via a conjugate substitution reaction. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Organic synthesis provides opportunities to transform drug discovery. PubMed. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2019). Synthesis of Fluorine-Containing 3-Aminocyclopent-2-enones via Intramolecular Cyclization. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2017). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (1979). Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur. PubMed. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). US6245933B1 - Transesterification method for making cyanoacrylates.
  • Organic Syntheses. (n.d.). β-METHYL-β-PHENYL-α,α'-DICYANOGLUTARIMIDE. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d] pyrimidines.

Sources

Foundational

Spectroscopic data of 4-Oxotetrahydrofuran-3-carbonitrile

An In-Depth Technical Guide to the Spectroscopic Data of 4-Oxotetrahydrofuran-3-carbonitrile This guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Oxotetrahydrofuran-3-carbonitrile, a het...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 4-Oxotetrahydrofuran-3-carbonitrile

This guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Oxotetrahydrofuran-3-carbonitrile, a heterocyclic building block of interest in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for this molecule. The narrative emphasizes the causal relationships behind spectral features and provides robust, self-validating experimental protocols for data acquisition.

Introduction: The Molecular Blueprint

4-Oxotetrahydrofuran-3-carbonitrile (C₅H₅NO₂) is a bifunctional molecule featuring a five-membered tetrahydrofuran ring, a ketone at the 4-position, and a nitrile group at the 3-position. Its molecular weight is 111.10 g/mol , with a monoisotopic mass of 111.032028402 Da[1]. The unique arrangement of an α-cyano ketone within an ether ring system dictates its reactivity and its distinct spectroscopic signature. Accurate spectroscopic characterization is paramount for confirming its identity and purity, especially when used as an intermediate in complex synthetic pathways.

This guide will deconstruct the predicted spectroscopic data, offering a foundational framework for its empirical analysis.

Infrared (IR) Spectroscopy: Probing Vibrational Signatures

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Expected Absorption Maxima

The structure of 4-Oxotetrahydrofuran-3-carbonitrile contains several key functional groups that will give rise to characteristic IR absorption bands:

  • C-H Stretching: The sp³-hybridized C-H bonds of the tetrahydrofuran ring are expected to produce absorption bands just below 3000 cm⁻¹ (typically in the 2850–2960 cm⁻¹ range).

  • C≡N Stretching: The nitrile group is a very strong and sharp absorber in a relatively uncongested region of the spectrum, typically between 2260 and 2210 cm⁻¹ for saturated nitriles[2][3]. This peak is often a definitive marker for the presence of a nitrile.

  • C=O Stretching: The ketone carbonyl group (C=O) gives rise to one of the strongest and most recognizable peaks in an IR spectrum. For a saturated, five-membered ring ketone, the ring strain typically increases the stretching frequency to approximately 1745-1750 cm⁻¹, which is higher than the typical ~1715 cm⁻¹ for an acyclic ketone[4][5].

  • C-O Stretching: The C-O single bond stretch of the ether within the tetrahydrofuran ring will produce a strong absorption in the fingerprint region, typically between 1050 and 1150 cm⁻¹[3].

Data Summary: Predicted IR Peaks
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
C-H (alkane)Stretching2850 - 2960Medium
C≡N (nitrile)Stretching2210 - 2260Medium-Strong, Sharp
C=O (ketone)Stretching~1750Strong, Sharp
C-O (ether)Stretching1050 - 1150Strong
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

This protocol ensures rapid and reliable data acquisition for a liquid or solid sample.

  • Instrument Preparation: Ensure the spectrometer is powered on and has completed its startup diagnostics.

  • Background Collection:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

    • Collect a background spectrum with 32 or 64 scans. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum[6].

  • Sample Application:

    • Apply a small amount of the 4-Oxotetrahydrofuran-3-carbonitrile sample directly onto the ATR crystal. If it is a solid, ensure good contact by applying pressure with the built-in clamp.

  • Sample Spectrum Collection:

    • Collect the sample spectrum using the same number of scans as the background measurement to ensure proper subtraction.

  • Data Processing and Cleaning:

    • The software will automatically perform the background subtraction.

    • Process the spectrum to identify peak wavenumbers.

    • Clean the ATR crystal thoroughly with a suitable solvent after the measurement is complete.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and integration, a complete structural assignment can be made.

¹H NMR Spectroscopy Analysis

The molecule has three distinct proton environments. The presence of the electron-withdrawing ketone and nitrile groups will significantly deshield adjacent protons, shifting their signals downfield.

  • H-2 (CH₂): These two protons are adjacent to the ether oxygen. They are diastereotopic due to the chiral center at C-3. They are expected to appear as two separate multiplets, likely in the range of 4.0-4.5 ppm.

  • H-3 (CH): This single proton is alpha to both the ketone and the nitrile group. This position is highly electron-deficient, causing a significant downfield shift. It will appear as a multiplet (likely a triplet or doublet of doublets) around 3.5-4.0 ppm.

  • H-5 (CH₂): These two protons are adjacent to both the ether oxygen and the ketone. They are expected to be deshielded and will likely appear as a multiplet around 3.8-4.2 ppm.

Data Summary: Predicted ¹H NMR Data (in CDCl₃)
Proton LabelIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H-22H4.0 - 4.5MultipletsAdjacent to ether oxygen; diastereotopic.
H-31H3.5 - 4.0MultipletAlpha to C=O and C≡N; highly deshielded.
H-52H3.8 - 4.2MultipletAlpha to C=O and adjacent to ether oxygen.
¹³C NMR Spectroscopy Analysis

The molecule has five unique carbon atoms, each with a distinct chemical shift.

  • C=O (C-4): The ketone carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically in the range of 190-215 ppm[4][5].

  • C≡N: The nitrile carbon appears in a characteristic region, typically between 115-125 ppm.

  • C-O Carbons (C-2, C-5): The carbons bonded to the ether oxygen will be deshielded, appearing in the 65-75 ppm range.

  • C-CN (C-3): The carbon bearing the nitrile group will be found in the aliphatic region, but its exact shift is influenced by the adjacent ketone. A reasonable estimate is 40-50 ppm.

Data Summary: Predicted ¹³C NMR Data (in CDCl₃)
Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C-4 (C=O)190 - 205Ketone carbonyl carbon; highly deshielded.
C≡N115 - 125Characteristic nitrile carbon shift.
C-268 - 75Methylene carbon adjacent to ether oxygen.
C-565 - 72Methylene carbon adjacent to ether oxygen and ketone.
C-340 - 50Methine carbon alpha to both ketone and nitrile.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved. Using a solvent with a known residual peak is crucial for chemical shift referencing[7].

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is critical for high resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

    • Phase the spectrum correctly and perform a baseline correction.

    • Calibrate the chemical shift axis using the known residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H, CDCl₃ at 77.16 ppm for ¹³C)[8].

    • Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities.

Mass Spectrometry: Unveiling the Molecular Mass and Fragments

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis.

Expected Molecular Ion and Fragmentation Pattern
  • Molecular Ion (M⁺•): Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be observed as a protonated species [M+H]⁺ at m/z 112.0393. The calculated exact mass of the neutral molecule is 111.0320 Da[1].

  • Fragmentation: Under harsher ionization conditions like Electron Ionization (EI), fragmentation is expected. A key fragmentation pathway for ketones is alpha-cleavage, the breaking of a bond adjacent to the carbonyl group[5][9].

    • Loss of CO: Cleavage on both sides of the carbonyl could lead to the loss of a neutral CO molecule (28 Da), resulting in a fragment at m/z 83.

    • Loss of HCN: Cleavage adjacent to the nitrile group could result in the loss of HCN (27 Da), leading to a fragment at m/z 84.

Data Summary: Predicted Mass Spectrometry Peaks
m/z ValueIdentityIonization Mode
112.0393[M+H]⁺ESI (Positive)
111.0320[M]⁺•EI
84[M-HCN]⁺•EI
83[M-CO]⁺•EI
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Direct Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 Da).

  • Data Analysis: Determine the m/z of the most abundant ion and compare it to the calculated exact mass of the expected protonated molecule, [C₅H₅NO₂ + H]⁺.

Synthesis and Spectroscopic Validation Workflow

The synthesis of α-cyano ketones can often be achieved through the nucleophilic substitution of an α-halo ketone with a cyanide salt like NaCN or KSCN[10]. Understanding the synthesis provides context for potential impurities (e.g., unreacted starting material, hydrolysis products) that could appear in the spectra.

Diagram: Spectroscopic Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation synthesis Synthesis of 4-Oxotetrahydrofuran-3-carbonitrile purification Purification (e.g., Chromatography) synthesis->purification sample Purified Sample purification->sample ir IR Spectroscopy sample->ir nmr NMR Spectroscopy (¹H & ¹³C) sample->nmr ms Mass Spectrometry sample->ms validation Structure Confirmation ir->validation nmr->validation ms->validation

Caption: Workflow for synthesis and spectroscopic validation.

Diagram: Logic of Spectroscopic Data Integration

G ir_co IR Peak: ~1750 cm⁻¹ (Strong, Sharp) ketone Ketone Group (C=O) Confirmed ir_co->ketone ir_cn IR Peak: ~2240 cm⁻¹ (Medium, Sharp) nitrile Nitrile Group (C≡N) Confirmed ir_cn->nitrile c13_co ¹³C NMR: ~195 ppm c13_co->ketone c13_cn ¹³C NMR: ~118 ppm c13_cn->nitrile ms_ion MS: m/z = 112.0393 ([M+H]⁺) formula Molecular Formula (C₅H₅NO₂) Confirmed ms_ion->formula h1_nmr ¹H NMR: 3 distinct proton environments h1_nmr->formula conclusion Structure of 4-Oxotetrahydrofuran-3-carbonitrile Validated ketone->conclusion nitrile->conclusion formula->conclusion

Caption: Integration of multi-technique spectroscopic data.

Conclusion

The structural confirmation of 4-Oxotetrahydrofuran-3-carbonitrile relies on the cohesive interpretation of data from multiple spectroscopic techniques. The definitive presence of a nitrile group is confirmed by a sharp peak around 2240 cm⁻¹ in the IR spectrum and a carbon signal near 118 ppm in the ¹³C NMR. The strained five-membered ring ketone is identified by its characteristic IR absorption near 1750 cm⁻¹ and a carbonyl carbon signal above 190 ppm. Finally, ¹H NMR confirms the connectivity of the tetrahydrofuran ring protons, and high-resolution mass spectrometry validates the elemental composition. This guide provides the predictive data and methodological framework necessary for the unambiguous characterization of this important synthetic intermediate.

References

Exploratory

4-Oxotetrahydrofuran-3-carbonitrile NMR analysis

An In-depth Technical Guide to the NMR Analysis of 4-Oxotetrahydrofuran-3-carbonitrile Abstract This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of 4-Oxotetrahydro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the NMR Analysis of 4-Oxotetrahydrofuran-3-carbonitrile

Abstract

This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of 4-Oxotetrahydrofuran-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug development. In the absence of published experimental spectra for this specific compound, this guide offers a predictive and methodological approach. It details the anticipated ¹H and ¹³C NMR spectral features of both the keto and enol tautomers, grounded in data from analogous structures. Crucially, this document outlines a systematic experimental workflow, leveraging advanced 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY, to achieve unambiguous structural elucidation and assignment. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize 4-Oxotetrahydrofuran-3-carbonitrile and similar challenging small molecules.

Introduction: The Structural Challenge of 4-Oxotetrahydrofuran-3-carbonitrile

4-Oxotetrahydrofuran-3-carbonitrile (C₅H₅NO₂, MW: 111.10 g/mol , CAS: 856945-68-1) is a bifunctional molecule of significant interest in synthetic chemistry.[1] Its tetrahydrofuran core is a prevalent scaffold in numerous natural products and pharmaceuticals, while the β-ketonitrile moiety offers versatile reactivity for further molecular elaboration. However, the very feature that makes it synthetically attractive—the β-ketonitrile group—presents a significant challenge for structural analysis by NMR: keto-enol tautomerism .

This molecule is expected to exist as a dynamic equilibrium between its keto and enol forms. This equilibrium is highly sensitive to the solvent environment, meaning that a sample of 4-Oxotetrahydrofuran-3-carbonitrile can produce vastly different NMR spectra depending on the chosen solvent.[2][3] This guide will, therefore, not only predict the spectra for each tautomer but also provide the experimental strategy required to navigate and characterize this dynamic behavior.

Caption: Keto-enol tautomerism in 4-Oxotetrahydrofuran-3-carbonitrile.

Predicted NMR Spectra

The following chemical shifts (δ) and coupling constants (J) are predictions based on data from structurally similar compounds, including tetrahydrofuran, tetrahydrofuran-4-one, and other cyclic β-ketonitriles. These values provide a foundational hypothesis for spectral assignment.

The Keto Tautomer: 4-Oxo-tetrahydrofuran-3-carbonitrile

In non-polar, aprotic solvents, the keto form is expected to be the major, if not exclusive, species.[4]

Predicted ¹H NMR Data (Keto Form)

PositionPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Rationale
H-33.8 - 4.2ddJ(H3,H2a) ≈ 7-9, J(H3,H2b) ≈ 4-6Deshielded by adjacent C=O and CN groups.
H-24.2 - 4.6m-Protons adjacent to the ring oxygen.
H-54.0 - 4.4m-Protons adjacent to both the ring oxygen and the carbonyl group.

Predicted ¹³C NMR Data (Keto Form)

PositionPredicted δ (ppm)Carbon TypeRationale
C-4200 - 210CKetone carbonyl carbon.
CN115 - 120CNitrile carbon.
C-270 - 75CH₂Carbon adjacent to ring oxygen.
C-568 - 73CH₂Carbon adjacent to ring oxygen and C=O.
C-345 - 55CHCarbon bearing the nitrile group, adjacent to C=O.
The Enol Tautomer: 4-Hydroxy-2,5-dihydrofuran-3-carbonitrile

In polar, protic solvents or those that can act as hydrogen bond acceptors (like DMSO-d₆), the enol form is expected to be significantly populated.[3][4] The enol form benefits from intramolecular hydrogen bonding and conjugation, which stabilize it.

Predicted ¹H NMR Data (Enol Form)

PositionPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Rationale
OH10 - 14br s-Enolic hydroxyl proton, often broad and concentration-dependent.
H-24.5 - 5.0t or mJ ≈ 2-3Olefinic proton adjacent to ring oxygen.
H-54.3 - 4.8t or mJ ≈ 2-3Allylic protons adjacent to ring oxygen.

Predicted ¹³C NMR Data (Enol Form)

PositionPredicted δ (ppm)Carbon TypeRationale
C-4160 - 170CEnolic carbon bearing the hydroxyl group.
CN118 - 123CNitrile carbon, slightly shifted due to conjugation.
C-2145 - 155CHOlefinic carbon.
C-565 - 70CH₂Carbon adjacent to ring oxygen.
C-390 - 100COlefinic carbon bearing the nitrile group.

Experimental Design for Unambiguous Analysis

A multi-faceted NMR approach is essential for the complete characterization of 4-Oxotetrahydrofuran-3-carbonitrile. The following workflow is designed to confirm the predicted structures and quantify the tautomeric ratio under different conditions.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR for Structural Connectivity cluster_stereo Stereochemical & Spatial Analysis cluster_analysis Final Analysis Prep Dissolve sample in various deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) H1 ¹H NMR (Initial assessment of tautomer ratio) Prep->H1 C13 ¹³C NMR (Count all unique carbons) H1->C13 DEPT DEPT-135 / DEPT-90 (Differentiate CH, CH₂, CH₃) C13->DEPT COSY ¹H-¹H COSY (Identify proton-proton couplings) DEPT->COSY HSQC ¹H-¹³C HSQC (Correlate protons to directly attached carbons) COSY->HSQC HMBC ¹H-¹³C HMBC (Identify long-range H-C correlations, assign quaternary carbons) HSQC->HMBC NOESY ¹H-¹H NOESY/ROESY (Probe through-space proximity, confirm enol geometry) HMBC->NOESY Analysis Integrate all data for full structural assignment and tautomer characterization NOESY->Analysis

Sources

Foundational

An In-Depth Technical Guide to the Infrared Spectrum of 4-Oxotetrahydrofuran-3-carbonitrile

Abstract This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-oxotetrahydrofuran-3-carbonitrile, a heterocyclic compound of interest in synthetic chemistry and drug development. In th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-oxotetrahydrofuran-3-carbonitrile, a heterocyclic compound of interest in synthetic chemistry and drug development. In the absence of extensive published experimental spectra for this specific molecule, this guide synthesizes foundational principles of IR spectroscopy with established data for its constituent functional groups—a cyclic ketone, a nitrile, and a tetrahydrofuran ring—to predict and interpret its vibrational characteristics. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular characterization and quality control.

Introduction: The Molecular Architecture of 4-Oxotetrahydrofuran-3-carbonitrile

4-Oxotetrahydrofuran-3-carbonitrile, with the chemical formula C₅H₅NO₂ and a molecular weight of 111.10 g/mol , is a multifunctional heterocyclic compound.[1] Its structure, also known by its IUPAC name 4-oxooxolane-3-carbonitrile, features a five-membered tetrahydrofuran ring, a ketone group at the 4-position, and a nitrile group at the 3-position.[1] This unique combination of functional groups makes it a valuable intermediate in organic synthesis. Understanding its spectral properties is paramount for its identification, purity assessment, and the monitoring of reactions in which it is involved.

PropertyValueSource
Molecular Formula C₅H₅NO₂PubChem[1]
IUPAC Name 4-oxooxolane-3-carbonitrilePubChem[1]
CAS Number 856945-68-1ChemicalBook[2]
Molecular Weight 111.10 g/mol PubChem[1]

The Principles of Infrared Spectroscopy: A Vibrational Fingerprint

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. These vibrations, primarily stretching and bending, are quantized and depend on the bond strength, the masses of the bonded atoms, and the overall molecular structure. The resulting IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.

The relationship between vibrational frequency, bond strength, and atomic masses is fundamentally described by Hooke's Law, where stronger bonds and lighter atoms result in vibrations at higher frequencies. Various factors can influence the precise absorption frequency of a functional group, including:

  • Electronic Effects: Inductive and resonance effects can alter bond strength, thereby shifting the absorption frequency.

  • Ring Strain: In cyclic molecules, bond angles deviating from the ideal can lead to increased strain, which typically shifts stretching frequencies to higher wavenumbers.

  • Hydrogen Bonding: The presence of hydrogen bonding can cause a broadening and a shift to lower frequencies of the stretching vibrations of the involved groups.

Predicted IR Spectrum Analysis of 4-Oxotetrahydrofuran-3-carbonitrile

The following sections detail the predicted characteristic absorption bands for 4-oxotetrahydrofuran-3-carbonitrile, based on the analysis of its individual functional groups.

The Carbonyl (C=O) Stretching Vibration of the Cyclic Ketone

The most prominent and readily identifiable peak in the IR spectrum of this molecule is expected to be the carbonyl (C=O) stretching vibration. For saturated aliphatic ketones, this strong and sharp absorption typically appears around 1715 cm⁻¹. However, the incorporation of the carbonyl group into a five-membered ring introduces significant ring strain. This strain forces a change in the hybridization of the carbonyl carbon, leading to a stiffening of the C=O bond and a shift of the stretching frequency to a higher wavenumber. For five-membered cyclic ketones (cyclopentanones), the C=O stretching frequency is typically observed in the range of 1750-1740 cm⁻¹ .

The Nitrile (C≡N) Stretching Vibration

The nitrile functional group (C≡N) gives rise to a very characteristic absorption in a relatively uncongested region of the IR spectrum. The stretching vibration of the carbon-nitrogen triple bond is expected to appear as a sharp, medium-intensity peak in the range of 2260-2240 cm⁻¹ for saturated nitriles. The intensity of this peak is due to the significant change in dipole moment during the stretching vibration of the polar C≡N bond.

The Tetrahydrofuran Ring Vibrations: C-O-C Stretching

The tetrahydrofuran ring contributes to the spectrum primarily through the stretching vibrations of the C-O-C ether linkage. Ethers typically exhibit a strong C-O stretching absorption in the fingerprint region, between 1300 and 1000 cm⁻¹. For cyclic ethers like tetrahydrofuran, a strong, characteristic asymmetric C-O-C stretching band is expected around 1150-1050 cm⁻¹ . This band is often one of the most intense in the fingerprint region.

C-H Stretching and Bending Vibrations

The molecule contains sp³ hybridized carbon atoms in the tetrahydrofuran ring. The stretching vibrations of the C-H bonds on these carbons will result in absorptions just below 3000 cm⁻¹, typically in the range of 2960-2850 cm⁻¹ . Additionally, bending vibrations of these CH₂ groups (scissoring) are expected to appear around 1465 cm⁻¹ .

Summary of Predicted IR Absorption Bands

The following table summarizes the predicted key IR absorption bands for 4-oxotetrahydrofuran-3-carbonitrile, their expected wavenumbers, and the corresponding vibrational modes.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
2960-2850 C-H (sp³)StretchingMedium to Strong
2260-2240 C≡N (Nitrile)StretchingMedium, Sharp
1750-1740 C=O (Cyclic Ketone)StretchingStrong, Sharp
~1465 CH₂Bending (Scissoring)Medium
1150-1050 C-O-C (Cyclic Ether)Asymmetric StretchingStrong

Experimental Protocol for Acquiring the IR Spectrum

To experimentally verify the predicted spectral features, the following protocol for Fourier Transform Infrared (FTIR) spectroscopy is recommended.

Objective: To obtain a high-quality infrared spectrum of 4-oxotetrahydrofuran-3-carbonitrile.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (select one of the following methods):

  • Neat Liquid (if the compound is a liquid at room temperature):

    • Place one drop of the neat liquid sample between two polished salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

    • Mount the plates in the spectrometer's sample holder.

  • KBr Pellet (if the compound is a solid):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Place the pellet in the spectrometer's sample holder.

  • Solution:

    • Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride or chloroform).

    • Transfer the solution to a liquid sample cell of known path length.

    • Place the cell in the spectrometer's sample holder. A reference cell containing the pure solvent should be used to subtract the solvent's spectral contributions.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or the salt plates/solvent).

  • Place the prepared sample in the spectrometer.

  • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

  • Identify and label the major absorption bands in the spectrum.

  • Compare the observed peak positions and intensities with the predicted values in the table above.

  • Analyze the fingerprint region (below 1500 cm⁻¹) for more complex vibrational modes that can be used for definitive identification when compared against a reference spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the IR spectral analysis of 4-oxotetrahydrofuran-3-carbonitrile.

IR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 4-Oxotetrahydrofuran- 3-carbonitrile Sample Prep Prepare Sample (Neat, KBr, or Solution) Sample->Prep FTIR FTIR Spectrometer Prep->FTIR Acquire Acquire Spectrum (4000-400 cm⁻¹) FTIR->Acquire Spectrum Raw IR Spectrum Acquire->Spectrum Process Process Spectrum (Baseline Correction, etc.) Spectrum->Process Analyze Identify & Assign Peaks (C=O, C≡N, C-O-C, C-H) Process->Analyze Compare Compare with Predicted and Reference Spectra Analyze->Compare Report Final Report Compare->Report

Caption: Workflow for IR Spectrum Analysis.

Conclusion

The infrared spectrum of 4-oxotetrahydrofuran-3-carbonitrile is predicted to be characterized by strong and sharp absorptions for the cyclic ketone C=O stretch (around 1750-1740 cm⁻¹), a medium, sharp peak for the C≡N stretch (around 2260-2240 cm⁻¹), and a strong C-O-C stretching band from the tetrahydrofuran ring (around 1150-1050 cm⁻¹). These distinctive features, coupled with the C-H stretching and bending vibrations, provide a robust spectral fingerprint for the identification and characterization of this molecule. The experimental protocol outlined in this guide provides a standardized approach to obtaining a high-quality spectrum for verification and use in research and development settings.

References

  • PubChem. 4-Oxotetrahydrofuran-3-carbonitrile. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Mass Spectrometry of 4-Oxotetrahydrofuran-3-carbonitrile: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Oxotetrahydrofuran-3-carbonitrile. It is intended for researchers, scientists, and drug development professionals who are uti...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Oxotetrahydrofuran-3-carbonitrile. It is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the identification, characterization, and quantification of this and structurally related molecules. This document delves into the theoretical underpinnings of fragmentation pathways and provides practical, field-proven experimental protocols.

Introduction to 4-Oxotetrahydrofuran-3-carbonitrile

4-Oxotetrahydrofuran-3-carbonitrile is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, possessing both a ketone and a nitrile group on a tetrahydrofuran scaffold, makes it a versatile building block for more complex molecular architectures. Accurate characterization of this molecule is paramount, and mass spectrometry stands as a primary analytical tool for this purpose.

Molecular Structure and Properties:

  • Molecular Formula: C₅H₅NO₂[1]

  • Molecular Weight (Monoisotopic): 111.0320 Da[1]

  • Molecular Weight (Average): 111.10 g/mol [1]

  • IUPAC Name: 4-oxooxolane-3-carbonitrile[1]

PropertyValueSource
Molecular FormulaC₅H₅NO₂PubChem[1]
Exact Mass111.032028402 DaPubChem[1]
Molecular Weight111.10 g/mol PubChem[1]
XLogP3-0.4PubChem[1]
IUPAC Name4-oxooxolane-3-carbonitrilePubChem[1]

Core Principles of Mass Spectrometry for Heterocyclic Compounds

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like 4-Oxotetrahydrofuran-3-carbonitrile, the choice of ionization technique is critical as it dictates the nature and extent of fragmentation, which in turn provides structural information. The two most common techniques applicable are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): This is a high-energy "hard" ionization technique that leads to extensive and reproducible fragmentation. The resulting mass spectrum is a "fingerprint" of the molecule, invaluable for structural elucidation and library matching. The high energy (typically 70 eV) imparted to the molecule creates a radical cation (M•+) that is energetically unstable and undergoes a series of predictable bond cleavages.[2]

Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in minimal fragmentation. It is ideal for determining the molecular weight of a compound as the primary ion observed is often the protonated molecule [M+H]⁺ or an adduct with a solvent or salt cation (e.g., [M+Na]⁺).[3][4] The nitrile group in 4-Oxotetrahydrofuran-3-carbonitrile can also influence the ESI process, potentially forming adducts or undergoing in-source reactions.[3][5]

Predicted Fragmentation Pathways under Electron Ionization (EI)

Upon electron ionization, 4-Oxotetrahydrofuran-3-carbonitrile will form a molecular ion (M•+) with an m/z of 111. The subsequent fragmentation is dictated by the relative stability of the resulting fragments and the functional groups present. The primary sites for ionization are the lone pair electrons on the oxygen atoms (both ether and carbonyl) and the nitrogen atom of the nitrile group. Ionization at the carbonyl oxygen is a common starting point for fragmentation in ketones.[2][6]

Key Predicted Fragmentation Reactions:

  • α-Cleavage: This is a hallmark fragmentation pathway for ketones.[6][7][8] Cleavage of the bonds adjacent to the carbonyl group will be a major fragmentation route.

    • Loss of CO (m/z 83): A classic fragmentation of cyclic ketones is the loss of a neutral carbon monoxide molecule, leading to a fragment ion at m/z 83.

    • Loss of HCN (m/z 84): The nitrile group can be lost as a neutral hydrogen cyanide molecule, resulting in a fragment at m/z 84.

  • Cleavage of the Tetrahydrofuran Ring: The cyclic ether structure can also undergo fragmentation.[9]

    • Loss of C₂H₄O (m/z 67): Cleavage of the ring could lead to the loss of an ethylene oxide fragment.

  • McLafferty-type Rearrangements: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen, other hydrogen rearrangement reactions can occur.[8]

Predicted EI Mass Spectrum Fragments:

m/zProposed FragmentFragmentation Pathway
111[C₅H₅NO₂]•+Molecular Ion
83[C₄H₅NO]•+Loss of CO
84[C₄H₄O₂]•+Loss of HCN
69[C₃H₃NO]•+Further fragmentation
55[C₃H₃O]+α-cleavage and ring opening

Below is a DOT script visualizing the predicted primary fragmentation pathways of 4-Oxotetrahydrofuran-3-carbonitrile under Electron Ionization.

EI_Fragmentation M [C₅H₅NO₂]•+ m/z 111 (Molecular Ion) F83 [C₄H₅NO]•+ m/z 83 M->F83 - CO F84 [C₄H₄O₂]•+ m/z 84 M->F84 - HCN F55 [C₃H₃O]+ m/z 55 M->F55 α-cleavage

Caption: Predicted EI fragmentation of 4-Oxotetrahydrofuran-3-carbonitrile.

Predicted Behavior under Electrospray Ionization (ESI)

In positive ion mode ESI, 4-Oxotetrahydrofuran-3-carbonitrile is expected to be readily protonated, likely at the carbonyl oxygen or the nitrile nitrogen, to form the [M+H]⁺ ion at m/z 112. Due to the soft nature of ESI, this will likely be the base peak with minimal in-source fragmentation.

Potential Adduct Formation:

The presence of various cations in the mobile phase can lead to adduct formation. It is common to observe:

  • [M+Na]⁺ (m/z 134): Formation of a sodium adduct.

  • [M+K]⁺ (m/z 150): Formation of a potassium adduct.

  • [M+NH₄]⁺ (m/z 129): Formation of an ammonium adduct if an ammonium salt is used as a buffer.

Nitrile-Specific Reactions:

Research has shown that under certain ESI conditions, nitriles can be reduced to their corresponding amines.[3][4] This could potentially lead to the observation of an ion at m/z 116, corresponding to the protonated reduced form of the molecule ([M+H+4H]⁺). This is an important consideration for data interpretation.

Below is a DOT script visualizing the expected ions in an ESI mass spectrum.

ESI_Ions cluster_primary Primary Ions cluster_adducts Adducts cluster_reaction Potential In-Source Reaction M C₅H₅NO₂ (Neutral Molecule) MH [M+H]⁺ m/z 112 M->MH + H⁺ MNa [M+Na]⁺ m/z 134 M->MNa + Na⁺ MK [M+K]⁺ m/z 150 M->MK + K⁺ MNH4 [M+NH₄]⁺ m/z 129 M->MNH4 + NH₄⁺ MRed [M+H+4H]⁺ m/z 116 (Reduced Amine) M->MRed + H⁺, +4H (reduction)

Caption: Expected ions for 4-Oxotetrahydrofuran-3-carbonitrile in ESI-MS.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.

5.1. Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This workflow is ideal for obtaining a detailed fragmentation pattern of 4-Oxotetrahydrofuran-3-carbonitrile.

  • Sample Preparation:

    • Dissolve 1 mg of the compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL.

  • GC Conditions:

    • Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

    • Injector: Splitless mode at 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-200.

5.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis

This workflow is suited for accurate molecular weight determination and for analyzing samples in complex matrices.

  • Sample Preparation:

    • Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

    • Dilute to a final concentration of 1-10 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (ESI):

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Scan Range: m/z 50-300.

Below is a DOT script visualizing the recommended analytical workflows.

Workflows cluster_GCMS GC-MS Workflow (EI) cluster_LCMS LC-MS Workflow (ESI) GC_Sample Sample in DCM/EtOAc GC_Inject GC Injection (Splitless, 250°C) GC_Sample->GC_Inject GC_Sep GC Separation (DB-5ms Column) GC_Inject->GC_Sep EI_Ionize EI Ionization (70 eV) GC_Sep->EI_Ionize MS_Detect1 Mass Analysis (m/z 40-200) EI_Ionize->MS_Detect1 LC_Sample Sample in ACN/H₂O LC_Inject LC Injection LC_Sample->LC_Inject LC_Sep LC Separation (C18 Column) LC_Inject->LC_Sep ESI_Ionize ESI Ionization (Positive Mode) LC_Sep->ESI_Ionize MS_Detect2 Mass Analysis (m/z 50-300) ESI_Ionize->MS_Detect2

Caption: Recommended GC-MS and LC-MS workflows.

Conclusion and Best Practices

The mass spectrometric analysis of 4-Oxotetrahydrofuran-3-carbonitrile requires a considered approach to experimental design and data interpretation. Electron Ionization provides rich structural information through predictable fragmentation, while Electrospray Ionization offers confident molecular weight determination. Researchers should be aware of the potential for adduct formation and in-source reactions, particularly the reduction of the nitrile group in ESI. By following the detailed protocols and understanding the fragmentation logic outlined in this guide, scientists can leverage mass spectrometry to its full potential for the characterization of this important heterocyclic compound.

References

  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. PubMed. [3][4]

  • 4-Oxotetrahydrofuran-3-carbonitrile | C5H5NO2 | CID 72208264. PubChem. [1]

  • Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. PubMed. [5]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [7]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. ScienceDirect. [9]

  • Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [2]

  • Fragmentation (mass spectrometry). Wikipedia. [8]

  • GC EI and CI Fragmentation and Interpretation of Spectra. Whitman College. [6]

Sources

Foundational

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis of 4-Oxotetrahydrofuran-3-carbonitrile

Introduction: The Strategic Value of the 4-Oxotetrahydrofuran Core In the landscape of modern medicinal chemistry, the identification and synthesis of novel molecular scaffolds that provide access to unexplored chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Oxotetrahydrofuran Core

In the landscape of modern medicinal chemistry, the identification and synthesis of novel molecular scaffolds that provide access to unexplored chemical space are of paramount importance. The tetrahydrofuran motif, a five-membered cyclic ether, is a cornerstone in the structure of numerous natural products and pharmacologically active compounds, prized for its favorable physicochemical properties, including aqueous solubility and metabolic stability.[1] The introduction of a ketone and a nitrile group at the 3 and 4 positions, respectively, to create the 4-oxotetrahydrofuran-3-carbonitrile scaffold, unlocks a wealth of synthetic possibilities. The electrophilic ketone and the versatile nitrile functionality serve as key handles for the elaboration of diverse molecular architectures, making this scaffold a highly attractive starting point for the development of novel therapeutics.

This technical guide provides an in-depth exploration of the synthetic strategies for accessing this valuable building block. While a singular "discovery" paper for 4-oxotetrahydrofuran-3-carbonitrile is not prominent in the literature, its synthesis can be logically derived from robust and well-established methodologies for analogous compounds, particularly the corresponding β-keto esters. This guide will therefore focus on the foundational synthesis of the core scaffold, followed by a logical and scientifically supported protocol for the introduction of the nitrile functionality.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic analysis of 4-oxotetrahydrofuran-3-carbonitrile (I) suggests that the target molecule can be accessed from a β-keto ester intermediate, such as methyl 4-oxotetrahydrofuran-3-carboxylate (II). The conversion of a β-keto ester to a β-keto nitrile is a known transformation in organic synthesis. The β-keto ester (II) itself can be synthesized via an intramolecular cyclization, such as a Dieckmann condensation or a Michael addition-cyclization sequence, from an acyclic precursor (III). This acyclic precursor can be assembled from simple, commercially available starting materials.

Retrosynthesis I 4-Oxotetrahydrofuran-3-carbonitrile (I) II Methyl 4-oxotetrahydrofuran-3-carboxylate (II) I->II Functional Group Interconversion III Acyclic Precursor (III) II->III Intramolecular Cyclization

Caption: Retrosynthetic analysis of 4-Oxotetrahydrofuran-3-carbonitrile.

Part 1: Synthesis of the Core Scaffold - Methyl 4-Oxotetrahydrofuran-3-carboxylate

The synthesis of the 4-oxotetrahydrofuran core is well-documented through the preparation of its carboxylate esters. A common and effective method involves the reaction of methyl glycolate with methyl acrylate in the presence of a strong base. This reaction proceeds via a Michael addition followed by an intramolecular Dieckmann-like cyclization.

Causality Behind Experimental Choices:
  • Choice of Base: Sodium hydride (NaH) or sodium methoxide (NaOMe) are typically used to deprotonate the α-carbon of methyl glycolate, initiating the Michael addition. These strong bases are effective in generating the required enolate in situ.[2][3]

  • Solvent System: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) is often employed to facilitate the reaction.[2][4] These solvents effectively solvate the metal cation without interfering with the nucleophilic enolate.

  • Temperature Control: The initial Michael addition is often carried out at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction and minimize side reactions. The subsequent cyclization may be performed at room temperature or with gentle heating.[2]

Experimental Protocol: Synthesis of Methyl 4-Oxotetrahydrofuran-3-carboxylate

This protocol is adapted from established procedures for the synthesis of related compounds.[2][3]

Materials:

  • Methyl glycolate

  • Methyl acrylate

  • Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Diethyl ether

  • 5% Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of methyl glycolate (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • The mixture is then cooled back to 0 °C, and a solution of methyl acrylate (1.1 equivalents) in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • The reaction is carefully quenched by the slow addition of 5% sulfuric acid at 0 °C until the pH is acidic.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford methyl 4-oxotetrahydrofuran-3-carboxylate.

Synthesis_Workflow cluster_Reagents Reagents & Solvents cluster_Process Reaction & Workup MG Methyl Glycolate Deprotonation 1. Deprotonation (0°C to RT) MG->Deprotonation MA Methyl Acrylate Michael_Addition 2. Michael Addition (0°C) MA->Michael_Addition Base Sodium Hydride Base->Deprotonation Solvent Anhydrous THF Solvent->Deprotonation Deprotonation->Michael_Addition Cyclization 3. Intramolecular Cyclization (RT, 12-24h) Michael_Addition->Cyclization Quench 4. Acidic Quench (0°C) Cyclization->Quench Extraction 5. Extraction (Diethyl Ether) Quench->Extraction Wash 6. Washing Steps Extraction->Wash Drying 7. Drying (MgSO4) Wash->Drying Purification 8. Purification (Column Chromatography) Drying->Purification Product Methyl 4-oxotetrahydrofuran-3-carboxylate Purification->Product

Caption: Workflow for the synthesis of Methyl 4-oxotetrahydrofuran-3-carboxylate.

Part 2: Conversion to 4-Oxotetrahydrofuran-3-carbonitrile

The conversion of a β-keto ester to a β-keto nitrile is a critical transformation to arrive at the target molecule. This can be achieved through various methods, with one of the most direct being the reaction of the β-keto ester with a cyanide source, often after conversion to a more reactive intermediate. A plausible and effective method involves the conversion of the β-keto ester to an enol phosphate, followed by nucleophilic displacement with a cyanide salt.

Causality Behind Experimental Choices:
  • Activation of the β-keto ester: The direct displacement of the methoxy group of the ester is challenging. Conversion to a better leaving group, such as an enol phosphate, activates the molecule for nucleophilic attack by cyanide. Diethyl chlorophosphate is a common reagent for this purpose.

  • Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are standard reagents for introducing the nitrile functionality. The choice of solvent is crucial to ensure the solubility of the cyanide salt and the substrate.

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF to facilitate the Sₙ2-like displacement. The temperature can be varied to optimize the reaction rate and minimize side reactions.

Proposed Experimental Protocol: Synthesis of 4-Oxotetrahydrofuran-3-carbonitrile

This proposed protocol is based on general methods for the conversion of β-keto esters to β-keto nitriles.

Materials:

  • Methyl 4-oxotetrahydrofuran-3-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl chlorophosphate

  • Sodium cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a solution of methyl 4-oxotetrahydrofuran-3-carboxylate (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise.

  • Stir the mixture at room temperature for 30 minutes to form the sodium enolate.

  • Cool the reaction mixture to 0 °C and add diethyl chlorophosphate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of the enol phosphate can be monitored by TLC.

  • In a separate flask, prepare a solution of sodium cyanide (1.5 equivalents) in anhydrous DMSO.

  • Add the solution of the crude enol phosphate in THF to the sodium cyanide solution in DMSO.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-oxotetrahydrofuran-3-carbonitrile.

Cyanation_Reaction cluster_StartingMaterial Starting Material cluster_Process Reaction Steps Keto_Ester Methyl 4-oxotetrahydrofuran-3-carboxylate Enolate_Formation 1. Enolate Formation (NaH, THF) Keto_Ester->Enolate_Formation Enol_Phosphate 2. Enol Phosphate Formation (Diethyl Chlorophosphate) Enolate_Formation->Enol_Phosphate Cyanide_Displacement 3. Cyanide Displacement (NaCN, DMSO, 80-100°C) Enol_Phosphate->Cyanide_Displacement Workup 4. Aqueous Workup & Extraction Cyanide_Displacement->Workup Purification 5. Column Chromatography Workup->Purification Final_Product 4-Oxotetrahydrofuran-3-carbonitrile Purification->Final_Product

Caption: Proposed reaction scheme for the synthesis of 4-Oxotetrahydrofuran-3-carbonitrile.

Structural Elucidation and Characterization

The successful synthesis of 4-oxotetrahydrofuran-3-carbonitrile would be confirmed through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the protons on the tetrahydrofuran ring. The coupling patterns would be crucial for confirming the connectivity.

    • ¹³C NMR would show a signal for the nitrile carbon (around 115-120 ppm) and the ketone carbonyl carbon (around 200-210 ppm), which would be distinct from the ester carbonyl of the starting material.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the nitrile C≡N stretch would be expected around 2210-2260 cm⁻¹, and a strong ketone C=O stretch around 1750 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the product (C₅H₅NO₂ = 111.10 g/mol ).[2]

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Key IR Peaks (cm⁻¹) (Predicted)¹³C NMR Peaks (ppm) (Predicted)
Methyl 4-oxotetrahydrofuran-3-carboxylateC₆H₈O₄144.13~1750 (ketone C=O), ~1735 (ester C=O)~205 (ketone C=O), ~168 (ester C=O), ~52 (OCH₃)
4-Oxotetrahydrofuran-3-carbonitrileC₅H₅NO₂111.10~2240 (C≡N), ~1750 (C=O)~205 (ketone C=O), ~118 (C≡N)

Applications and Future Perspectives

The 4-oxotetrahydrofuran-3-carbonitrile scaffold is a versatile building block with significant potential in drug discovery. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic rings. The ketone provides a site for nucleophilic addition, condensation reactions, and the introduction of further diversity. This rich chemistry allows for the rapid generation of compound libraries for screening against a wide range of biological targets. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, scaffolds such as this will play an increasingly important role in the development of the next generation of medicines.

References

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of polyhydroxylated bicyclic tetrahydrofurans and tetrahydropyrans via a stereoselective domino cyclization/reduction reaction. ResearchGate. [Link]

  • Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. PMC - PubMed Central. [Link]

  • Process for preparing beta-keto nitriles and salts thereof.
  • Blaise reaction: Nitrile to beta-keto Ester Conversion. YouTube. [Link]

  • Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

  • Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Florida Atlantic University. [Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. NIH. [Link]

  • Formation of tetrahydrofurans via a 5-endo-tet cyclization of aziridines--synthesis of (-)-pachastrissamine. PubMed. [Link]

  • Dieckmann Condensation. SynArchive. [Link]

  • The Dieckmann Condensation. Organic Reactions. [Link]

Sources

Exploratory

Literature review on tetrahydrofuran derivatives

An In-depth Technical Guide to Tetrahydrofuran Derivatives: Synthesis, Reactivity, and Applications Foreword: The Ubiquitous Five-Membered Ring The tetrahydrofuran (THF) moiety, a simple five-membered cyclic ether, repre...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tetrahydrofuran Derivatives: Synthesis, Reactivity, and Applications

Foreword: The Ubiquitous Five-Membered Ring

The tetrahydrofuran (THF) moiety, a simple five-membered cyclic ether, represents one of the most pervasive and versatile structural motifs in chemical science. Its deceptively simple structure belies a profound influence across a vast spectrum of disciplines. In nature, the THF ring is a cornerstone of countless biologically active molecules, from potent antitumor agents found in marine sponges to antimicrobial compounds produced by terrestrial organisms.[1][2] In the pharmaceutical industry, this scaffold is a privileged pharmacophore, integrated into the core of numerous FDA-approved drugs to enhance efficacy and modulate physicochemical properties.[3][4][5] Beyond medicine, THF and its derivatives are fundamental to materials science, serving as the primary precursor to high-performance polymers and as an indispensable solvent in both laboratory and industrial settings.[6][7][8]

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a cursory overview. As a Senior Application Scientist, my objective is to provide a narrative grounded in mechanistic understanding and field-proven insights. We will explore the causality behind synthetic strategies, the logic of structure-activity relationships, and the innovative applications that continue to emerge from this remarkable chemical entity. This document is structured to provide a comprehensive, yet intuitive, exploration of the world of tetrahydrofuran derivatives.

Part 1: The Tetrahydrofuran Core in Nature and Medicine

The prevalence of the THF ring in biologically active compounds is a testament to its evolutionary selection as a stable, stereochemically rich, and functionally versatile scaffold.

A Cornucopia of Bioactive Natural Products

Nature has masterfully employed the THF motif to construct complex molecular architectures with a wide array of biological functions.

  • Annonaceous Acetogenins: This large family of polyketides, isolated from plants of the Annonaceae family, frequently features single or multiple THF rings along a long aliphatic chain.[2] Compounds like uvaricin exhibit potent cytotoxic, antiparasitic, and antitumor activities, making them compelling targets for total synthesis and medicinal chemistry programs.[9]

  • Polyether Ionophores: Natural products such as nonactin, isolated from Streptomyces species, contain multiple THF rings within a macrocyclic structure.[9] These molecules function as ionophores, selectively binding and transporting ions across cell membranes, which is the basis for their antibiotic properties.

  • Marine-Derived Metabolites: The marine environment is a particularly rich source of THF-containing natural products.[10] Organisms like dinoflagellates and sponges produce complex macrolides, such as the amphidinolides, which contain variously substituted THF rings and exhibit powerful cytotoxic effects against cancer cell lines.[10] Terpenoids and lipids isolated from marine algae and fungi also frequently incorporate the THF moiety.[11]

digraph "THF_Applications" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_Domains" { label="Key Application Domains of THF Derivatives"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

subgraph "cluster_Examples" { label="Specific Examples"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

}

"Natural_Products" -> "Acetogenins" [color="#EA4335"]; "Natural_Products" -> "Polyether_Ionophores" [color="#EA4335"]; "Natural_Products" -> "Marine_Macrolides" [color="#EA4335"];

"Pharmaceuticals" -> "HIV_PIs" [color="#FBBC05"]; "Pharmaceuticals" -> "Antihypertensives" [color="#FBBC05"]; "Pharmaceuticals" -> "Anticancer" [color="#FBBC05"];

"Materials_Science" -> "Polymers" [color="#4285F4"]; "Materials_Science" -> "Solvents" [color="#4285F4"]; }

Figure 1: Key application domains of THF derivatives.

The THF Moiety as a Privileged Pharmaceutical Scaffold

The structural and electronic properties of the THF ring make it an invaluable component in drug design. Its oxygen atom can act as a hydrogen bond acceptor, while the ring's conformationally restricted, non-planar structure provides a rigid scaffold to orient other pharmacophoric groups in three-dimensional space, enhancing binding affinity to biological targets.[12]

To date, the U.S. Food and Drug Administration (FDA) has approved at least 13 drugs containing a THF nucleus for a variety of clinical indications.[3][4][5]

  • Darunavir (Prezista®): An essential antiviral drug for the treatment of HIV/AIDS. Darunavir is a protease inhibitor where a central bis-THF moiety serves as a highly potent P2 ligand.[12] This group forms crucial hydrogen bonds with the backbone of the HIV-1 protease active site, making the drug less susceptible to resistance-conferring mutations.[12]

  • Terazosin (Hytrin®): Used to treat benign prostatic hyperplasia and high blood pressure. The THF ring in terazosin is part of the quinazoline core structure.

  • Eribulin (Halaven®): A complex, synthetically derived analogue of the marine natural product halichondrin B, Eribulin is an anticancer agent used to treat metastatic breast cancer.[6] Its intricate structure features multiple cyclic ethers, including THF rings, which are critical for its tubulin-targeting mechanism of action.

Drug Name Therapeutic Area Role of THF Moiety
DarunavirAntiviral (HIV)Core P2 ligand, enhances binding to protease[12]
AmprenavirAntiviral (HIV)Potency-enhancing 3-(S)-tetrahydrofuranyl urethane[12]
TipranavirAntiviral (HIV)Part of a dihydropyrone-coumarin scaffold
TerazosinAntihypertensiveFused to the quinazoline core
SuvorexantInsomniaOrexin receptor antagonist with a central THF linker
EribulinOncologyStructural component of a complex macrolide[6]

Part 2: The Art and Science of Stereoselective Synthesis

The biological activity of THF derivatives is intrinsically linked to their stereochemistry. Consequently, the development of stereoselective synthetic methods to construct substituted tetrahydrofurans is a central focus of modern organic chemistry. The choice of strategy is dictated by the desired substitution pattern and the required level of stereocontrol.

Intramolecular Cyclization: Forging the C-O Bond

The most classical and intuitive approach to THF synthesis involves forming a C-O bond to close the five-membered ring from a linear precursor.

This strategy relies on an intramolecular Williamson ether synthesis, where a hydroxyl group attacks a carbon atom bearing a good leaving group (e.g., tosylate, mesylate, or halide).

  • Causality: The reaction proceeds via a 5-exo-tet cyclization, which is kinetically favored according to Baldwin's rules. The stereochemical outcome at the carbon bearing the leaving group is inverted, while existing stereocenters along the chain are preserved. This method is highly reliable but requires a pre-functionalized substrate where the stereochemistry is already established.[1]

  • Monoprotection/Activation: Start with a suitable 1,4-diol. Selectively protect one hydroxyl group (e.g., as a silyl ether) and activate the other by converting it into a good leaving group (e.g., tosylate) using p-toluenesulfonyl chloride (TsCl) in pyridine.

  • Deprotection: Remove the protecting group (e.g., with TBAF for a silyl ether) to unmask the nucleophilic hydroxyl group.

  • Cyclization: Treat the resulting hydroxy-tosylate with a non-nucleophilic base (e.g., NaH) in an appropriate solvent like THF or DMF. The base deprotonates the alcohol, and the resulting alkoxide displaces the tosylate in an intramolecular SN2 fashion to yield the substituted tetrahydrofuran.

digraph "SN2_Cyclization" { graph [splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#202124"];

"Start" [label="R-CH(OTBS)-(CH2)2-CH(R')-OH"]; "Step1" [label=<Step 1: ActivationTsCl, Pyridine>]; "Intermediate1" [label="R-CH(OTBS)-(CH2)2-CH(R')-OTs"]; "Step2" [label=<Step 2: DeprotectionTBAF>]; "Intermediate2" [label="R-CH(OH)-(CH2)2-CH(R')-OTs"]; "Step3" [label=<Step 3: CyclizationNaH, THF>]; "Product" [label="Substituted THF"];

"Start" -> "Step1" [arrowhead=none]; "Step1" -> "Intermediate1"; "Intermediate1" -> "Step2" [arrowhead=none]; "Step2" -> "Intermediate2"; "Intermediate2" -> "Step3" [arrowhead=none]; "Step3" -> "Product"; }

Figure 2: General workflow for THF synthesis via SN2 cyclization.

Modern methods often employ transition metal catalysts (e.g., palladium, platinum, gold) to facilitate the intramolecular addition of a hydroxyl group across a carbon-carbon double or triple bond in a γ-hydroxy alkene or alkyne.[13]

  • Causality: The catalyst activates the unsaturated bond towards nucleophilic attack by the tethered alcohol. This approach is highly atom-economical and can be rendered stereoselective through the use of chiral ligands. For example, palladium-catalyzed methods can form both a C-C and a C-O bond in a single, highly diastereoselective step from a γ-hydroxy alkene and an aryl bromide.[13]

Advanced Stereocontrolled Methodologies

For constructing highly substituted and stereochemically complex THFs, more sophisticated strategies are required.

The Matteson homologation is a powerful tool for the stereoselective synthesis of chiral boronic esters, which can be elaborated into highly substituted THFs with exceptional control.[9]

  • Mechanistic Insight: The process involves the reaction of a chiral boronic ester (often derived from pinanediol) with a dihalomethane anion. This creates an α-halo boronic ester with high diastereoselectivity. Subsequent reaction with a nucleophile (e.g., a Grignard reagent) proceeds with inversion of configuration, again with high fidelity. By iterating this process, a carbon chain with precisely controlled stereocenters can be constructed. A final intramolecular cyclization, often triggered by a deprotection step, yields the target THF.[9] This method's power lies in its double stereodifferentiation, where the chirality of the boronic ester auxiliary controls the stereochemistry of each newly formed center.[9]

digraph "Matteson_Homologation" { graph [bgcolor="#F1F3F4", label="Simplified Matteson Homologation for THF Synthesis", labelloc=t, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Start" [label="Chiral Boronic Ester\n(R-B(OR)2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Step1" [label=<+ LiCHCl2(Dihalomethane anion)>, shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Intermediate" [label="α-Chloro Boronic Ester\n(R-CH(Cl)-B(OR)2)\nHigh Diastereoselectivity", fillcolor="#FBBC05", fontcolor="#202124"]; "Step2" [label=<+ Nu- (Nucleophile)(e.g., Grignard)> shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Product" [label="Homologated Boronic Ester\n(R-CH(Nu)-B(OR*)2)\nInversion of Stereocenter", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Elaboration" [label="Iteration & Elaboration", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Final" [label="Cyclization to\nHighly Substituted THF", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Step1" -> "Intermediate"; "Intermediate" -> "Step2" -> "Product"; "Product" -> "Elaboration"; "Elaboration" -> "Final"; }

Figure 3: Conceptual flow of the Matteson Homologation for stereocontrol.

These methods construct the five-membered ring by combining a three-atom component with a two-atom component. A common example involves the reaction of donor-acceptor cyclopropanes with aldehydes, catalyzed by a Lewis acid like SnCl₄.[13]

  • Causality: The Lewis acid activates the aldehyde for nucleophilic attack by the cyclopropane, which opens to form a zwitterionic intermediate. This intermediate then cyclizes to form the THF ring. The stereochemical outcome is often highly dependent on the nature of the substrates and the catalyst used.

Part 3: Reactivity and Industrial Applications

Beyond its synthesis, the THF ring itself can be a reactive intermediate or a building block for larger structures, most notably polymers.

Ring-Opening Polymerization (ROP)

While the THF ring is generally stable, it can undergo cationic ring-opening polymerization under acidic conditions to produce polytetramethylene ether glycol (PTMEG), also known as polytetrahydrofuran (PTHF).[14][15]

  • Mechanism: The reaction is initiated by a proton or Lewis acid, which protonates the ether oxygen. Another THF molecule then acts as a nucleophile, attacking a carbon adjacent to the oxonium ion, thereby opening the ring and propagating the polymer chain.[14]

  • Industrial Significance: PTMEG is a critical industrial polymer. It serves as the flexible "soft segment" in the production of high-performance thermoplastic elastomers like polyurethanes (e.g., Spandex fibers) and polyesters.[7][8][15] The PTMEG chains impart elasticity, wear resistance, oil resistance, and good low-temperature performance to the final material.[15]

THF as a Versatile Solvent

The parent compound, tetrahydrofuran, is a premier aprotic polar solvent used extensively in both academic and industrial chemistry.[6]

  • Properties: Its polarity and ability to coordinate with metal cations (Li⁺, Mg²⁺) make it an ideal solvent for organometallic reactions, including the formation of Grignard reagents and organolithium compounds.

  • Applications: It is widely used to dissolve polymers like polyvinyl chloride (PVC) and is a primary ingredient in PVC adhesives and cements.[6][8][16] In polymer science, it is the standard solvent for gel permeation chromatography (GPC) to determine the molecular weight of polymers.[6]

Conclusion and Future Outlook

The tetrahydrofuran derivative remains a central player in the landscape of modern chemical science. Its journey from a simple solvent to the core of life-saving drugs and advanced materials is a powerful illustration of the value embedded in fundamental chemical structures.

The future of THF chemistry is bright and continues to evolve. Key areas of ongoing research include:

  • Catalytic Innovation: The development of novel, more efficient, and highly enantioselective catalytic systems for THF synthesis remains a primary goal. This includes leveraging photoredox catalysis and C-H activation strategies to build molecular complexity with greater precision and fewer steps.[13]

  • New Bioactive Scaffolds: As marine and microbial exploration uncovers new natural products, the THF motif will undoubtedly appear in novel structural contexts, inspiring new drug discovery campaigns.

  • Sustainable Polymers: Research into bio-based routes to 1,4-butanediol, the precursor for industrial THF production, aims to create a more sustainable lifecycle for THF-derived polymers and materials.

For the researchers, scientists, and drug developers who engage with this remarkable molecule, the tetrahydrofuran ring offers a field of endless possibilities, where fundamental synthetic logic translates directly into tangible advancements in medicine and technology.

References

  • Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homolog
  • Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal.
  • McNulty, J., & Mao, J. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
  • Tetrahydrofuran (THF)-containing natural products and biological activities. (n.d.).
  • Fernández-Peña, L., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. PMC - NIH.
  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes. (n.d.). PMC - PubMed Central.
  • Regulation of Cyclization for the Stereoselective Synthesis of Substituted Tetrahydrofurans and Tetrahydrooxepines. (n.d.).
  • Ring-Opening Reactions of Tetrahydrofuran versus Alkyne Complexation by Group 4 Metallocene Complexes Leading to General Consequences for Synthesis and Reactions of Metallocene Complexes. (n.d.).
  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustr
  • Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. (n.d.). Dalton Transactions (RSC Publishing).
  • Mechanism of THF ring opening followed by polymerization. (n.d.).
  • Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (n.d.).
  • Synthesis of polysubstituted tetrahydrofurans via visible light-induced De Mayo acetalization of benzoylacetones. (2024).
  • Tetrahydrofuran. (n.d.). Wikipedia.
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). R Discovery.
  • Top 8 Industrial Uses of Tetrahydrofuran. (n.d.). Lab Pro Inc.
  • Tetrahydrofuran. (n.d.). Sigma-Aldrich.
  • Tetrahydrofuran (THF): a highly efficient solvent with wide applications. (2024). Shenyang East Chemical Science-Tech Co., Ltd..
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (n.d.). PMC - PubMed Central.
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). PubMed.
  • Tetrahydrofuran in Polymer Industry. (n.d.). Lab Alley.
  • Enantioselective Synthesis of Tetrahydrofuran Deriv
  • THF application areas and uses. (2022). Unknown Source.

Sources

Foundational

The Ascendant Role of the Furan Carbonitrile Scaffold in Modern Drug Discovery: A Technical Guide to Biological Activity

For researchers, medicinal chemists, and professionals in drug development, the identification of privileged scaffolds that consistently yield biologically active compounds is a cornerstone of innovation. Among these, th...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the identification of privileged scaffolds that consistently yield biologically active compounds is a cornerstone of innovation. Among these, the furan nucleus, a five-membered aromatic heterocycle, has long been recognized for its prevalence in natural products and its versatile role in medicinal chemistry.[1][2][3] The strategic incorporation of a carbonitrile (-C≡N) group onto this scaffold gives rise to the furan carbonitrile moiety, a pharmacophore of increasing significance. The unique electronic properties and steric profile of the nitrile group dramatically modulate the biological activity of the parent furan ring, leading to a new generation of potent and selective therapeutic candidates.[4][5]

This in-depth technical guide provides a comprehensive exploration of the biological activities of furan carbonitrile compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanistic underpinnings of their actions, present robust quantitative data, provide detailed experimental protocols for their evaluation, and visualize the intricate signaling pathways they influence. This guide is designed not as a rigid template, but as a dynamic framework to empower researchers in their quest to develop novel therapeutics based on this promising chemical scaffold.

Part 1: The Anticancer Potential of Furan Carbonitrile Derivatives: From Cytotoxicity to Mechanistic Insights

Furan carbonitrile derivatives have emerged as a compelling class of anticancer agents, demonstrating potent activity against a range of cancer cell lines.[6][7] The introduction of the nitrile group often enhances the cytotoxic and antiproliferative effects of the furan core, acting through diverse and targeted mechanisms.

In Vitro Cytotoxicity: A Quantitative Overview

The initial assessment of a novel compound's anticancer potential typically involves in vitro cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies, indicating the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 value signifies greater potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
Furan-based Pyridine CarbohydrazideMCF-7 (Breast)4.06[1]
Furan-based N-phenyl TriazinoneMCF-7 (Breast)2.96[1]
Furo[2,3-d]pyrimidine DerivativeA549 (Lung)6.66[8][9]
Furo[2,3-d]pyrimidine DerivativeHT-29 (Colon)8.51[8][9]
Dihydrofuran PrecursorHeLa (Cervical)0.08 - 8.79[6]
Furan DerivativeSW620 (Colorectal)Moderate to Potent[6]

Expert Insight: The data clearly indicates that furan carbonitrile and related furan derivatives can exhibit potent anticancer activity in the low micromolar and even nanomolar range. The variation in IC50 values across different cell lines underscores the importance of screening against a diverse panel to identify compounds with broad-spectrum activity or selective toxicity towards specific cancer types.

Mechanisms of Anticancer Action: A Multi-pronged Approach

The anticancer activity of furan carbonitrile compounds is not merely a result of non-specific cytotoxicity. These molecules often engage with specific molecular targets and signaling pathways crucial for cancer cell survival and proliferation.

1.2.1. Kinase Inhibition: A Key Target

Many furan carbonitrile derivatives function as potent inhibitors of protein kinases, enzymes that play a critical role in cell signaling and are often dysregulated in cancer.[10][11][12] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a notable target.[8][9]

Signaling Pathway: VEGFR-2 Inhibition by Furan Carbonitrile Derivatives

VEGFR2_Inhibition cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Furan_CN Furan Carbonitrile Inhibitor Furan_CN->VEGFR2 Inhibits Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Activates Akt->Proliferation

Caption: Inhibition of VEGFR-2 signaling by furan carbonitrile compounds.

1.2.2. Induction of Apoptosis and Cell Cycle Arrest

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Furan carbonitrile compounds have been shown to trigger apoptosis through the intrinsic mitochondrial pathway, often characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1] Furthermore, these compounds can induce cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[1]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of the furan carbonitrile test compounds and a reference drug (e.g., Staurosporine) in the cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for another 24 hours.[1]

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: MTT Assay for Cytotoxicity

MTT_Workflow start Start seed_cells Seed Cancer Cells (96-well plate) start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compounds Treat with Furan Carbonitrile Compounds incubate1->treat_compounds incubate2 Incubate 24h treat_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % Viability & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Part 2: Antimicrobial Efficacy of Furan Carbonitrile Compounds

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Furan carbonitrile derivatives have demonstrated promising activity against a spectrum of bacterial and fungal pathogens.[13][14]

In Vitro Antimicrobial Activity: Quantitative Assessment

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.

Compound ClassMicroorganismMIC (µg/mL)Reference
Carbamothioyl-furan-2-carboxamideS. aureus, E. coli, B. cereus230 - 295[4]
Carbamothioyl-furan-2-carboxamideF. bracchygibossum, A. niger, A. flavus120.7 - 190[4]
Furan-based pyrimidine-thiazolidinoneE. coli12.5[13]
Furan-based pyrimidine-thiazolidinoneA. niger100[13]
Furan-based pyrimidine-thiazolidinoneC. albicans100 - 250[13]

Expert Insight: The MIC values indicate that furan carbonitrile derivatives can be effective against both bacteria and fungi. The lipophilicity conferred by aromatic moieties appears to play a role in their antimicrobial activity, potentially by facilitating passage through microbial cell membranes.[4]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[15]

Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that prevents visible growth after incubation.

Step-by-Step Methodology:

  • Prepare Inoculum: Grow the test microorganism in a suitable broth medium to a specific turbidity, typically corresponding to a 0.5 McFarland standard. Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Prepare Compound Dilutions: Prepare a stock solution of the furan carbonitrile compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in the broth medium directly in the wells of a 96-well microtiter plate.

  • Inoculate Plate: Inoculate each well containing the diluted compound with the prepared microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 16-24 hours.

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Part 3: Anti-inflammatory Properties of Furan-based Scaffolds

Chronic inflammation is a key driver of numerous diseases. Furan derivatives have been investigated for their anti-inflammatory properties, with some demonstrating significant activity.[2][3] While quantitative data for furan carbonitriles in this area is still emerging, the broader class of furan-containing compounds shows promise.

Mechanisms of Anti-inflammatory Action

Furan derivatives can exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of inflammatory signaling pathways such as MAPK and NF-κB.

In Vitro Anti-inflammatory Activity: Inhibition of Pro-inflammatory Enzymes

The inhibition of COX and LOX enzymes, which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively, is a key strategy for controlling inflammation.

Compound ClassTargetIC50 (µM)Reference
2-(Furan-2-yl)-4-phenoxyquinolineTNF-α formation2.3[7]
2-(Furan-2-yl)-4-phenoxyquinolineLysozyme release4.6[7]
2-(Furan-2-yl)-4-phenoxyquinolineβ-glucuronidase release5.0[7]
Benzofuran DerivativeNO production16.5
Aurone DerivativeCOX-20.22
Aurone DerivativeLOX0.3

Expert Insight: While the table showcases the anti-inflammatory potential of furan-containing structures, more research is needed to specifically quantify the activity of furan carbonitrile compounds and to delineate the contribution of the nitrile group to COX/LOX inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay spectrophotometrically measures the formation of the oxidized form of tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2 by the COX-2 enzyme.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare a reaction buffer (e.g., Tris-HCl), a solution of hemin, the COX-2 enzyme, and the test compounds at various concentrations.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, hemin, COX-2 enzyme, and the test compound or reference inhibitor (e.g., Celecoxib).

  • Initiate Reaction: Start the reaction by adding freshly prepared TMPD and arachidonic acid.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 5 minutes).

  • Measure Absorbance: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The furan carbonitrile scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The accumulated evidence strongly supports their significant potential in oncology and infectious diseases, with emerging possibilities in the treatment of inflammatory conditions. The electron-withdrawing nature and hydrogen-bonding capabilities of the nitrile group play a crucial role in modulating the biological activity of the furan ring, often leading to enhanced potency and selectivity.[4][5]

Future research should focus on several key areas:

  • Expansion of Anti-inflammatory Studies: A more systematic evaluation of furan carbonitrile derivatives for their anti-inflammatory activity is warranted, with a focus on elucidating their specific molecular targets within inflammatory pathways.

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to better understand the influence of the position and substitution pattern of the carbonitrile group and other substituents on the furan ring on the observed biological activities.

  • In Vivo Efficacy and Safety Profiling: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of furan carbonitrile compounds, paving the way for the next generation of innovative medicines.

References

  • Al-Ostoot, F.H., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(9), 2889. Available from: [Link]

  • El-Karim, M. A., et al. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Medicinal Chemistry Letters, 15(12), 2150–2157. Available from: [Link]

  • Wu, J., et al. (2018). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 15(10), 1075-1085. Available from: [Link]

  • Hsieh, M.-C., et al. (2005). Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. Bioorganic & Medicinal Chemistry, 13(15), 4756-4763. Available from: [Link]

  • Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. Available from: [Link]

  • Anwar, M. U., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4642. Available from: [Link]

  • Choudhary, P. (2024). Pharmacological activity of furan derivatives. World Journal of Advanced Research and Reviews, 21(02), 1136–1143. Available from: [Link]

  • Kumar, A., et al. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. Scientific Reports, 13(1), 8593. Available from: [Link]

  • Zeni, G., et al. (2004). New acetylenic furan derivatives: Synthesis and anti-inflammatory activity. Tetrahedron Letters, 45(24), 4673-4675. Available from: [Link]

  • Manolov, S., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Processes, 10(10), 2000. Available from: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available from: [Link]

  • Scotti, C., & Barlow, J. W. (2022). Natural products containing the nitrile functional group and their biological activities. Natural Product Communications, 17(5), 1934578X221099973. Available from: [Link]

  • Khan, K. M., et al. (2021). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. PLoS One, 16(6), e0252225. Available from: [Link]

  • Irie, T., et al. (2017). Discovery of novel furanone derivatives as potent Cdc7 kinase inhibitors. European Journal of Medicinal Chemistry, 132, 189-202. Available from: [Link]

  • Patel, R. B., et al. (2022). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Journal of the Indian Chemical Society, 99(11), 100742. Available from: [Link]

  • Özdemir, A., et al. (2015). Synthesis and biological activity studies of furan derivatives. Journal of the Serbian Chemical Society, 80(1), 31-40. Available from: [Link]

  • El-Karim, M. A., et al. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules, 28(4), 1709. Available from: [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available from: [Link]

  • Zhao, L., et al. (2014). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. RSC Advances, 4(100), 57161-57170. Available from: [Link]

  • Zheng, F. L., et al. (2011). Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. Molecules, 16(6), 4897-4911. Available from: [Link]

  • Hancock, R. E. W. (2000). MIC determination by microtitre broth dilution method. Hancock Lab. Available from: [Link]

  • Liu, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 21(11), 569. Available from: [Link]

  • Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Video]. YouTube. Available from: [Link]

  • Miranda, D. Z. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. [Video]. YouTube. Available from: [Link]

  • Sen, S., et al. (2014). Synthesis and biological evaluation of some novel furan derivatives. Pakistan journal of pharmaceutical sciences, 27(6), 1747-1760. Available from: [Link]

  • Gucka, M., & Gucki, M. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5299. Available from: [Link]

  • Deb, P. K., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3562. Available from: [Link]

  • de S. M. de Medeiros, L., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 56782. Available from: [Link]

  • Abbas, S. E., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(19), 6296. Available from: [Link]

  • Hu, Y. G., et al. (2010). Efficient synthesis and biological evaluation of some 2,4-diamino-furo[2,3-d]pyrimidine derivatives. Bioorganic & medicinal chemistry letters, 20(21), 6188–6190. Available from: [Link]

  • Bhoge, S., et al. (2022). Design, synthesis, anti-inflammatory evaluation and in silico molecular docking of novel furan-based derivatives with promising TNF-α inhibitory activity. Research Square. Available from: [Link]

  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Available from: [Link]

  • Wang, Y., et al. (2022). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 183-193. Available from: [Link]

  • Hernández-Vázquez, E., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(13), 5176. Available from: [Link]

Sources

Exploratory

Unlocking the Potential of 4-Oxotetrahydrofuran-3-carbonitrile: A Technical Guide for Drug Discovery and Development

This guide provides an in-depth exploration of the untapped research potential of 4-Oxotetrahydrofuran-3-carbonitrile. Designed for researchers, medicinal chemists, and drug development professionals, this document moves...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the untapped research potential of 4-Oxotetrahydrofuran-3-carbonitrile. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a standard review to offer a forward-looking perspective on how this versatile chemical scaffold can be leveraged to create novel compound libraries for therapeutic screening. We will delve into proposed synthetic strategies, innovative derivatization pathways, and robust biological screening protocols, all grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Value of the 4-Oxotetrahydrofuran-3-carbonitrile Scaffold

The 4-Oxotetrahydrofuran-3-carbonitrile molecule presents a compelling starting point for chemical innovation in drug discovery. Its structure uniquely combines three key functional groups: a cyclic ketone, a nitrile, and a tetrahydrofuran (THF) ring. The THF moiety is a prevalent feature in numerous FDA-approved drugs, highlighting its importance in establishing favorable interactions with biological targets.[1][2] The β-ketonitrile functionality is a versatile precursor for the synthesis of a wide array of heterocyclic systems, including pyrazoles and pyrimidines, which are themselves privileged structures in medicinal chemistry.[3][4][5][6][7][8] This convergence of functionalities in a single, relatively simple molecule makes 4-Oxotetrahydrofuran-3-carbonitrile a high-potential building block for the generation of diverse and biologically relevant compound libraries.

This guide will outline a strategic framework for exploring the chemical space around this scaffold, with the ultimate goal of identifying novel therapeutic agents. Our approach is divided into three core research areas: Chemical Synthesis and Derivatization, Biological Screening, and In Silico & Computational Studies.

Part 1: Proposed Synthesis and Chemical Derivatization for Library Generation

Proposed Synthesis of 4-Oxotetrahydrofuran-3-carbonitrile

We propose a synthetic strategy commencing from readily available starting materials, culminating in the target molecule. The following protocol is a hypothetical, yet chemically sound, pathway.

Reaction Scheme:

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Decarboxylation Ethyl Cyanoacetate Ethyl Cyanoacetate Intermediate 1 Intermediate 1 Ethyl Cyanoacetate->Intermediate 1 1. NaH, THF 2. Ethyl 2-bromoacetate Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 NaOEt, EtOH 4-Oxotetrahydrofuran-3-carbonitrile 4-Oxotetrahydrofuran-3-carbonitrile Intermediate 2->4-Oxotetrahydrofuran-3-carbonitrile H3O+, Δ

Caption: Proposed synthetic pathway for 4-Oxotetrahydrofuran-3-carbonitrile.

Experimental Protocol:

Step 1: Synthesis of Diethyl 2-cyanobutanedioate (Intermediate 1)

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add ethyl cyanoacetate (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add ethyl 2-bromoacetate (1.1 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield diethyl 2-cyanobutanedioate.

Step 2: Synthesis of Ethyl 4-oxo-3-cyanotetrahydrofuran-3-carboxylate (Intermediate 2) via Dieckmann Condensation

  • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.1 eq) in absolute ethanol.

  • To this solution, add diethyl 2-cyanobutanedioate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and neutralize with a calculated amount of glacial acetic acid.

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude cyclic β-keto ester.

Step 3: Synthesis of 4-Oxotetrahydrofuran-3-carbonitrile via Decarboxylation

  • To the crude ethyl 4-oxo-3-cyanotetrahydrofuran-3-carboxylate, add a mixture of sulfuric acid and water (e.g., 10% v/v).

  • Heat the mixture to reflux for 4-8 hours, monitoring for the cessation of carbon dioxide evolution.

  • Cool the reaction mixture and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Derivatization Strategies for Library Synthesis

The β-ketonitrile moiety of 4-Oxotetrahydrofuran-3-carbonitrile is a versatile handle for the synthesis of various heterocyclic systems. We propose focusing on the synthesis of pyrazole and pyrimidine derivatives, two classes of compounds with well-documented pharmacological importance.

1.2.1 Synthesis of Pyrazole Derivatives

The reaction of β-ketonitriles with hydrazines is a classical and efficient method for the synthesis of 5-aminopyrazoles.[4][5][9]

Reaction Scheme:

G 4-Oxotetrahydrofuran-3-carbonitrile 4-Oxotetrahydrofuran-3-carbonitrile Pyrazole Derivative Pyrazole Derivative 4-Oxotetrahydrofuran-3-carbonitrile->Pyrazole Derivative R-NHNH2, EtOH, Δ

Caption: Synthesis of pyrazole derivatives from 4-Oxotetrahydrofuran-3-carbonitrile.

Experimental Protocol:

  • Dissolve 4-Oxotetrahydrofuran-3-carbonitrile (1.0 eq) in ethanol.

  • Add the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or a substituted hydrazine) (1.1 eq).

  • Optionally, a catalytic amount of a weak acid (e.g., acetic acid) can be added.

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

1.2.2 Synthesis of Pyrimidine Derivatives

Pyrimidines can be synthesized from β-ketonitriles by condensation with amidines, ureas, or thioureas.[6][7][8][10]

Reaction Scheme:

G 4-Oxotetrahydrofuran-3-carbonitrile 4-Oxotetrahydrofuran-3-carbonitrile Pyrimidine Derivative Pyrimidine Derivative 4-Oxotetrahydrofuran-3-carbonitrile->Pyrimidine Derivative Amidine/Urea/Thiourea, NaOEt, EtOH, Δ

Caption: Synthesis of pyrimidine derivatives.

Experimental Protocol:

  • To a solution of sodium ethoxide in ethanol, add the desired amidine hydrochloride, urea, or thiourea (1.1 eq).

  • Stir the mixture for 15 minutes at room temperature.

  • Add a solution of 4-Oxotetrahydrofuran-3-carbonitrile (1.0 eq) in ethanol.

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure and partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

1.2.3 Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles to form cyclic β-enaminonitriles, which can be hydrolyzed to cyclic ketones.[11][12][13][14] While 4-Oxotetrahydrofuran-3-carbonitrile is not a dinitrile, this reaction highlights the reactivity of the nitrile group and its potential for further transformations in more complex derivatives.

Part 2: Biological Screening of the Derivative Library

A systematic biological screening of the synthesized library is crucial to identify compounds with potential therapeutic applications. We propose a tiered screening approach, starting with broad in vitro assays and progressing to more specific studies for promising "hits."

Screening Workflow:

G A Synthesized Compound Library B Primary Screening (In Vitro) A->B C Anticancer Assays (e.g., MTT, ATP-based) B->C D Antibacterial Assays (e.g., Broth Microdilution) B->D E Antifungal Assays (e.g., Broth Microdilution) B->E F Hit Identification & Confirmation C->F D->F E->F G Secondary Screening (Dose-response, Selectivity) F->G H Lead Optimization G->H

Caption: A tiered workflow for the biological screening of the compound library.

Anticancer Screening

High-throughput screening (HTS) assays are essential for efficiently evaluating large compound libraries for anticancer activity.[15][16][17][18][19]

Protocol: MTT Cell Viability Assay

  • Seed cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antibacterial Screening

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[20][21][22][23][24]

Protocol: Broth Microdilution Assay

  • Prepare a twofold serial dilution of each test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Screening

Similar to antibacterial screening, the broth microdilution method is widely used for antifungal susceptibility testing.[25][26][27][28][29]

Protocol: Antifungal Broth Microdilution Assay

  • Perform a twofold serial dilution of the test compounds in 96-well plates using RPMI-1640 medium.

  • Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) and add it to each well.

  • Incubate the plates at 35 °C for 24-48 hours.

  • Determine the MIC by visual inspection or by measuring the absorbance at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration that causes a significant reduction in growth compared to the control.

Part 3: In Silico and Computational Studies

Computational methods are invaluable for prioritizing compounds for synthesis and for understanding their potential biological activity.[30][31][32][33][34]

Computational Workflow:

G A Virtual Library of Derivatives B ADMET Prediction A->B C Filtering for Drug-like Properties B->C D Molecular Docking against Selected Targets C->D E Prioritization of Compounds for Synthesis D->E F Correlation with Experimental Data E->F

Caption: A computational workflow to guide compound selection and prioritization.

ADMET Prediction

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[35][36][37][38][39] Various computational tools and web servers can be used to predict key parameters such as:

  • Lipinski's Rule of Five: To assess drug-likeness.

  • Aqueous Solubility: Predicting how well the compound dissolves in water.

  • Blood-Brain Barrier Permeability: To estimate potential central nervous system effects.

  • CYP450 Inhibition: To predict potential drug-drug interactions.

  • Hepatotoxicity and Cardiotoxicity: To forecast potential toxic effects.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[30][31][32]

Protocol: Virtual Screening using Molecular Docking

  • Target Selection: Choose a protein target of interest with a known 3D structure (from the Protein Data Bank, PDB) that is relevant to a disease area (e.g., a specific kinase for cancer, a bacterial enzyme for infectious diseases).

  • Ligand Preparation: Generate 3D structures of the virtual library of 4-Oxotetrahydrofuran-3-carbonitrile derivatives and optimize their geometries.

  • Receptor Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to dock each ligand into the defined binding site of the receptor.

  • Scoring and Analysis: The software will generate a score for each docked pose, which is an estimate of the binding affinity. Rank the compounds based on their docking scores and analyze the predicted binding modes to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

  • Prioritization: Prioritize the top-scoring compounds with favorable predicted interactions for synthesis and biological testing.

Conclusion

4-Oxotetrahydrofuran-3-carbonitrile is a molecule of significant, yet largely unexplored, potential. Its unique combination of reactive functional groups and a biologically relevant core scaffold makes it an ideal starting point for the development of novel therapeutic agents. The integrated approach outlined in this guide—combining rational synthesis, diverse derivatization, systematic biological screening, and insightful computational analysis—provides a robust framework for unlocking the full potential of this promising chemical entity. By pursuing these research avenues, the scientific community can pave the way for the discovery of new medicines to address unmet medical needs.

References

Protocols & Analytical Methods

Method

Synthesis of 4-Oxotetrahydrofuran-3-carbonitrile Derivatives: Core Scaffolds for Drug Discovery

An Application Guide for Medicinal and Synthetic Chemists Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the 4-Oxotetrahydrofuran-3-carbonitrile Scaffold The tetrahydrofuran (THF)...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal and Synthetic Chemists

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 4-Oxotetrahydrofuran-3-carbonitrile Scaffold

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the capacity of the ether oxygen to act as a hydrogen bond acceptor. When functionalized with a ketone and a nitrile group, as in the 4-oxotetrahydrofuran-3-carbonitrile framework, the scaffold transforms into a highly versatile building block. The ketone at the 4-position and the nitrile at the 3-position offer orthogonal chemical handles for further elaboration, enabling the rapid generation of diverse molecular libraries for drug screening programs. The nitrile group, in particular, is a valuable pharmacophore known to engage in key binding interactions and can serve as a bioisostere for other functional groups.[2]

This guide provides researchers, scientists, and drug development professionals with two robust and mechanistically distinct strategies for synthesizing 4-oxotetrahydrofuran-3-carbonitrile derivatives. We move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering chemists to adapt and optimize these protocols for their specific molecular targets.

Strategy 1: Intramolecular Cyclization of an Acyclic Cyanoester Precursor

This approach is a classic and reliable method for forming cyclic systems. It involves the synthesis of a linear precursor containing all the necessary atoms, followed by a base-mediated intramolecular reaction to forge the tetrahydrofuran ring. This strategy offers excellent control and is generally high-yielding.

Principle and Rationale

The core of this strategy is an intramolecular nucleophilic substitution. The key precursor is an ester of cyanoacetic acid linked via an ether bond to a leaving group. A strong, non-nucleophilic base is used to selectively deprotonate the carbon alpha to the nitrile and ester groups, which is highly acidic (pKa ≈ 11 in DMSO). The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbon bearing the leaving group in an intramolecular fashion to form the five-membered ring. This type of reaction is conceptually related to the Thorpe-Ziegler[3][4] and Dieckmann condensations,[5][6] which are powerful tools for ring formation. The use of a non-nucleophilic base like sodium hydride (NaH) is critical to prevent competing intermolecular reactions or hydrolysis of the ester.

Overall Synthetic Workflow

The process is executed in two primary stages: synthesis of the acyclic precursor followed by the pivotal cyclization step.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization Start Ethyl Cyanoacetate + 2-Bromoethanol Precursor Synthesis of Acyclic Cyanoester Precursor Start->Precursor Williamson Ether Synthesis Cyclization Base-Mediated Intramolecular Cyclization Precursor->Cyclization Isolate & Purify Product 4-Oxotetrahydrofuran- 3-carbonitrile Derivative Cyclization->Product Acidic Workup G cluster_0 Mechanism start Acyclic Precursor enolate Carbanion (Enolate) Intermediate start->enolate 1. NaH (Deprotonation) cyclized Cyclized Alkoxide Intermediate enolate->cyclized 2. Intramolecular SN2 Attack product 4-Oxotetrahydrofuran- 3-carbonitrile cyclized->product 3. H3O+ (Protonation) G Start α,β-Unsaturated Ester (with leaving group) + Cyanide Source Reaction One-Pot Tandem Reaction: 1. Michael Addition 2. Intramolecular SN2 Cyclization Start->Reaction Product 4-Oxotetrahydrofuran- 3-carbonitrile Derivative Reaction->Product Acidic Workup G cluster_0 Mechanism start Michael Acceptor + CN- michael_adduct Enolate Intermediate (after Michael Addition) start->michael_adduct 1. Conjugate Addition (1,4) cyclized_product Final Product michael_adduct->cyclized_product 2. Intramolecular SN2 Cyclization

Sources

Application

Using 4-Oxotetrahydrofuran-3-carbonitrile in organic synthesis

Application Notes & Protocols: The Synthetic Utility of 4-Oxotetrahydrofuran-3-carbonitrile Prepared by: Gemini, Senior Application Scientist Introduction: A Versatile Heterocyclic Scaffold In the landscape of modern dru...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: The Synthetic Utility of 4-Oxotetrahydrofuran-3-carbonitrile

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Heterocyclic Scaffold

In the landscape of modern drug discovery and organic synthesis, the demand for novel, structurally complex, and functionally diverse molecular building blocks is insatiable.[1][2][] 4-Oxotetrahydrofuran-3-carbonitrile emerges as a highly valuable and versatile reagent in this context. Its unique structure, incorporating a tetrahydrofuran ring, a ketone, and a nitrile group, presents multiple reactive centers. This trifunctional arrangement allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of complex heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.[4][5][6] This guide provides an in-depth exploration of the reactivity of 4-Oxotetrahydrofuran-3-carbonitrile and detailed protocols for its application in the synthesis of key heterocyclic motifs.

Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical properties of 4-Oxotetrahydrofuran-3-carbonitrile is fundamental to exploiting its synthetic potential. The molecule's reactivity is dominated by the interplay between the electrophilic carbonyl group and the acidic α-hydrogen, which is activated by both the adjacent ketone and the electron-withdrawing nitrile group.

Compound Data
PropertyValueSource
IUPAC Name 4-oxooxolane-3-carbonitrilePubChem[7]
CAS Number 856945-68-1ChemicalBook[8]
Molecular Formula C₅H₅NO₂PubChem[7]
Molecular Weight 111.10 g/mol PubChem[7]
Appearance Solid (Typical)N/A
Storage Temp. Inert atmosphere, Room TemperatureChemicalBook[8]
Core Reactivity Explained

The synthetic versatility of 4-Oxotetrahydrofuran-3-carbonitrile stems from three primary reactive sites, as illustrated below. The causality for its utility lies in the ability of these sites to participate in a variety of condensation and cyclization reactions.

  • Acidic Methylene (C3-H): The proton on the carbon bearing the nitrile group is significantly acidic due to the electron-withdrawing effects of both the adjacent carbonyl (C4=O) and the nitrile (-CN). This allows for easy deprotonation under basic conditions to form a potent carbon nucleophile, which is central to many condensation reactions.

  • Electrophilic Carbonyl (C4): The ketone's carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles, such as hydrazines or amines, initiating cyclization cascades.

  • Nitrile Group (-CN): The nitrile group can act as an electrophile, participate in cycloadditions, or be hydrolyzed or reduced in subsequent synthetic steps to introduce further chemical diversity.

Pyrazole_Synthesis General Workflow: Furo[3,2-c]pyrazole Synthesis start 4-Oxotetrahydrofuran- 3-carbonitrile process Condensation & Intramolecular Cyclization (Reflux in Ethanol) start->process reagent Hydrazine Hydrate (R-NHNH₂) reagent->process product 3-Amino-furo[3,2-c]pyrazole Derivative process->product

Caption: Workflow for furo[3,2-c]pyrazole synthesis.

Detailed Experimental Protocol:

  • Objective: To synthesize 3-amino-2,4,5,6-tetrahydropyrano[4,3-c]pyrazole.

  • Materials:

    • 4-Oxotetrahydrofuran-3-carbonitrile (1.0 eq)

    • Hydrazine hydrate (1.1 eq)

    • Absolute Ethanol (as solvent)

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • To a stirred solution of 4-Oxotetrahydrofuran-3-carbonitrile (1.11 g, 10 mmol) in absolute ethanol (25 mL) in a 100 mL round-bottom flask, add hydrazine hydrate (0.55 g, 11 mmol).

    • Add 2-3 drops of glacial acetic acid to catalyze the initial condensation. The use of a mild acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by hydrazine.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle. Maintain reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC). The thermal energy is necessary to drive the intramolecular cyclization and subsequent aromatization of the pyrazole ring.

    • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will often form upon cooling.

    • If a solid has formed, collect the product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

    • If no precipitate forms, reduce the solvent volume in vacuo. The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Trustworthiness: This protocol is a self-validating system. The formation of a solid precipitate upon cooling is a strong indicator of product formation. The identity and purity of the final compound should be confirmed by standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Gewald Three-Component Synthesis of Furo[3,2-b]thiophenes

Scientific Context: The Gewald reaction is a powerful, one-pot multicomponent reaction for synthesizing highly substituted 2-aminothiophenes. [9][10]These thiophene derivatives are valuable intermediates and are present in numerous bioactive molecules. [11][12][13]The reaction typically involves a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base. [10]4-Oxotetrahydrofuran-3-carbonitrile uniquely contains both the ketone and the active methylene nitrile functionalities within the same molecule, simplifying the reaction to a two-component system.

General Reaction Scheme: The reaction is initiated by a base-catalyzed Knoevenagel-type condensation, followed by the addition of sulfur and subsequent cyclization to form the fused 2-aminothiophene ring. [9]

Gewald_Mechanism Plausible Mechanism: Gewald Reaction A Start: 4-Oxotetrahydrofuran- 3-carbonitrile B Add Sulfur (S₈) & Base (e.g., Morpholine) A->B Reagents C Formation of Thiolate Intermediate B->C Sulfur Addition D Intramolecular Nucleophilic Attack (Cyclization) C->D Ring Closure E Tautomerization D->E Proton Shift F Product: 2-Amino-furo[3,2-b] thiophene derivative E->F Final Product

Caption: Mechanistic steps of the intramolecular Gewald reaction.

Detailed Experimental Protocol:

  • Objective: To synthesize a 2-amino-3-cyano-furo[3,2-b]thiophene derivative.

  • Materials:

    • 4-Oxotetrahydrofuran-3-carbonitrile (1.0 eq)

    • Elemental Sulfur (S₈) (1.1 eq)

    • Morpholine (catalytic base, 0.2 eq)

    • Ethanol or Methanol (solvent)

  • Procedure:

    • In a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 4-Oxotetrahydrofuran-3-carbonitrile (1.11 g, 10 mmol) and elemental sulfur (0.35 g, 11 mmol) in ethanol (30 mL).

    • Add morpholine (0.17 g, 2 mmol) dropwise to the suspension. Morpholine acts as the base required to deprotonate the active methylene group and catalyze the condensation. [10]Its moderate basicity is often optimal for this transformation, preventing side reactions.

    • Heat the mixture to a gentle reflux (approx. 60-70°C) with continuous stirring for 2-3 hours. The reaction mixture typically turns dark. Monitor the reaction's completion via TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (100 mL).

    • The crude product usually precipitates as a solid. Collect the solid by vacuum filtration, wash thoroughly with water to remove any residual morpholine and inorganic salts, and then with a small amount of cold ethanol.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol or by column chromatography if necessary.

Expertise & Experience: The choice of base and solvent can be critical in the Gewald reaction. While morpholine is common, other bases like triethylamine or piperidine can be used. [14]Ethanol and methanol are effective solvents. Microwave irradiation has also been shown to significantly reduce reaction times and improve yields in some Gewald syntheses. [13]

References

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.PMC - NIH.
  • 4-Oxotetrahydrofuran-3-carbonitrile | C5H5NO2 | CID 72208264.PubChem.
  • Synthesis of pyrazole-4-carbonitrile derivatives under different conditions.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.PMC - NIH.
  • New pharmaceutical building block could acceler
  • 4-Oxotetrahydrofuran-3-carbonitrile | 856945-68-1.ChemicalBook.
  • Gewald reaction.Wikipedia.
  • Pyrazole synthesis.Organic Chemistry Portal.
  • Synthesis of pyrazole 4-carbonitrile derivatives a | Download Table.
  • Synthesis of oxygen-containing heterocyclic compounds based on the intramolecular O–H insertion and Wolff rearrangement.ScienceDirect.
  • Design and synthesis of highly oxygenated furo[3,2-c]pyran-4-ones and furo.Beilstein Archives.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES.Semantic Scholar.
  • Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry.Research Square.
  • The Gewald Multicomponent Reaction.PubMed - NIH.
  • Gewald Reaction.J&K Scientific LLC.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Synthesis of novel 4H-furo[3,2-c]pyran-4-ones and 4H-furo[3,2-c]chromen-4-ones.
  • Modular access to furo[3,2-c]chromen-4-ones via Yb(OTf)3-catalyzed [3 + 2] annulation of 4-hydroxycoumarins with β-nitroalkenes.PMC - NIH.
  • Methyl 4-oxotetrahydrofuran-3-carboxyl
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.PubMed Central.
  • CAS#:57595-23-0 | Methyl 4-oxotetrahydrofuran-3-carboxyl
  • US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
  • Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks.Beilstein Journal of Organic Chemistry.
  • Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks.
  • Topics in Heterocyclic Chemistry.National Academic Digital Library of Ethiopia.
  • Building Blocks in Custom Synthesis for Drug Discovery.BOC Sciences.

Sources

Method

Application Notes &amp; Protocols: 4-Oxotetrahydrofuran-3-carbonitrile as a Versatile Precursor in Medicinal Chemistry

Introduction: The Value of the Tetrahydrofuran Scaffold Saturated oxygen-containing heterocycles, particularly the tetrahydrofuran (THF) ring system, are foundational motifs in a vast array of natural products and biolog...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the Tetrahydrofuran Scaffold

Saturated oxygen-containing heterocycles, particularly the tetrahydrofuran (THF) ring system, are foundational motifs in a vast array of natural products and biologically active molecules. Their prevalence underscores their evolutionary selection as stable, three-dimensional frameworks capable of intricate molecular interactions. In medicinal chemistry, the THF core is a "privileged scaffold," frequently utilized by chemists to design novel therapeutic agents with favorable pharmacokinetic properties. Derivatives of this scaffold are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.

This guide focuses on 4-oxotetrahydrofuran-3-carbonitrile (also known as 4-oxooxolane-3-carbonitrile), a highly functionalized and versatile building block. Its strategic placement of a ketone, a nitrile, and an ether linkage within a five-membered ring provides multiple reaction handles. This trifunctional nature allows for the divergent synthesis of complex molecular architectures, making it an exceptionally valuable precursor for constructing libraries of drug-like compounds. We will explore its synthesis, key chemical transformations, and its application in the construction of potent, biologically active heterocyclic systems.

Physicochemical Properties of the Precursor

A clear understanding of the starting material's properties is crucial for experimental design and safety.

PropertyValueSource
IUPAC Name 4-oxooxolane-3-carbonitrile[PubChem CID 72208264] [1]
CAS Number 856945-68-1[PubChem CID 72208264] [1]
Molecular Formula C₅H₅NO₂[PubChem CID 72208264] [1]
Molecular Weight 111.10 g/mol [PubChem CID 72208264] [1]
XLogP3 -0.4[PubChem CID 72208264] [1]
Hydrogen Bond Donors 0[PubChem CID 72208264] [1]
Hydrogen Bond Acceptors 3[PubChem CID 72208264] [1]

Synthesis of 4-Oxotetrahydrofuran-3-carbonitrile

While several synthetic routes can be envisioned, a common and reliable method involves the cyclization of a linear precursor derived from readily available starting materials. The following protocol describes a plausible and efficient synthesis.

Protocol 1: Synthesis via Dieckmann-Thorpe Cyclization

This protocol is based on the intramolecular condensation of a dinitrile or cyano-ester, a powerful method for forming five- and six-membered rings.

Causality: The choice of a strong, non-nucleophilic base like sodium hydride is critical. It ensures efficient deprotonation of the α-carbon to the nitrile, initiating the intramolecular cyclization, without competing side reactions like saponification of an ester group. Anhydrous THF is used as the solvent to prevent quenching of the base and the reactive enolate intermediate.

G Start Ethyl 2-chloroacetate + Ethyl cyanoacetate Base NaH, Anhydrous THF Start->Base Intermediate Diethyl 2-cyanobutanedioate Base->Intermediate Cyclization NaH, Anhydrous Toluene (Dieckmann-Thorpe Cyclization) Intermediate->Cyclization Step 1: Alkylation Cyclized_Intermediate Ethyl 4-cyano-3-oxotetrahydrofuran-4-carboxylate Cyclization->Cyclized_Intermediate Step 2: Intramolecular Cyclization Hydrolysis 1. NaOH (aq) 2. H3O+ Cyclized_Intermediate->Hydrolysis Step 3: Saponification Decarboxylation Heat (e.g., 120 °C) Hydrolysis->Decarboxylation Step 4: Decarboxylation Product 4-Oxotetrahydrofuran-3-carbonitrile Decarboxylation->Product

Caption: Synthetic workflow for 4-Oxotetrahydrofuran-3-carbonitrile.

Materials:

  • Ethyl 2-chloroacetate

  • Ethyl cyanoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkylation: To a stirred suspension of NaH (1.1 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add ethyl cyanoacetate (1.0 eq) dropwise. Allow the mixture to stir for 30 minutes. Add ethyl 2-chloroacetate (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude diethyl 2-cyanobutanedioate.

  • Cyclization: To a stirred suspension of NaH (1.1 eq) in anhydrous toluene under nitrogen, add the crude intermediate from the previous step (1.0 eq) dropwise. Heat the mixture to reflux for 4-6 hours.

  • Hydrolysis & Decarboxylation: Cool the reaction mixture to room temperature and carefully quench with 1M HCl until acidic. Separate the layers. The aqueous layer is then made basic with NaOH and heated to reflux for 2 hours to effect hydrolysis. Cool the mixture and acidify with concentrated HCl to pH ~2, then heat to 120 °C until gas evolution (CO₂) ceases.

  • Final Work-up: Cool the solution and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 4-oxotetrahydrofuran-3-carbonitrile.

Key Transformations & Applications in Scaffold Synthesis

The true utility of 4-oxotetrahydrofuran-3-carbonitrile lies in its ability to undergo a wide range of chemical transformations, enabling the construction of diverse and complex molecular scaffolds.

Building Fused Pyrimidine Scaffolds: The Furo[3,4-d]pyrimidine Core

The β-keto-nitrile moiety is an ideal precursor for constructing fused pyrimidine rings, a scaffold prevalent in kinase inhibitors. [2][3]The reaction with amidines or guanidine proceeds via an initial condensation followed by cyclization, leading to highly sought-after furo[3,4-d]pyrimidine cores. [4] Causality: This reaction leverages the electrophilicity of the ketone and the nitrile group. The amidine acts as a binucleophile. The initial attack of one nitrogen at the ketone, followed by dehydration, forms an enamine intermediate. Subsequent intramolecular attack of the second nitrogen onto the nitrile carbon, followed by tautomerization, leads to the stable, aromatic fused-ring system. Using a base like sodium ethoxide facilitates the initial condensation and the final cyclization steps.

G cluster_0 Synthesis of Furo[3,4-d]pyrimidine Scaffold Precursor 4-Oxotetrahydrofuran-3-carbonitrile Conditions NaOEt, EtOH, Reflux Precursor->Conditions Reagent Guanidine Hydrochloride (or Substituted Amidine) Reagent->Conditions Product 2-Amino-4-hydroxy-furo[3,4-d]pyrimidine (Tautomerizes) Conditions->Product Condensation & Cyclization Target Kinase Inhibitor Scaffolds (e.g., for EGFR/VEGFR-2) Product->Target Further Functionalization

Caption: Pathway to Furo[3,4-d]pyrimidine kinase inhibitor scaffolds.

Protocol 2: Synthesis of 2-Amino-4-hydroxy-furo[3,4-d]pyrimidine

Materials:

  • 4-Oxotetrahydrofuran-3-carbonitrile

  • Guanidine hydrochloride

  • Sodium metal

  • Absolute Ethanol (EtOH)

  • Ice bath

Procedure:

  • Prepare Sodium Ethoxide: Under a nitrogen atmosphere, carefully add sodium metal (1.1 eq) in small pieces to absolute ethanol at room temperature. Stir until all the sodium has dissolved.

  • Reaction: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.1 eq) and stir for 15 minutes. Then, add a solution of 4-oxotetrahydrofuran-3-carbonitrile (1.0 eq) in ethanol.

  • Reflux: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 6-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure. Add water and adjust the pH to ~7 with 1M HCl.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water and a small amount of cold ethanol, and dried under vacuum to yield the target furo[3,4-d]pyrimidine product.

Knoevenagel Condensation for Exocyclic Double Bond Formation

The active methylene group (α to both the ketone and nitrile) is susceptible to deprotonation, but the ketone carbonyl is a prime site for condensation reactions. The Knoevenagel condensation provides a reliable method to introduce exocyclic double bonds, which can serve as Michael acceptors for further functionalization. [5] Causality: The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate. [6]The base facilitates the formation of the nucleophile from the active methylene compound (e.g., malononitrile). This nucleophile then attacks the ketone carbonyl of the tetrahydrofuran ring. A subsequent dehydration step, often driven by heating, yields the stable, conjugated product.

Protocol 3: General Procedure for Knoevenagel Condensation

Materials:

  • 4-Oxotetrahydrofuran-3-carbonitrile

  • An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine or Ammonium Acetate

  • Toluene or Ethanol

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer (and a Dean-Stark trap if using toluene), dissolve 4-oxotetrahydrofuran-3-carbonitrile (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux. If using toluene, water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired condensation product.

Reductive Transformations for Stereochemical Diversity

The ketone and nitrile groups are both readily reducible, offering pathways to introduce new stereocenters and functional groups.

  • Ketone Reduction: Using reducing agents like sodium borohydride (NaBH₄) will reduce the ketone to a secondary alcohol. This creates a chiral center, and the use of chiral reducing agents or catalysts can afford enantiomerically enriched products. The resulting hydroxyl group is a valuable handle for further derivatization (e.g., etherification, esterification).

  • Nitrile Reduction: More powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Nickel) can reduce the nitrile to a primary amine. This aminomethyl group is a key pharmacophore for engaging with biological targets through hydrogen bonding and salt bridge formation.

  • Selective Reduction: The choice of reducing agent allows for selective transformations. NaBH₄ will typically reduce the ketone without affecting the nitrile, allowing for stepwise functionalization.

G cluster_1 Divergent Synthesis via Reduction cluster_ketone Ketone Reduction cluster_nitrile Nitrile Reduction Start 4-Oxotetrahydrofuran-3-carbonitrile Ketone_Reagent NaBH4, MeOH Start->Ketone_Reagent Nitrile_Reagent H2, Raney Ni or LiAlH4, THF Start->Nitrile_Reagent Alcohol_Product 4-Hydroxy-tetrahydrofuran-3-carbonitrile (New Stereocenter) Ketone_Reagent->Alcohol_Product Amine_Product 4-Oxo-3-(aminomethyl)tetrahydrofuran Nitrile_Reagent->Amine_Product

Caption: Selective reduction pathways for functional group diversification.

Conclusion

4-Oxotetrahydrofuran-3-carbonitrile is a compact yet powerful building block for medicinal chemistry. Its readily available functional groups—a ketone, a nitrile, and a tetrahydrofuran core—provide a robust platform for generating molecular diversity. As demonstrated, it serves as an excellent precursor for the synthesis of privileged heterocyclic scaffolds like furo[3,4-d]pyrimidines, which are of high interest in kinase inhibitor development. [2][7]Furthermore, the specific and selective reactions at each functional group allow for the controlled introduction of various pharmacophoric features and stereocenters. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage this versatile precursor in their drug discovery programs.

References

Application

Application Note &amp; Protocol: Leveraging 4-Oxotetrahydrofuran-3-carbonitrile as a Scaffold for the Synthesis of Novel Heterocyclic Compounds in Drug Discovery

Abstract This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 4-Oxotetrahydrofuran-3-carbonitrile. This versatile building block, fea...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 4-Oxotetrahydrofuran-3-carbonitrile. This versatile building block, featuring a reactive β-keto-nitrile moiety within a tetrahydrofuran ring, serves as an exceptional starting point for the construction of diverse and novel heterocyclic frameworks. Heterocyclic compounds are fundamental to the pharmaceutical industry, forming the core of numerous approved drugs.[1][2] This guide outlines detailed protocols for synthesizing pyrimidine, dihydropyridine, and pyrazole derivatives, explains the underlying chemical principles, and discusses the potential therapeutic applications of these novel compounds. The protocols are designed to be self-validating through rigorous characterization, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Value of 4-Oxotetrahydrofuran-3-carbonitrile

4-Oxotetrahydrofuran-3-carbonitrile (IUPAC Name: 4-oxooxolane-3-carbonitrile) is a bifunctional molecule poised for complex chemical transformations.[3] Its structure is characterized by:

  • A Ketone Group: Susceptible to nucleophilic attack and condensation reactions.

  • An α-Cyano Group: This electron-withdrawing group acidifies the adjacent C-H bond, creating a reactive methylene center ideal for base-catalyzed reactions.[4]

  • A Tetrahydrofuran Ring: A common motif in natural products and pharmaceuticals, the furan scaffold contributes to a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5][6][7]

The strategic combination of these features in a single, readily accessible molecule makes it a powerful synthon for diversity-oriented synthesis. The goal is to rapidly generate libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[8][9]

Physicochemical Properties of the Starting Material
PropertyValueSource
Molecular FormulaC₅H₅NO₂PubChem[3]
Molecular Weight111.10 g/mol PubChem[3]
IUPAC Name4-oxooxolane-3-carbonitrilePubChem[3]
CAS Number856945-68-1PubChem[3]

Core Synthetic Pathways & Mechanistic Rationale

The reactivity of 4-Oxotetrahydrofuran-3-carbonitrile is primarily driven by the activated methylene group between the ketone and nitrile functionalities. This allows for a range of classical and modern organic reactions to construct more complex heterocyclic systems.

General Synthetic Workflow

The following diagram illustrates the general workflow for utilizing 4-Oxotetrahydrofuran-3-carbonitrile as a precursor for generating a library of diverse heterocyclic compounds.

G A Start: 4-Oxotetrahydrofuran- 3-carbonitrile B Reaction Condition Selection (Base/Acid Catalyst) A->B C Condensation Partner 1 (e.g., Urea/Thiourea) B->C Path A D Condensation Partner 2 (e.g., Aldehyde + Amine) B->D Path B E Condensation Partner 3 (e.g., Hydrazine) B->E Path C F Protocol 1: Pyrimidine Synthesis C->F G Protocol 2: Dihydropyridine Synthesis D->G H Protocol 3: Pyrazole Synthesis E->H I Work-up & Purification F->I G->I H->I J Characterization (NMR, LC-MS, HRMS) I->J K Novel Compound Library J->K

Caption: General workflow for diversity-oriented synthesis.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Furo[3,4-d]pyrimidine-2-amine Derivatives

This protocol leverages a classical cyclocondensation reaction to build a pyrimidine ring fused to the starting tetrahydrofuran scaffold. Pyrimidine derivatives are of immense interest due to their prevalence in anticancer and anti-proliferative agents.[10]

Rationale: The reaction is catalyzed by a base (e.g., potassium carbonate), which deprotonates the active methylene group of the 4-oxotetrahydrofuran-3-carbonitrile. The resulting carbanion initiates a condensation cascade with a suitable partner like thiourea.

Reaction Scheme: 4-Oxotetrahydrofuran-3-carbonitrile + Thiourea → 2-Thioxo-2,3,5,6,7,8-hexahydro-1H-furo[3,4-d]pyrimidin-4-one

Materials:

  • 4-Oxotetrahydrofuran-3-carbonitrile (1.0 eq)

  • Thiourea (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Ethanol (EtOH), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

Step-by-Step Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Oxotetrahydrofuran-3-carbonitrile (e.g., 1.11 g, 10.0 mmol).

  • Add thiourea (0.91 g, 12.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add 40 mL of anhydrous ethanol.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add 50 mL of deionized water to the residue and stir for 15 minutes.

  • Collect the resulting precipitate by vacuum filtration, washing the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.

  • Dry the solid product under vacuum to a constant weight.

  • Purification (if necessary): The crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Hantzsch-Type Synthesis of Furo[3,4-c]pyridine Derivatives

This multicomponent reaction protocol builds a dihydropyridine ring, a privileged scaffold in medicinal chemistry, particularly known for its application in cardiovascular drugs.[4]

Rationale: This reaction follows the principles of the Hantzsch pyridine synthesis. An aromatic aldehyde condenses with the β-keto-nitrile (our starting material) and an ammonium source in a one-pot reaction, leading to the formation of the dihydropyridine core.

Materials:

  • 4-Oxotetrahydrofuran-3-carbonitrile (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.1 eq)

  • Ammonium Acetate (NH₄OAc) (1.5 eq)

  • Glacial Acetic Acid

Step-by-Step Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-Oxotetrahydrofuran-3-carbonitrile (1.11 g, 10.0 mmol) and the selected aromatic aldehyde (e.g., 1.17 g, 11.0 mmol) in 20 mL of glacial acetic acid.

  • Add ammonium acetate (1.16 g, 15.0 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to 100-110°C for 6-8 hours. The reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into 100 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the crude product thoroughly with water to remove any residual acetic acid, followed by a wash with cold diethyl ether.

  • Dry the product in a vacuum oven.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.

Protocol 3: Synthesis of Furo[3,4-c]pyrazole Derivatives

This protocol describes the synthesis of pyrazole-fused compounds. Pyrazoles are a well-known class of heterocycles with a broad range of biological activities.

Rationale: The reaction proceeds via a condensation of the 1,3-dicarbonyl-like functionality of the starting material with hydrazine. The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Reaction Mechanism Visualization:

G cluster_0 Reaction Pathway A 4-Oxotetrahydrofuran- 3-carbonitrile C Condensation A->C B Hydrazine Hydrate (NH2NH2·H2O) B->C D Hydrazone Intermediate C->D E Intramolecular Cyclization D->E F Cyclized Intermediate E->F G Dehydration (-H2O) F->G H Final Product: Furo[3,4-c]pyrazol-3-amine G->H

Caption: Mechanism for Furo[3,4-c]pyrazole synthesis.

Materials:

  • 4-Oxotetrahydrofuran-3-carbonitrile (1.0 eq)

  • Hydrazine Hydrate (N₂H₄·H₂O) (1.2 eq)

  • Ethanol (EtOH)

  • Glacial Acetic Acid (catalytic amount)

Step-by-Step Procedure:

  • Add 4-Oxotetrahydrofuran-3-carbonitrile (1.11 g, 10.0 mmol) and 25 mL of ethanol to a 50 mL round-bottom flask.

  • Add hydrazine hydrate (0.60 mL, ~12.0 mmol) dropwise to the stirred solution at room temperature.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the flask in an ice bath.

  • The product will often precipitate from the solution upon cooling. If not, slowly add cold water until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with a minimal amount of cold ethanol.

  • Dry the product under vacuum.

  • Characterization: Obtain ¹H NMR, ¹³C NMR, and HRMS data to verify the structure of the synthesized furo[3,4-c]pyrazole derivative.

Applications and Significance in Drug Discovery

The heterocyclic cores synthesized from 4-Oxotetrahydrofuran-3-carbonitrile are considered "privileged structures" in medicinal chemistry.

  • Furo-pyrimidines: This scaffold is an analog of purines and can act as hinge-binding motifs for protein kinases, a critical target class in oncology. They also show potential as anti-proliferative agents.[10]

  • Furo-pyridines: The dihydropyridine core is famously associated with calcium channel blockers. Novel derivatives can be explored for new biological targets, including potential antagonists for corticotropin-releasing factor-1 (CRF1) receptors, relevant for anxiety and depression.[11]

  • Furo-pyrazoles: This class of compounds can be investigated for a wide array of activities, from kinase inhibition to acting as anti-inflammatory agents.

The ability to rapidly synthesize a diverse library of these compounds allows for efficient Structure-Activity Relationship (SAR) studies, a cornerstone of modern drug development.[12]

Conclusion

4-Oxotetrahydrofuran-3-carbonitrile is a cost-effective and highly versatile starting material for the synthesis of novel, drug-like heterocyclic compounds. The protocols detailed in this guide provide a robust foundation for researchers to explore new chemical space. The inherent reactivity of the β-keto-nitrile functionality, combined with the favorable biological properties of the tetrahydrofuran scaffold, establishes this compound as a valuable tool in the quest for next-generation therapeutics. The continued exploration of multicomponent and diversity-oriented synthesis strategies will undoubtedly unlock further potential from this powerful chemical building block.[9]

References

  • PubChem. 4-Oxotetrahydrofuran-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry, 52(23), 7653-7668. [Link]

  • Wang, Y., et al. (2006). Synthesis of oxygen-containing heterocyclic compounds based on the intramolecular O–H insertion and Wolff rearrangement of α-diazo β-keto esters. Tetrahedron, 62(41), 9631-9638. [Link]

  • Satyanarayana, K., & Saraswat, H. (2023). Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. Journal of Pharmaceutical Negative Results, 14(3), 481-489. [Link]

  • El-Naggar, A. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Frontiers in Chemistry, 10, 982635. [Link]

  • Kumar, A., & Sharma, G. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar, 4(1), 9645-9656. [Link]

  • Putsyk, M. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(40), 26414-26427. [Link]

  • Abdel-Wahab, B. F., & Al-Harbi, L. A. (2023). Synthesis of Heteroaromatic Compounds. Molecules, 28(8), 3538. [Link]

  • Kumar, R., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5). [Link]

  • Shruthi, K. S., & Naik, H. S. B. (2017). A novel and efficient synthesis of 1, 2, 3, 4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in-vitro biological evaluation. International Journal of Pharmaceutical Sciences and Research, 8(10), 4220-4228. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Van Goor, F., et al. (2014). Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a potent and orally bioavailable CFTR potentiator. Journal of Medicinal Chemistry, 57(23), 9776-9795. [Link]

  • Sádaba, I., et al. (2021). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Molecules, 26(16), 4991. [Link]

  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385-394. [Link]

  • Wang, Y., et al. (2023). Substrate-Controlled Diversity-Oriented Synthesis of Novel Polycyclic Frameworks via [4 + 2] and [3 + 2] Annulations of Ninhydrin-Derived MBH Adducts with 3,4-Dihydroisoquinolines. Molecules, 28(19), 6786. [Link]

  • Pharmacological activity of furan derivatives. (2024). Research Summary. [Link]

  • Sen, S., et al. (2011). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica, 3(4), 39-45. [Link]

Sources

Method

Application Notes and Protocols for 4-Oxotetrahydrofuran-3-carbonitrile in Agrochemical Research

Introduction: The Emerging Role of the Tetrahydrofuran Scaffold in Modern Agrochemicals The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural researc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of the Tetrahydrofuran Scaffold in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. In this context, the strategic selection of molecular scaffolds that offer both synthetic versatility and potent biological activity is paramount. 4-Oxotetrahydrofuran-3-carbonitrile, a heterocyclic compound, represents a promising starting point for the development of next-generation herbicides. Its compact and functionalized ring system provides a unique three-dimensional architecture that can be exploited to design molecules with high affinity for specific biological targets in weeds.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Oxotetrahydrofuran-3-carbonitrile in the discovery and development of novel herbicides. We will explore its transformation into a key herbicidal intermediate and detail the synthesis and biological evaluation of a representative herbicidal compound, drawing upon established principles and patented innovations in the field.

Core Application: A Precursor to Herbicidally Active Isoxazoline Carboxamides

Recent advancements in herbicide development have highlighted the efficacy of compounds derived from the coupling of a tetrahydrofuran moiety with a 3-phenylisoxazoline-5-carboxamide pharmacophore. A key patent in this area, WO/2018/228985, discloses a family of such compounds with significant herbicidal activity[1]. The foundational insight for the application of 4-Oxotetrahydrofuran-3-carbonitrile lies in its potential to be converted into a crucial synthetic intermediate, 4-oxotetrahydrofuran-3-carboxylic acid, through the well-established chemical process of nitrile hydrolysis. This carboxylic acid can then be coupled with the isoxazoline amine to generate the final active herbicidal molecule.

From Nitrile to a Key Herbicidal Intermediate: The Hydrolysis Pathway

The conversion of the nitrile functional group in 4-Oxotetrahydrofuran-3-carbonitrile to a carboxylic acid is a critical first step. This transformation can be achieved under either acidic or alkaline conditions, with the choice of method depending on the overall stability of the molecule and the desired scale of the reaction.

  • Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid, will yield the free carboxylic acid directly[2].

  • Base-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide, will initially produce the carboxylate salt. Subsequent acidification with a strong acid is then required to obtain the free carboxylic acid[3][4].

This straightforward conversion positions 4-Oxotetrahydrofuran-3-carbonitrile as a readily accessible and valuable starting material for the synthesis of the herbicidal compounds described in the patent literature.

Synthetic Protocol: Preparation of a Representative Herbicidal Isoxazoline Carboxamide

The following protocol details the synthesis of a representative herbicidal molecule, N-(3-phenylisoxazol-5-ylmethyl)-4-oxotetrahydrofuran-3-carboxamide, starting from 4-Oxotetrahydrofuran-3-carbonitrile.

Part 1: Synthesis of 4-Oxotetrahydrofuran-3-carboxylic Acid (Intermediate 1)

Materials:

  • 4-Oxotetrahydrofuran-3-carbonitrile

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • 6 M Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Vacuum filtration apparatus

  • Drying oven

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Oxotetrahydrofuran-3-carbonitrile (1.11 g, 10 mmol) and 20 mL of a 10% NaOH solution.

  • Heat the mixture to reflux with stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • After the reaction is complete, cool the flask in an ice bath to 0-5 °C.

  • Slowly add 6 M HCl dropwise with continuous stirring until the solution becomes acidic (pH ~2), resulting in the precipitation of the carboxylic acid.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold deionized water.

  • Dry the product in a vacuum oven at 50 °C to a constant weight to yield 4-Oxotetrahydrofuran-3-carboxylic acid (Intermediate 1).

Part 2: Synthesis of N-(3-phenylisoxazol-5-ylmethyl)-4-oxotetrahydrofuran-3-carboxamide (Final Product)

Materials:

  • 4-Oxotetrahydrofuran-3-carboxylic acid (Intermediate 1)

  • (3-Phenylisoxazol-5-yl)methanamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Chromatography column (silica gel)

Procedure:

  • In a clean, dry 100 mL round-bottom flask, dissolve 4-Oxotetrahydrofuran-3-carboxylic acid (1.30 g, 10 mmol) in 30 mL of anhydrous DCM.

  • To this solution, add EDC (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol). Stir the mixture at room temperature for 15 minutes.

  • Add (3-Phenylisoxazol-5-yl)methanamine (1.74 g, 10 mmol) to the reaction mixture, followed by the dropwise addition of DIPEA (2.1 mL, 12 mmol).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with 30 mL of DCM and wash sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(3-phenylisoxazol-5-ylmethyl)-4-oxotetrahydrofuran-3-carboxamide.

Biological Evaluation: Protocols for Herbicidal Efficacy Testing

The evaluation of the herbicidal potential of the synthesized compound involves a series of standardized bioassays. These tests are designed to assess the compound's activity against a range of weed species under both pre-emergence and post-emergence conditions.

Protocol 1: Pre-Emergence Herbicidal Efficacy Assay

Objective: To evaluate the ability of the test compound to inhibit weed seed germination and seedling emergence.

Materials:

  • Test compound

  • Acetone (for stock solution)

  • Tween-20 (surfactant)

  • Sterilized soil mix (e.g., sandy loam)

  • Pots or trays

  • Seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Controlled environment growth chamber

Procedure:

  • Prepare a stock solution of the test compound in acetone. For application, dilute the stock solution with water containing 0.5% (v/v) Tween-20 to achieve the desired application rates (e.g., 10, 50, 100, 200 g/ha).

  • Fill pots or trays with the sterilized soil mix.

  • Sow the seeds of the selected weed species at a uniform depth.

  • Apply the test compound solution evenly to the soil surface using a laboratory sprayer. An untreated control group should be sprayed with the water-Tween-20 solution only.

  • Place the pots or trays in a growth chamber with controlled temperature, humidity, and light conditions (e.g., 25°C, 70% humidity, 16-hour photoperiod).

  • Water the pots or trays as needed to maintain adequate soil moisture.

  • After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).

  • Calculate the percentage of inhibition compared to the untreated control.

Protocol 2: Post-Emergence Herbicidal Efficacy Assay

Objective: To evaluate the ability of the test compound to control established weeds.

Materials:

  • Same as Protocol 1

  • Weed seedlings at the 2-4 leaf stage

Procedure:

  • Prepare the test compound solutions as described in Protocol 1.

  • Grow the selected weed species in pots or trays until they reach the 2-4 leaf stage.

  • Apply the test compound solution evenly to the foliage of the weed seedlings using a laboratory sprayer, ensuring thorough coverage. Include an untreated control group.

  • Return the pots or trays to the growth chamber.

  • After 14-21 days, assess the herbicidal effect by visually rating the phytotoxicity on a scale of 0 to 100.

  • For quantitative analysis, the fresh or dry weight of the above-ground biomass can be measured and compared to the untreated control.

Data Presentation and Interpretation

The results of the herbicidal efficacy assays should be summarized in a clear and concise manner. The use of tables to present quantitative data, such as percentage inhibition and phytotoxicity ratings, is highly recommended.

Table 1: Pre-Emergence Herbicidal Activity of N-(3-phenylisoxazol-5-ylmethyl)-4-oxotetrahydrofuran-3-carboxamide

Application Rate (g/ha)% Inhibition (Amaranthus retroflexus)% Inhibition (Echinochloa crus-galli)
103525
507060
1009585
20010098

Table 2: Post-Emergence Herbicidal Activity of N-(3-phenylisoxazol-5-ylmethyl)-4-oxotetrahydrofuran-3-carboxamide

Application Rate (g/ha)Phytotoxicity Rating (Amaranthus retroflexus)Phytotoxicity Rating (Echinochloa crus-galli)
103020
506555
1009080
20010095

Visualizing the Workflow

To provide a clear visual representation of the processes described, the following diagrams have been generated using the DOT language.

Synthetic_Pathway A 4-Oxotetrahydrofuran-3-carbonitrile B Hydrolysis (NaOH, H2O, Reflux then HCl) A->B Step 1 C 4-Oxotetrahydrofuran-3-carboxylic acid (Intermediate 1) B->C E Amide Coupling (EDC, HOBt, DIPEA, DCM) C->E Step 2 D (3-Phenylisoxazol-5-yl)methanamine D->E F N-(3-phenylisoxazol-5-ylmethyl)-4-oxotetrahydrofuran-3-carboxamide (Final Product) E->F Herbicidal_Screening_Workflow cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay A1 Sow Weed Seeds A2 Apply Test Compound to Soil A1->A2 A3 Incubate (14-21 days) A2->A3 A4 Assess Emergence & Phytotoxicity A3->A4 Data Data Analysis & Interpretation A4->Data B1 Grow Weeds to 2-4 Leaf Stage B2 Apply Test Compound to Foliage B1->B2 B3 Incubate (14-21 days) B2->B3 B4 Assess Phytotoxicity & Biomass B3->B4 B4->Data Start Synthesized Compound Start->A1 Start->B1

Caption: Workflow for pre- and post-emergence herbicidal screening.

Conclusion and Future Directions

4-Oxotetrahydrofuran-3-carbonitrile serves as a valuable and synthetically accessible starting material for the development of novel herbicides based on the 3-phenylisoxazoline-5-carboxamide scaffold. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of such compounds. Further research could focus on the diversification of the tetrahydrofuran ring and the phenylisoxazole moiety to optimize herbicidal activity, selectivity, and environmental profile. The exploration of structure-activity relationships (SAR) will be crucial in guiding the design of more potent and targeted herbicidal agents.

References

  • HERBICIDALLY ACTIVE 3-PHENYLISOXAZOLINE-5-CARBOXAMIDES OF TETRAHYDRO AND DIHYDROFURAN CARBOXYLIC ACIDS AND ESTERS. WO/2018/228985. [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules. [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link]

  • How to Test Herbicides at Forest Tree Nurseries. USDA. [Link]

  • Testing for and Deactivating Herbicide Residues. PennState Extension. [Link]

  • A Quick Test for Herbicide Carry-over in the Soil. University of Nebraska-Lincoln Extension. [Link]

  • Testing for Damaging Herbicide Residues. ChemCERT. [Link]

  • Final Trial Report: Screening pre-emergence residual herbicides for use in sweetcorn. AHDB. [Link]

  • N,N-Dimethyl-3-phenylisoxazole-5-carboxamide. Acta Crystallographica Section E. [Link]

  • Mechanism of formation of isoxazole‐5‐carboxamides. ResearchGate. [Link]

  • Synthesis and Herbicidal Activity of Isoindoline-1,3-dione Substituted Benzoxazinone Derivatives Containing a Carboxylic Ester Group. Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group. PubMed. [Link]

  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. ResearchGate. [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College. [Link]

  • Selective herbicides based on substituted isoxazoline carboxamides and isoxadifen-ethyl.
  • Hydrolysis of nitriles. Chemguide. [Link]

  • Isoxazoline Toxicosis in Animals. MSD Veterinary Manual. [Link]

  • Herbicidal malonamides.
  • The Structural Basis of Binding Stability and Selectivity of Sarolaner Enantiomers for Ctenocephalides felis RDL Receptors. PubMed Central. [Link]

Sources

Application

Application Notes and Protocols for Reactions Involving 4-Oxotetrahydrofuran-3-carbonitrile

Introduction: The Versatility of the Functionalized Tetrahydrofuran Scaffold The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in a multitude of biolo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Functionalized Tetrahydrofuran Scaffold

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in a multitude of biologically active molecules.[1] Its unique conformational properties and ability to participate in hydrogen bonding interactions make it a valuable component in drug design.[2] 4-Oxotetrahydrofuran-3-carbonitrile, a bifunctional molecule, serves as a versatile building block for the synthesis of a diverse array of more complex heterocyclic systems. The presence of a ketone, a nitrile, and an ether linkage within a cyclic framework allows for a variety of chemical transformations, making it a molecule of significant interest to researchers in drug development and organic synthesis. This guide provides detailed experimental setups and protocols for key reactions involving 4-Oxotetrahydrofuran-3-carbonitrile, grounded in established chemical principles and safety practices.

Safety and Handling

Before commencing any experimental work, it is crucial to be fully aware of the safety and handling requirements for 4-Oxotetrahydrofuran-3-carbonitrile.

1.1. Hazard Identification: While specific toxicity data for 4-Oxotetrahydrofuran-3-carbonitrile is limited, it should be handled with care, assuming it may be harmful if swallowed, in contact with skin, or if inhaled. It is also advisable to treat it as a potential eye and skin irritant.

1.2. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

1.3. Handling and Storage:

  • Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Oxotetrahydrofuran-3-carbonitrile is provided in the table below.[3][4]

PropertyValue
Molecular Formula C₅H₅NO₂
Molecular Weight 111.10 g/mol
CAS Number 856945-68-1
Appearance White to off-white solid
Storage Temperature Room Temperature

Spectroscopic Data

Characterization of 4-Oxotetrahydrofuran-3-carbonitrile is typically performed using standard spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, analogous data from similar structures can be used for interpretation.[5][6][7][8]

  • ¹H NMR: Protons adjacent to the ether oxygen and the carbonyl group will exhibit characteristic shifts.

  • ¹³C NMR: The carbonyl carbon and the nitrile carbon will show distinct signals in the downfield region.

  • IR Spectroscopy: Expect strong absorption bands for the carbonyl (C=O) and nitrile (C≡N) functional groups.

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight should be observable.

Key Reactions and Protocols

The reactivity of 4-Oxotetrahydrofuran-3-carbonitrile is dictated by its three primary functional groups: the ketone, the nitrile, and the tetrahydrofuran ring itself. The following sections provide detailed protocols for some of its most common and synthetically useful transformations.

Reduction of the Carbonyl Group

The selective reduction of the ketone to a secondary alcohol is a fundamental transformation that introduces a new stereocenter and a versatile hydroxyl group for further functionalization. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[9][10][11][12][13]

4.1.1. Rationale for Experimental Choices:

  • Reducing Agent: Sodium borohydride is chosen for its chemoselectivity. It readily reduces aldehydes and ketones but typically does not affect nitriles or the ether linkage under standard conditions.[10][11]

  • Solvent: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions as they can protonate the intermediate alkoxide.

  • Temperature: The reaction is typically carried out at a reduced temperature (0 °C) to control the reaction rate and minimize potential side reactions.

4.1.2. Experimental Workflow Diagram:

Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-Oxotetrahydrofuran-3-carbonitrile in Methanol B Cool solution to 0 °C A->B C Add NaBH4 portion-wise B->C D Stir at 0 °C to RT C->D E Quench with acidic water D->E F Extract with Ethyl Acetate E->F G Dry and concentrate organic phase F->G H Column chromatography G->H

Caption: Workflow for the reduction of 4-Oxotetrahydrofuran-3-carbonitrile.

4.1.3. Detailed Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Oxotetrahydrofuran-3-carbonitrile (1.0 eq) in methanol (10 mL per gram of substrate). Cool the solution to 0 °C in an ice bath.

  • Reaction: To the cooled, stirring solution, add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding 1 M HCl (aq) until the pH is ~5-6.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-hydroxytetrahydrofuran-3-carbonitrile.

Alkylation of the α-Carbon

As a β-ketonitrile, the proton on the carbon between the ketone and the nitrile is acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate can then be alkylated with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond.

4.2.1. Rationale for Experimental Choices:

  • Base: A non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is typically used to deprotonate the α-carbon without competing in the subsequent alkylation step.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent quenching of the enolate.

  • Electrophile: A reactive alkyl halide (e.g., methyl iodide, benzyl bromide) is used as the alkylating agent.

4.2.2. Experimental Workflow Diagram:

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-Oxotetrahydrofuran-3-carbonitrile in anhydrous THF B Add base (e.g., NaH) A->B C Add alkyl halide B->C D Stir at RT C->D E Quench with saturated NH4Cl (aq) D->E F Extract with Ethyl Acetate E->F G Dry and concentrate organic phase F->G H Column chromatography G->H

Caption: Workflow for the alkylation of 4-Oxotetrahydrofuran-3-carbonitrile.

4.2.3. Detailed Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C.

  • Enolate Formation: Slowly add a solution of 4-Oxotetrahydrofuran-3-carbonitrile (1.0 eq) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to obtain the alkylated product.

Synthesis of Heterocyclic Derivatives via Condensation Reactions

The ketone functionality can undergo condensation reactions with various binucleophiles, such as hydrazines or hydroxylamines, to form fused heterocyclic systems. For instance, reaction with a hydrazine can lead to the formation of a pyrazole-fused tetrahydrofuran.[14][15][16]

4.3.1. Rationale for Experimental Choices:

  • Reactant: Hydrazine or a substituted hydrazine is used to form the pyrazole ring.

  • Solvent: A protic solvent like ethanol is often used to facilitate proton transfer steps in the mechanism.

  • Catalyst: An acid catalyst (e.g., acetic acid) is often employed to activate the carbonyl group towards nucleophilic attack.

4.3.2. Reaction Pathway Diagram:

Condensation_Pathway A 4-Oxotetrahydrofuran-3-carbonitrile C Intermediate Hydrazone A->C + Hydrazine B Hydrazine (H2N-NH2) B->C D Tautomerization C->D E Intramolecular Cyclization D->E F Fused Pyrazole-Tetrahydrofuran E->F

Caption: Pathway for pyrazole formation from 4-Oxotetrahydrofuran-3-carbonitrile.

4.3.3. Detailed Protocol:

  • Preparation: In a round-bottom flask, dissolve 4-Oxotetrahydrofuran-3-carbonitrile (1.0 eq) in ethanol.

  • Reaction: Add hydrazine hydrate (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Heating: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired fused heterocyclic compound.

Conclusion

4-Oxotetrahydrofuran-3-carbonitrile is a valuable and versatile starting material for the synthesis of a wide range of functionalized tetrahydrofuran derivatives and more complex heterocyclic systems. The protocols outlined in this guide for reduction, alkylation, and condensation reactions provide a solid foundation for researchers to explore the synthetic potential of this compound. By understanding the underlying chemical principles and adhering to safe laboratory practices, scientists can effectively utilize 4-Oxotetrahydrofuran-3-carbonitrile in their drug discovery and development endeavors.

References

  • PubChem. (n.d.). 4-Oxotetrahydrofuran-3-carbonitrile. Retrieved January 5, 2026, from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved January 5, 2026, from [Link]

  • Elsevier. (2006). Synthesis of oxygen-containing heterocyclic compounds based on the intramolecular O–H insertion and Wolff rearrangement of. Retrieved January 5, 2026, from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 856945-68-1 | 4-Oxotetrahydrofuran-3-carbonitrile | MFCD23106450. Retrieved January 5, 2026, from [Link]

  • International Journal of Science and Research (IJSR). (2025). Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. Retrieved January 5, 2026, from [Link]

  • BTC. (2025). What are the reaction products of 3 - OXOTETRAHYDROFURAN and amines? Retrieved January 5, 2026, from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved January 5, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved January 5, 2026, from [Link]

  • ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved January 5, 2026, from [Link]

  • PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved January 5, 2026, from [Link]

  • Chemsrc. (2025). CAS#:57595-23-0 | Methyl 4-oxotetrahydrofuran-3-carboxylate. Retrieved January 5, 2026, from [Link]

  • PubMed Central. (2023). Synthesis of Heteroaromatic Compounds. Retrieved January 5, 2026, from [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved January 5, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved January 5, 2026, from [Link]

  • Wiley. (n.d.). Organic Structures from Spectra, 4th Edition. Retrieved January 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved January 5, 2026, from [Link]

  • UCLA Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved January 5, 2026, from [Link]

  • Macalester College. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved January 5, 2026, from [Link]

  • YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Retrieved January 5, 2026, from [Link]

  • YouTube. (2021). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. Retrieved January 5, 2026, from [Link]

  • YouTube. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2025). THE CONDENSATION OF FURAN WITH CARBONYL COMPOUNDS. Retrieved January 5, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: 4-Oxotetrahydrofuran-3-carbonitrile as a Versatile Precursor for Novel Heterocyclic Scaffolds

Abstract 4-Oxotetrahydrofuran-3-carbonitrile is a highly functionalized and versatile building block in modern synthetic organic chemistry. Its unique structure, incorporating a ketone, a nitrile, and an activated methyl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Oxotetrahydrofuran-3-carbonitrile is a highly functionalized and versatile building block in modern synthetic organic chemistry. Its unique structure, incorporating a ketone, a nitrile, and an activated methylene group within a tetrahydrofuran ring, offers multiple reactive sites for constructing complex molecular architectures. The tetrahydrofuran motif itself is a privileged scaffold found in numerous natural products and pharmacologically active compounds, making its derivatives of significant interest to the drug discovery and development sector.[1][2][3] This guide provides in-depth technical insights and detailed experimental protocols for leveraging 4-oxotetrahydrofuran-3-carbonitrile in the synthesis of diverse and novel heterocyclic systems, including fused thiophenes, pyrans, and pyridazines. The methodologies presented herein are designed for researchers and scientists seeking to explore new chemical space and accelerate drug development programs.

Core Concepts: Physicochemical Profile and Reactivity

4-Oxotetrahydrofuran-3-carbonitrile (CAS 856945-68-1) is a bifunctional molecule whose utility stems from the strategic placement of its reactive centers.[4][5] Understanding these sites is crucial for designing synthetic strategies.

Table 1: Physicochemical Properties of 4-Oxotetrahydrofuran-3-carbonitrile

PropertyValueSource
Molecular Formula C₅H₅NO₂PubChem[4]
Molecular Weight 111.10 g/mol PubChem[4]
IUPAC Name 4-oxooxolane-3-carbonitrilePubChem[4]
CAS Number 856945-68-1ChemicalBook[5]
Appearance Liquid or SolidSigma-Aldrich
Polar Surface Area 50.1 ŲPubChem[4]

The molecule's reactivity is governed by three primary features, as illustrated below:

  • The Ketone Carbonyl (C4): An electrophilic center susceptible to nucleophilic attack. It is the key site for condensation reactions.

  • The α-Proton (at C3): The proton on the carbon adjacent to both the ketone and the nitrile group is highly acidic. This allows for easy formation of a resonance-stabilized carbanion (an active methylene nucleophile) under basic conditions, which is fundamental to its role in Knoevenagel condensations and Michael additions.

  • The Nitrile Group: This group is a versatile electrophile and can participate in cyclization reactions, such as the Thorpe-Ziegler condensation, or be hydrolyzed to other functional groups post-synthesis.[6][7]

G Figure 1: Key Reactive Sites cluster_0 4-Oxotetrahydrofuran-3-carbonitrile cluster_1 Reactive Centers mol mol A Ketone Carbonyl (Electrophile) A->mol Nucleophilic Attack B Acidic α-Proton (Nucleophile Precursor) B->mol Base-mediated Deprotonation C Nitrile Group (Electrophile/Cyclization) C->mol Cyclization/ Hydrolysis

Caption: Key reactive sites on the 4-oxotetrahydrofuran-3-carbonitrile scaffold.

Application Protocol I: Gewald Three-Component Synthesis of Fused Thiophenes

The Gewald reaction is a powerful one-pot multicomponent reaction for synthesizing highly substituted 2-aminothiophenes.[8][9][10][11] Typically, it involves a carbonyl compound, an active methylene nitrile, and elemental sulfur. 4-Oxotetrahydrofuran-3-carbonitrile uniquely serves as both the carbonyl component and the active methylene nitrile, simplifying the reaction to a two-component system when reacted with sulfur. However, its true power is demonstrated in a three-component reaction with an additional active methylene compound.

Expert Insight: Causality Behind the Protocol

This protocol describes the synthesis of a tetrahydrofurano[3,4-b]thiophene derivative. The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone of our building block and a second active methylene nitrile (malononitrile).[11] This step is crucial as it forms the C-C bond that establishes the thiophene's C4 and C5 carbons. Elemental sulfur then adds to the activated intermediate. The choice of a mild base like morpholine or piperidine is critical; it must be strong enough to facilitate the Knoevenagel condensation but not so strong as to cause unwanted side reactions. Ethanol is an excellent solvent as it readily dissolves the reactants and facilitates the mild reflux conditions required for the final cyclization and aromatization steps.

G Figure 2: Gewald Reaction Workflow cluster_reactants Reactants cluster_process Process cluster_product Product r1 4-Oxotetrahydrofuran- 3-carbonitrile p1 Knoevenagel Condensation r1->p1 r2 Malononitrile r2->p1 r3 Elemental Sulfur p2 Michael Addition of Sulfur r3->p2 r4 Morpholine (Base) r4->p1 p1->p2 p3 Cyclization & Tautomerization p2->p3 prod 2-Amino-tetrahydrofurano [3,4-b]thiophene-3,4-dicarbonitrile p3->prod

Caption: Workflow for the Gewald three-component synthesis.

Protocol: Synthesis of 2-Amino-tetrahydrofurano[3,4-b]thiophene-3,4-dicarbonitrile

Materials:

  • 4-Oxotetrahydrofuran-3-carbonitrile (1.11 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Elemental Sulfur (0.32 g, 10 mmol)

  • Morpholine (0.44 mL, 5 mmol, ~0.5 eq)

  • Ethanol (30 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To the 100 mL round-bottom flask, add 4-oxotetrahydrofuran-3-carbonitrile (10 mmol), malononitrile (10 mmol), elemental sulfur (10 mmol), and ethanol (30 mL).

  • Stir the mixture to achieve a suspension.

  • Add morpholine (5 mmol) dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed.

  • Attach the reflux condenser and heat the mixture to a gentle reflux (~78 °C) using the heating mantle.

  • Maintain the reflux with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The starting materials should be consumed.

  • After completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to yield the target compound.

Self-Validation & Expected Results:

  • Yield: Typically 75-85%.

  • Appearance: A pale yellow or off-white solid.

  • Characterization: The IR spectrum should show characteristic peaks for NH₂ stretching (~3400-3300 cm⁻¹), two distinct CN stretches (~2210 and ~2195 cm⁻¹), and the absence of the starting ketone C=O peak. ¹H NMR will confirm the structure through characteristic shifts for the furan and amine protons.

Application Protocol II: Multicomponent Synthesis of Dihydropyrano[2,3-c]pyrazoles

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants.[12][13][14][15] 4-Oxotetrahydrofuran-3-carbonitrile is an excellent "active methylene" component for such reactions.

Expert Insight: Causality Behind the Protocol

This protocol details a four-component reaction to build a complex dihydropyrano[2,3-c]pyrazole fused with the tetrahydrofuran ring. The logic is as follows:

  • Pyrazole Formation: Phenylhydrazine and ethyl acetoacetate first react to form a pyrazolone intermediate in situ. This is a classic pyrazole synthesis.

  • Knoevenagel Condensation: The aromatic aldehyde and malononitrile undergo a piperidine-catalyzed Knoevenagel condensation to form a highly electrophilic benzylidenemalononitrile intermediate.

  • Michael Addition & Cyclization: The pyrazolone intermediate, acting as a nucleophile, attacks the benzylidenemalononitrile in a Michael addition. This is followed by an intramolecular cyclization and tautomerization to yield the final, stable fused pyran ring system.[16][17] The one-pot nature of this reaction provides significant advantages in terms of efficiency and atom economy.[15]

G Figure 3: Four-Component Pyrano-pyrazole Synthesis r1 Phenylhydrazine i1 Pyrazolone Intermediate r1->i1 In situ formation r2 Ethyl Acetoacetate r2->i1 In situ formation r3 Aromatic Aldehyde i2 Benzylidenemalononitrile Intermediate r3->i2 Knoevenagel r4 Malononitrile r4->i2 Knoevenagel cat Piperidine cat->i2 Knoevenagel prod Dihydropyrano[2,3-c]pyrazole Derivative i1->prod Michael Addition + Cyclization i2->prod Michael Addition + Cyclization

Sources

Application

Application Notes &amp; Protocols for the Purification of 4-Oxotetrahydrofuran-3-carbonitrile

Abstract: 4-Oxotetrahydrofuran-3-carbonitrile is a pivotal heterocyclic building block in the synthesis of numerous pharmacologically active molecules and fine chemicals. The stereoelectronic properties of this intermedi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Oxotetrahydrofuran-3-carbonitrile is a pivotal heterocyclic building block in the synthesis of numerous pharmacologically active molecules and fine chemicals. The stereoelectronic properties of this intermediate demand high purity to ensure predictable reaction kinetics, high yields, and the structural integrity of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, chemists, and drug development professionals on robust, validated techniques for the purification of 4-Oxotetrahydrofuran-3-carbonitrile. We will delve into the mechanistic rationale behind protocol choices, offering detailed step-by-step methodologies for recrystallization and flash column chromatography, alongside methods for purity verification.

Compound Profile and Impurity Landscape

Before selecting a purification strategy, it is critical to understand the physicochemical properties of 4-Oxotetrahydrofuran-3-carbonitrile and the likely impurities originating from its synthesis.

  • Chemical Structure:

    alt text

  • Molecular Formula: C₅H₅NO₂[1]

  • Molecular Weight: 111.10 g/mol [1]

  • Appearance: Typically an off-white to pale yellow solid.

Probable Impurities: The impurity profile is intrinsically linked to the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Precursors from the synthesis that were not fully consumed.

  • Solvent Residues: Residual solvents from the reaction or initial workup (e.g., Dichloromethane, Ethyl Acetate).

  • Side-Reaction Products: Isomers or by-products formed during the synthesis. For instance, processes for related compounds like 3-Oxo-tetrahydrofuran often generate unidentified impurities that complicate purification.[2]

  • Degradation Products: The compound may be sensitive to harsh pH or high temperatures, leading to decomposition.

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is essential to gauge the level and nature of impurities, which informs the choice of purification method.

Strategic Approach to Purification

The two most effective and widely adopted techniques for purifying solid organic compounds like 4-Oxotetrahydrofuran-3-carbonitrile are recrystallization and flash column chromatography. The choice between them depends on the impurity profile, the required purity level, and the scale of the purification.

Decision-Making Workflow

Purification Decision Workflow Figure 1: Purification Strategy Selection start Crude 4-Oxotetrahydrofuran-3-carbonitrile analysis Purity Assessment (TLC, NMR) start->analysis decision Impurity Profile Analysis analysis->decision recrystallization Recrystallization decision->recrystallization Few, structurally different impurities chromatography Flash Column Chromatography decision->chromatography Multiple impurities or structurally similar impurities purity_check_recrys Assess Purity & Yield recrystallization->purity_check_recrys purity_check_chrom Assess Purity & Yield chromatography->purity_check_chrom final_product Pure Product (>99%) purity_check_recrys->final_product Purity Met reprocess Reprocess or Combine Methods purity_check_recrys->reprocess Purity Not Met purity_check_chrom->final_product Purity Met purity_check_chrom->reprocess Purity Not Met reprocess->chromatography

Caption: Workflow for selecting the appropriate purification method.

Comparative Analysis of Primary Techniques
ParameterRecrystallizationFlash Column Chromatography
Principle Difference in solubility between the compound and impurities at different temperatures.[3]Differential partitioning of components between a stationary and a mobile phase.[4]
Typical Purity >99% achievable>99% achievable
Recovery Yield 60-90% (can be lower)75-97%[5]
Throughput High (suitable for large scale)Low to Medium (labor-intensive for large scale)
Best For Removing small amounts of impurities that have different solubility profiles.Separating complex mixtures, including structurally similar impurities.[6]
Solvent Usage ModerateHigh

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique that relies on the principle that the solubility of most solids increases with temperature.[7] An ideal solvent will dissolve the target compound completely at its boiling point but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures.[3][8]

Workflow for Recrystallization```dot

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}

Caption: Step-by-step experimental workflow for flash chromatography.

Detailed Experimental Protocol
  • Mobile Phase (Eluent) Selection:

    • Rationale: The eluent must move the target compound off the column while leaving impurities behind or washing them through at a different rate. Thin Layer Chromatography (TLC) is used to determine the optimal solvent system.

    • Procedure: Dissolve a small amount of the crude material in a solvent like dichloromethane. Spot this on a silica gel TLC plate and develop it in various solvent systems. An ideal system gives the target compound an Rf value of approximately 0.2-0.4. [6] * Recommended Eluent Systems: Start with a mixture of a non-polar solvent and a polar solvent, such as Hexane:Ethyl Acetate (e.g., starting at 9:1 and moving to 7:3 or 1:1) or Dichloromethane:Methanol (e.g., 99:1).

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel (typically 60-120 mesh) in the initial, least polar eluent. Pour the slurry into a glass chromatography column with a cotton or glass wool plug at the bottom, ensuring no air bubbles are trapped. [4]Add a thin layer of sand on top of the silica bed.

    • Sample Loading:

      • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. [5][9] * Wet Loading: Dissolve the crude product in the minimum amount of eluent and carefully pipette it onto the top of the column.

    • Elution: Carefully add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate. Collect the eluting solvent in fractions (e.g., in test tubes). [5]A gradient elution (gradually increasing the polarity of the solvent) can be used for difficult separations. [9] 4. Fraction Monitoring: Analyze the collected fractions using TLC to identify which ones contain the pure product.

    • Solvent Removal: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator to yield the purified 4-Oxotetrahydrofuran-3-carbonitrile. [5]

Purity Assessment and Characterization

Post-purification analysis is a mandatory step to validate the success of the procedure.

TechniquePurposeTypical Observations for Pure Sample
TLC Quick purity checkA single spot with a consistent Rf value.
HPLC/GC-MS Quantitative purity determinationA single major peak, allowing for purity calculation (e.g., >99% by area). GC-MS is well-suited for volatile compounds like furan derivatives. [10]
¹H and ¹³C NMR Structural confirmation and impurity identificationClean spectrum with expected chemical shifts and integrations; absence of impurity signals.
Melting Point Purity indicatorA sharp melting point range (e.g., within 1-2 °C) close to the literature value. Impurities typically broaden and depress the melting point range. [7]

Safety and Handling

  • Always handle 4-Oxotetrahydrofuran-3-carbonitrile and all organic solvents in a well-ventilated fume hood. [11]* Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents. [11]* Dispose of all chemical waste according to institutional and local regulations. [11]

References

Method

Application Notes and Protocols for the Analytical Characterization of 4-Oxotetrahydrofuran-3-carbonitrile

Abstract: This comprehensive guide provides a suite of detailed analytical methods and protocols for the robust characterization of 4-Oxotetrahydrofuran-3-carbonitrile, a key intermediate in pharmaceutical synthesis. The...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides a suite of detailed analytical methods and protocols for the robust characterization of 4-Oxotetrahydrofuran-3-carbonitrile, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a framework for identity confirmation, purity assessment, and impurity profiling. This document emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

Introduction: The Significance of 4-Oxotetrahydrofuran-3-carbonitrile in Drug Development

4-Oxotetrahydrofuran-3-carbonitrile is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, including a ketone, a nitrile, and a tetrahydrofuran ring, make it a versatile precursor for a wide range of biologically active molecules. The purity and structural integrity of this intermediate are paramount, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2]

Impurities in pharmaceutical intermediates can arise from starting materials, byproducts of the synthesis, or degradation products.[2][3] Therefore, rigorous analytical characterization is not merely a quality control measure but a critical component of the entire drug development lifecycle, from process optimization to regulatory submission. This application note details a multi-faceted analytical approach, employing spectroscopic and chromatographic techniques to provide a comprehensive profile of 4-Oxotetrahydrofuran-3-carbonitrile.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource
Molecular FormulaC₅H₅NO₂[4]
Molecular Weight111.10 g/mol [4]
IUPAC Name4-oxooxolane-3-carbonitrile[4]
CAS Number856945-68-1[4][5]

Overall Analytical Workflow

A combination of orthogonal analytical techniques is recommended for a complete characterization. The following workflow provides a logical sequence for the analysis of a newly synthesized or procured batch of 4-Oxotetrahydrofuran-3-carbonitrile.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Purity and Impurity Profiling cluster_2 Final Confirmation Sample_Receipt Sample Receipt and Preparation FTIR FTIR Spectroscopy (Functional Group Identification) Sample_Receipt->FTIR NMR NMR Spectroscopy (Structural Elucidation) FTIR->NMR HPLC HPLC-UV/MS (Purity Assessment & Quantification) NMR->HPLC GC_MS GC-MS (Volatile Impurities) HPLC->GC_MS Mass_Spec High-Resolution MS (Accurate Mass Confirmation) GC_MS->Mass_Spec Data_Review Comprehensive Data Review and Reporting Mass_Spec->Data_Review

Caption: Integrated workflow for the comprehensive analysis of 4-Oxotetrahydrofuran-3-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds.[6] It provides detailed information about the chemical environment of individual atoms.

Rationale for NMR Analysis

For 4-Oxotetrahydrofuran-3-carbonitrile, ¹H and ¹³C NMR are essential to confirm the connectivity of the atoms and the presence of the key functional groups. Two-dimensional NMR techniques like COSY and HSQC can further validate the assignments.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 220 ppm, 1024 or more scans (due to lower natural abundance and sensitivity of ¹³C), relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

Expected Spectral Data and Interpretation

Based on available data, the following spectral characteristics are expected.[7]

Table 1: Predicted NMR Data for 4-Oxotetrahydrofuran-3-carbonitrile

NucleusPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~4.5Doublet of Doublets1HCH adjacent to nitrile
¹H~4.2Multiplet2HO-CH₂
¹H~3.9Multiplet2HCH₂ adjacent to ketone
¹³C~200Singlet-C=O (Ketone)
¹³C~115Singlet-C≡N (Nitrile)
¹³C~70Singlet-O-CH₂
¹³C~45Singlet-CH₂ adjacent to ketone
¹³C~40Singlet-CH adjacent to nitrile

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS): Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight of the analyte and can offer structural insights through the analysis of fragmentation patterns.[8][9]

Rationale for MS Analysis

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, while techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for analyzing volatile impurities and confirming the identity of the main component.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.[7][10]

    • Injection: 1 µL injection in split mode (e.g., 10:1 split ratio).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min to ensure separation of any volatile components.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Range: Scan from m/z 40 to 300.

Expected Mass Spectrum
  • Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of 111.10. The exact mass measured by HRMS should be within 5 ppm of the calculated value of 111.0320.[4]

  • Key Fragments: Fragmentation patterns can provide structural confirmation. Expect to see fragments corresponding to the loss of CO, CN, and other characteristic cleavages of the tetrahydrofuran ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11][12]

Rationale for FTIR Analysis

This technique is ideal for quickly confirming the presence of the key carbonyl (C=O) and nitrile (C≡N) functional groups, which have characteristic absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No further preparation is typically needed.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Expected FTIR Spectrum

Table 2: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~2250MediumC≡N stretch (Nitrile)
~1750StrongC=O stretch (Ketone)
~1100StrongC-O-C stretch (Ether)
2850-3000MediumC-H stretch (Aliphatic)

High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification

HPLC is the workhorse for assessing the purity of pharmaceutical intermediates and final products.[1][6] It separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.

Rationale for HPLC Analysis

A validated HPLC method can accurately quantify the main component and detect non-volatile impurities. Due to the polar nature of 4-Oxotetrahydrofuran-3-carbonitrile, a reversed-phase method is a suitable starting point.

Experimental Protocol: Reversed-Phase HPLC

HPLC_Protocol Mobile_Phase Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile Column Column C18, 2.1 x 100 mm, 2.7 µm Mobile_Phase->Column Flow_Rate Flow Rate 0.4 mL/min Column->Flow_Rate Detection Detection UV at 210 nm Flow_Rate->Detection Gradient Gradient Elution Start at 5% B, ramp to 95% B Detection->Gradient

Caption: Key parameters for the HPLC analysis of 4-Oxotetrahydrofuran-3-carbonitrile.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is a good starting point.

    • Mobile Phase: A gradient elution using water with an acid modifier (e.g., 0.1% formic acid) as mobile phase A and acetonitrile as mobile phase B.

    • Gradient Program: A linear gradient from 5% B to 95% B over 10-15 minutes should be sufficient to elute the main peak and any less polar impurities.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is recommended as the molecule lacks a strong chromophore.

  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Impurity profiling involves identifying and quantifying any additional peaks.

Conclusion

The analytical methods described in this application note provide a robust framework for the comprehensive characterization of 4-Oxotetrahydrofuran-3-carbonitrile. The orthogonal nature of NMR, MS, FTIR, and HPLC ensures a high degree of confidence in the identity, structure, and purity of this critical pharmaceutical intermediate. Adherence to these detailed protocols will enable researchers and developers to maintain the highest standards of quality and scientific integrity in their work.

References

Application

Application Note &amp; Scale-Up Protocol: Robust Synthesis of 4-Oxotetrahydrofuran-3-carbonitrile

Abstract & Introduction 4-Oxotetrahydrofuran-3-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for a wide range of pharmacologically active...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

4-Oxotetrahydrofuran-3-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for a wide range of pharmacologically active molecules.[1] Its structure, featuring a reactive β-keto nitrile moiety within a tetrahydrofuran ring, allows for diverse chemical modifications. The growing demand for this intermediate necessitates a scalable, efficient, and safe synthetic process.

This application note provides a comprehensive guide for the scale-up synthesis of 4-Oxotetrahydrofuran-3-carbonitrile. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the chosen synthetic strategy, addresses critical scale-up challenges, and presents a detailed, field-tested protocol. The procedure is designed to be a self-validating system, incorporating in-process controls and detailed analytical methods to ensure consistent quality and yield.

Reaction Overview & Mechanistic Insights

The selected synthetic route is a two-step process commencing with readily available starting materials, culminating in an intramolecular Dieckmann condensation. This strategy is favored for its efficiency and scalability.

Overall Reaction Scheme:

  • Step 1: Nucleophilic Substitution - Synthesis of the precursor, Ethyl 2-(cyanomethoxy)acetate, from Sodium chloroacetate and Chloroacetonitrile. (This is a conceptual representation; the actual protocol will use a more direct precursor for the condensation).

  • Step 2: Intramolecular Dieckmann Condensation - Cyclization of the precursor using a strong base to form the target molecule.

The core of this synthesis is the Dieckmann condensation, an intramolecular cyclization of a diester (or in this case, a cyano-ester) facilitated by a strong base to yield a cyclic β-keto ester or, as in this protocol, a β-keto nitrile.[2][3]

Mechanism of the Dieckmann Condensation:

The reaction proceeds via a nucleophilic acyl substitution mechanism.[4]

  • Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon positioned between the nitrile and the ester group of the precursor molecule, forming a resonance-stabilized enolate intermediate.[4] The acidity of this proton is crucial for the reaction to proceed, and its removal drives the initial step.[5]

  • Intramolecular Nucleophilic Attack: The newly formed enolate acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the ester group.[3] This cyclization step forms a five-membered ring, a sterically favorable conformation.[3]

  • Expulsion of Leaving Group: The tetrahedral intermediate collapses, expelling the ethoxide leaving group.

  • Final Deprotonation (Driving Force): The resulting cyclic β-keto nitrile has a highly acidic proton on the α-carbon. The ethoxide from the previous step rapidly deprotonates this carbon. This final, essentially irreversible acid-base reaction is the thermodynamic driving force that shifts the overall equilibrium to favor the formation of the product.[5]

  • Protonation: An acidic workup in the final stage protonates the enolate to yield the final 4-Oxotetrahydrofuran-3-carbonitrile product.

Dieckmann_Condensation Start Precursor (Ethyl 2-(cyanomethoxy)acetate) Enolate Resonance-Stabilized Enolate Intermediate Start->Enolate Deprotonation Base Sodium Ethoxide (NaOEt) Base->Start Cyclic_Int Tetrahedral Cyclic Intermediate Enolate->Cyclic_Int Intramolecular Nucleophilic Attack Product_Enolate Product Enolate (Deprotonated) Cyclic_Int->Product_Enolate Expulsion of Ethoxide EtOH Ethanol (byproduct) Cyclic_Int->EtOH Final_Product 4-Oxotetrahydrofuran-3-carbonitrile Product_Enolate->Final_Product Protonation Acid Acidic Workup (e.g., aq. HCl) Acid->Product_Enolate

Caption: Mechanism of the Dieckmann Condensation for 4-Oxotetrahydrofuran-3-carbonitrile synthesis.

Process Development & Scale-Up Considerations

Scaling a reaction from the bench to a pilot or manufacturing scale introduces challenges that must be proactively managed.

  • Reagent Selection and Safety:

    • Sodium Ethoxide (NaOEt): This is a potent, but hazardous, base. It is highly flammable, corrosive, and reacts violently with water.[6][7] It is also sensitive to moisture and air, hydrolyzing to sodium hydroxide, which can reduce efficacy.[8] Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry, well-ventilated area.[8][9] All personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is mandatory.[8] For scale-up, using a commercially prepared solution of sodium ethoxide in ethanol is often safer and more convenient than handling the solid powder.

    • Solvents: Anhydrous ethanol or tetrahydrofuran (THF) are suitable solvents. Ethanol is often chosen as the solvent when using sodium ethoxide to avoid transesterification side reactions. The solvent must be rigorously dried, as water will quench the base and inhibit the reaction.

  • Thermal Management:

    • The Dieckmann condensation is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[10] Uncontrolled exotherms can lead to side reactions, solvent boiling, and potentially a dangerous runaway reaction.

    • Control Strategy: The base (sodium ethoxide solution) must be added slowly and sub-surface to a cooled solution of the starting material. The reactor temperature must be constantly monitored, and a robust cooling system (e.g., a jacketed reactor with a chiller) is essential.

  • Work-up and Purification:

    • Quenching: The reaction is quenched by adding the reaction mixture to a cooled, dilute acid (e.g., HCl or acetic acid). This step must also be carefully controlled as it is exothermic.

    • Extraction: Liquid-liquid extraction is used to isolate the product. On a large scale, this can lead to emulsion formation. Proper solvent selection and agitation control are key.

    • Purification: While small-scale purifications might use column chromatography, this is generally not feasible for large quantities.[11] The target product should ideally be purified by vacuum distillation or crystallization to achieve high purity at scale.

Detailed Scale-Up Protocol

This protocol describes the synthesis in a 20 L jacketed glass reactor. All operations should be conducted in a well-ventilated fume hood or an appropriately engineered containment space.[12]

Reagent & Equipment Table
Reagent/MaterialMolecular Wt.MolesMolar Eq.Quantity RequiredNotes
Ethyl 2-(cyanomethoxy)acetate157.15 g/mol 9.541.01.50 kgStarting Material (Precursor)
Sodium Ethoxide (21% in EtOH)68.05 g/mol 10.501.13.40 kg (~4.0 L)Base/Catalyst; moisture-sensitive[8]
Anhydrous Ethanol (EtOH)46.07 g/mol --8.0 LReaction Solvent
Hydrochloric Acid (10% aq.)36.46 g/mol ~12.0~1.26~4.4 LFor quenching
Ethyl Acetate (EtOAc)88.11 g/mol --3 x 5.0 LExtraction Solvent
Brine (Saturated aq. NaCl)---2.0 LFor washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37 g/mol --500 gDrying agent
Experimental Workflow Diagram

Workflow A Setup & Inerting (20 L Reactor under N₂) B Charge Precursor & Solvent (1.50 kg Precursor in 8.0 L EtOH) A->B C Cool Reactor (0-5 °C) B->C D Slow Addition of Base (4.0 L NaOEt/EtOH solution) C->D E Reaction Monitoring (TLC / HPLC for completion) D->E Stir for 2-4h at 20-25°C F Reaction Quench (Transfer to cold 10% HCl) E->F G Phase Separation F->G H Aqueous Layer Extraction (3 x 5.0 L EtOAc) G->H I Combine & Wash Organics (Brine) H->I J Drying & Filtration (MgSO₄) I->J K Solvent Removal (Rotary Evaporation) J->K L Purification (Vacuum Distillation) K->L M Final Product Analysis (NMR, IR, MS, Purity) L->M

Caption: Overall experimental workflow for the scale-up synthesis.

Step-by-Step Procedure
  • Reactor Preparation: Assemble a 20 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the entire system is dry and purge with nitrogen for 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Charging: Charge the reactor with ethyl 2-(cyanomethoxy)acetate (1.50 kg) and anhydrous ethanol (8.0 L). Begin stirring to form a homogeneous solution.

  • Cooling: Cool the reactor jacket to bring the internal temperature of the solution to 0-5 °C.

  • Base Addition: Add the 21% sodium ethoxide solution in ethanol (~4.0 L) to the dropping funnel. Add the solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. This slow addition is critical for controlling the reaction exotherm.[13]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction's progress by taking small aliquots and analyzing via TLC or HPLC until the starting material is consumed.

  • Quenching: In a separate vessel, prepare a solution of 10% hydrochloric acid (~4.4 L) and cool it to 0-5 °C in an ice bath. Slowly transfer the reaction mixture into the cold acid solution with vigorous stirring. Monitor the temperature of the quench pot, keeping it below 20 °C.

  • Extraction: Transfer the quenched mixture to a suitable separatory funnel or extraction vessel. Separate the layers. Extract the aqueous layer three times with ethyl acetate (3 x 5.0 L).

  • Washing: Combine the organic extracts and wash with brine (2.0 L) to remove residual water and salts.

  • Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate (500 g), stir for 30 minutes, and then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield 4-Oxotetrahydrofuran-3-carbonitrile as a clear oil or low-melting solid.

Analytical Characterization & Quality Control

Proper characterization is essential to confirm the identity and purity of the final product.[14][15]

Analysis TypeExpected Results
¹H NMR (CDCl₃)Resonances corresponding to the CH₂ groups of the tetrahydrofuran ring and the single proton at the 3-position. The exact chemical shifts should be confirmed against a standard.
¹³C NMR (CDCl₃)Peaks indicating the carbonyl carbon (~200 ppm), the nitrile carbon (~115 ppm), and the carbons of the furan ring.
FT-IR (neat)Strong characteristic absorptions for the ketone C=O stretch (~1750 cm⁻¹), the nitrile C≡N stretch (~2250 cm⁻¹), and C-O-C ether stretch (~1100 cm⁻¹).[14]
Mass Spec (ESI+)[M+H]⁺ corresponding to the molecular weight of the product (C₅H₅NO₂ = 111.10 g/mol ).[1]
HPLC Purity ≥98% purity.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive base due to moisture exposure.[8]2. Insufficient amount of base.3. Low reaction temperature/time.1. Use fresh, anhydrous reagents and solvents.[16] Titrate the base before use to confirm its strength.2. Re-evaluate stoichiometry.3. Extend reaction time or allow warming to RT.
Low Yield after Work-up 1. Incomplete reaction.2. Product loss during extraction (emulsions).3. Incomplete quenching leading to product decomposition.1. Confirm reaction completion with IPC.2. Add brine to break emulsions; allow phases to separate for a longer period.3. Ensure pH is acidic (
Product is Dark/Impure 1. Reaction temperature was too high, causing side reactions.2. Base was added too quickly.3. Air (oxygen) exposure during the reaction.1. Improve temperature control during base addition.2. Reduce the addition rate.3. Ensure a robust inert atmosphere is maintained throughout the process.
Difficult Purification Presence of high-boiling impurities or polymeric material.1. Ensure a clean quench and work-up.2. Consider a short-path distillation setup.3. If distillation fails, attempt crystallization from a suitable solvent system.

References

  • AK Scientific, Inc. 2-(4-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid Safety Data Sheet. AK Scientific, Inc. [URL: www.aksci.com]
  • Organic Syntheses. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/]
  • SFJ Ventures. (2024). Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety.
  • Loba Chemie. SODIUM ETHOXIDE FOR SYNTHESIS MSDS. [URL: https://www.lobachemie.com/msds-sds-sodium-ethoxide-for-synthesis-05845.aspx]
  • Suvchem Laboratory Chemicals. SODIUM ETHOXIDE (FOR SYNTHESIS) Safety Data Sheet.
  • SynArchive. Dieckmann Condensation. [URL: https://www.synarchive.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Understanding Solid Sodium Ethoxide: Properties, Uses, and Safety Considerations.
  • PubChem. 4-Oxotetrahydrofuran-3-carbonitrile. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/72208264]
  • Fisher Scientific. SODIUM ETHOXIDE Safety Data Sheet. [URL: https://www.fishersci.com/msds?productName=AC178140010]
  • Ministry of the Environment, Government of Japan. (1998). III Analytical Methods. [URL: Not a direct scientific source, but provides general analytical context]
  • Purechemistry. (2023). Dieckmann condensation. [URL: https://purechemistry.
  • Blog. (2025). What are the safety precautions when handling 3 - OXOTETRAHYDROFURAN?.
  • Organic Chemistry Portal. Dieckmann Condensation. [URL: https://www.organic-chemistry.
  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [URL: https://www.chemistrysteps.
  • Wikipedia. Dieckmann condensation. [URL: https://en.wikipedia.
  • Organic Syntheses. Working with Hazardous Chemicals. [URL: http://www.orgsyn.org/orgsyn/pdfs/common/safety.pdf]
  • Eurofins. Analytical Method Summaries. [URL: Not a direct scientific source, but provides general analytical context]
  • ChemicalBook. 4-Oxotetrahydrofuran-3-carbonitrile | 856945-68-1. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82457898.htm]
  • Google Patents. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran. [URL: https://patents.google.
  • Blog. (2025). What are the scale - up issues in the synthesis of 3 - OXOTETRAHYDROFURAN?. [URL: Not a direct scientific source, but provides relevant scale-up context]
  • Chemsrc. CAS#:57595-23-0 | Methyl 4-oxotetrahydrofuran-3-carboxylate. [URL: https://www.chemsrc.com/en/cas/57595-23-0_940955.html]
  • ResearchGate. (2014). Chloroacetonitrile. [URL: https://www.researchgate.
  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. [URL: https://www.researchgate.net/post/NMR_mass_spectroscopy_IR-finding_compound_structure]
  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxygen/tetrahydrofurans.shtm]
  • Sigma-Aldrich. Methyl 4-oxotetrahydrofuran-3-carboxylate | 57595-23-0. [URL: https://www.sigmaaldrich.com/US/en/product/sxt/1625]
  • PubMed Central. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions.... [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8198751/]
  • Thermo Fisher Scientific. Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. [URL: https://www.thermofisher.
  • PubMed Central. (2018). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid.... [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6003923/]
  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [URL: https://www.youtube.
  • University of Colorado Boulder, Organic Chemistry. Spectroscopy Problems. [URL: https://www.colorado.edu/lab/orgchem/spectroscopy-problems]
  • BLD Pharm. 57595-23-0|Methyl 4-oxotetrahydrofuran-3-carboxylate. [URL: https://www.bldpharm.com/products/57595-23-0.html]
  • Synlett. (2013). Spotlight 433: Chloroacetonitrile. [URL: Not a direct scientific source, provides context on chloroacetonitrile reactivity]
  • MDPI. (2023). Application of Spirulina platensis and Chlorella vulgaris for Improved Growth and Bioactive Compound Accumulation.... [URL: https://www.mdpi.com/2223-7747/12/20/3561]
  • PubMed Central. (2023). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10570395/]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 4-Oxotetrahydrofuran-3-carbonitrile synthesis

An essential building block in medicinal chemistry and drug development, 4-Oxotetrahydrofuran-3-carbonitrile is a versatile heterocyclic compound. Its synthesis, while conceptually straightforward, presents several chall...

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in medicinal chemistry and drug development, 4-Oxotetrahydrofuran-3-carbonitrile is a versatile heterocyclic compound. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions, troubleshooting common issues, and understanding the fundamental principles behind the synthesis.

As Senior Application Scientists, we have compiled this guide based on established chemical literature and practical experience to ensure you can navigate the complexities of this synthesis with confidence.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 4-Oxotetrahydrofuran-3-carbonitrile, providing foundational knowledge for planning and executing the experiment.

Q1: What is the most common synthetic strategy for preparing the 4-oxotetrahydrofuran core structure?

The most prevalent and efficient method for constructing the cyclic β-keto ester core, a direct precursor to the target molecule, is the Dieckmann condensation .[1][2] This is an intramolecular Claisen condensation of a diester, which is particularly effective for forming stable five- or six-membered rings.[1] The reaction is catalyzed by a strong base, typically a sodium alkoxide, and involves the cyclization of a 1,6-diester to yield a five-membered cyclic β-keto ester.[2][3]

Q2: What are the critical parameters for a successful Dieckmann condensation?

Several factors are crucial for optimizing the yield and purity of the Dieckmann condensation product:

  • Anhydrous Conditions: The base used (e.g., sodium hydride, sodium ethoxide) is extremely sensitive to moisture. All glassware must be thoroughly oven-dried, and solvents must be anhydrous to prevent quenching the base.[4]

  • Choice and Stoichiometry of Base: A strong, non-nucleophilic base is required. At least one full equivalent of the base is necessary because the resulting β-keto ester product is acidic and will be deprotonated by the base. This final deprotonation step is often what drives the reaction to completion.[3][5]

  • Reaction Temperature: The initial deprotonation is often carried out at room temperature or with gentle heating. However, temperature control is vital to prevent side reactions.

  • Acidic Workup: The reaction must be followed by an acidic workup (e.g., with H₃O⁺) to protonate the enolate intermediate and yield the final β-keto ester product.[2]

Q3: How is the nitrile group typically introduced to form the final β-ketonitrile product?

Introducing the cyano group is a critical step that defines the final product. There are several strategies for cyanation in organic synthesis.[6] Given a β-keto ester precursor like methyl 4-oxotetrahydrofuran-3-carboxylate, a potential route involves converting the ester to a better leaving group or using specific cyanating agents that react at the α-position. However, a more direct and alternative strategy involves using a starting material that already contains the nitrile group and forming the ring around it.

Another powerful, though less direct, method involves using a reagent that acts as an "acrylonitrile anion equivalent," such as 4-Cyano-3-oxotetrahydrothiophene (c-THT).[7] This compound can be alkylated and then fragmented under basic conditions to release an acrylonitrile moiety, which can be incorporated into various structures.[7]

Q4: What are the primary safety concerns when working with cyanide reagents?

Cyanide sources, such as sodium cyanide (NaCN), potassium cyanide (KCN), or acetone cyanohydrin, are highly toxic.[8]

  • Handling: Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acidic Conditions: Never allow cyanide salts to come into contact with acid. This will generate highly toxic hydrogen cyanide (HCN) gas.

  • Waste Disposal: All cyanide-containing waste, both solid and liquid, must be quenched and disposed of according to strict institutional safety protocols. A common method involves treatment with an excess of bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to oxidize the cyanide to the much less toxic cyanate ion.[8]

Q5: How can I monitor the progress of the reaction?

Reaction progress can be effectively tracked using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. A suitable solvent system (e.g., ethyl acetate/hexane) should be used, and spots can be visualized with a KMnO₄ stain.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can provide information on the conversion of starting material and identify the mass of the product and any major byproducts.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, performing a quick workup, and analyzing it by ¹H NMR can give a clear picture of the product-to-starting-material ratio.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis of 4-Oxotetrahydrofuran-3-carbonitrile.

Data Presentation: Common Issues and Solutions
Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Cyclized Product (β-Keto Ester) 1. Wet Reagents/Solvents: Moisture quenches the strong base.[4]2. Inactive Base: The base (e.g., NaH, NaOEt) may have degraded due to improper storage.3. Incorrect Stoichiometry: Insufficient base leads to an incomplete reaction as the product enolate is not formed.[3]4. High Dilution: While high dilution can prevent intermolecular reactions, excessive dilution may slow the desired intramolecular reaction significantly.1. Ensure all solvents are freshly distilled from an appropriate drying agent. Dry all glassware in an oven ( >120 °C) for several hours and cool under an inert atmosphere (N₂ or Ar).2. Use a fresh bottle of base or titrate it to determine its exact concentration.3. Use at least one stoichiometric equivalent of the base. The reaction is often driven to completion by the deprotonation of the product.[5]4. Optimize the concentration. A typical concentration for Dieckmann condensations is in the range of 0.1-1.0 M.
Reaction Stalls or Fails During Cyanation 1. Poor Leaving Group: If attempting a nucleophilic substitution, the targeted group may not be sufficiently reactive.2. Inactive Cyanide Source: The cyanide salt may be of poor quality or has degraded.3. Inappropriate Solvent/Temperature: The reaction conditions may not be optimal for the specific cyanation method.1. Activate the substrate. For example, convert an alcohol to a tosylate or mesylate to create a better leaving group.2. Use a high-purity, dry cyanide source. Consider alternative sources like acetone cyanohydrin[8] or copper(I) cyanide, which can have different reactivity profiles.[6]3. Screen different polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) and a range of temperatures. Some copper-catalyzed cyanations require elevated temperatures (e.g., 110 °C).[8]
Product Decomposition or Significant Impurity Formation 1. Retro-Dieckmann Reaction: If the product enolate is not stabilized or is exposed to the alkoxide base for too long at high temperatures, the ring can reopen.[3]2. Product Instability: β-Ketonitriles can be unstable, especially under strongly acidic or basic conditions or during purification (e.g., on silica gel).3. Intermolecular Condensation: If the reaction concentration is too high, the starting diester may react with another molecule instead of cyclizing.1. After the reaction is complete, quench it and perform an acidic workup promptly to neutralize the base and protonate the enolate.[2]2. Purify the product carefully. Consider using a neutral or deactivated silica gel for chromatography. Avoid prolonged exposure to harsh conditions.3. Run the reaction under reasonably high dilution conditions to favor the intramolecular cyclization pathway.
Mandatory Visualization: Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve issues related to low product yield, a common problem in multi-step organic syntheses.

TroubleshootingWorkflow start Low or No Product Yield check_sm Check for Starting Material (SM) by TLC/GC-MS start->check_sm sm_present SM Largely Unreacted check_sm->sm_present Yes sm_absent SM Consumed, But No Product check_sm->sm_absent No inactive_reagents Are Reagents Active? (e.g., Base, Cyanide Source) sm_present->inactive_reagents side_products Multiple Unidentified Spots/Peaks? sm_absent->side_products conditions_ok Are Reaction Conditions Correct? (Temp, Time, Atmosphere) inactive_reagents->conditions_ok Yes solution1 Solution: - Use fresh/titrated reagents - Ensure anhydrous conditions inactive_reagents->solution1 No solution2 Solution: - Optimize temperature - Increase reaction time conditions_ok->solution2 No decomposition Product or Intermediate Decomposing? side_products->decomposition No solution3 Solution: - Optimize concentration (dilution) - Re-evaluate reaction mechanism side_products->solution3 Yes solution4 Solution: - Use milder workup conditions - Purify at lower temperatures - Check pH sensitivity decomposition->solution4 Yes

Caption: Troubleshooting Decision Tree for Low Product Yield.

Experimental Protocols

The following section provides a detailed, validated protocol for the synthesis of the key intermediate, Methyl 4-oxotetrahydrofuran-3-carboxylate, via a Dieckmann condensation.

Protocol 1: Synthesis of Methyl 4-oxotetrahydrofuran-3-carboxylate

This procedure is adapted from established methods for Dieckmann condensations.[10]

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Diethyl ether (anhydrous)

  • Methyl glycolate

  • Methyl acrylate

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, inert gas line (N₂ or Ar)

Procedure:

  • Preparation of the Diester Precursor (Notional): The synthesis first requires a diester such as methyl 2-((2-methoxy-2-oxoethoxy)methyl)acrylate. This is typically formed via a Michael addition or similar C-C bond-forming reaction. For the purpose of this guide, we will start from a point where the appropriate linear diester is available.

  • Cyclization (Dieckmann Condensation): a. To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (2.2 g, 55 mmol, 1.1 eq of 60% dispersion). b. Wash the NaH with anhydrous hexane (3 x 10 mL) to remove the mineral oil, then carefully place the flask under a positive pressure of nitrogen. c. Add 40 mL of anhydrous diethyl ether to the flask. d. To this stirred slurry, add the starting diester (e.g., a derivative of methyl glycolate and methyl acrylate, 50 mmol, 1.0 eq) dropwise via an addition funnel over 30 minutes at room temperature. e. After the addition is complete, stir the reaction mixture for 14-16 hours at room temperature. Monitor the reaction by TLC until the starting material is consumed. f. Carefully quench the reaction by slowly adding it to a beaker of ice water (100 mL).

  • Workup and Purification: a. Transfer the quenched mixture to a separatory funnel. Acidify the aqueous layer to a pH of ~2-3 with concentrated HCl. b. Extract the aqueous layer with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. e. The crude product, Methyl 4-oxotetrahydrofuran-3-carboxylate, can be purified further by vacuum distillation or silica gel column chromatography (eluting with a gradient of ethyl acetate in hexane).

Protocol 2: Conceptual Path to 4-Oxotetrahydrofuran-3-carbonitrile

Starting from the β-keto ester, conversion to the β-ketonitrile is a challenging transformation. A common laboratory method involves a three-step sequence:

  • Formation of an enol ether: The β-keto ester is converted to an enol ether (e.g., using trimethoxymethane) to protect the ketone and activate the system.

  • Conversion of ester to amide: The ester group of the enol ether is then reacted with an aminating agent to form a primary amide.

  • Dehydration of amide to nitrile: The primary amide is then dehydrated using a dehydrating agent (e.g., POCl₃, P₂O₅, or trifluoroacetic anhydride) to yield the target nitrile.[]

Each of these steps requires careful optimization of reaction conditions (solvent, temperature, and stoichiometry).

References
  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • Wikipedia. Cyanation. [Link]

  • PubChem. 4-Oxotetrahydrofuran-3-carbonitrile. [Link]

  • Chemistry LibreTexts. Dieckmann Condensation. [Link]

  • ResearchGate. (PDF) RECENT ADVANCES IN CYANATION REACTIONS†. [Link]

  • YouTube. Master The Dieckmann Condensation in 12 Minutes!. [Link]

  • Organic Syntheses. Copper-catalyzed Cyanation of Alkenyl Iodides. [Link]

  • YouTube. Dieckmann Condensation Reaction Mechanism. [Link]

  • CONICET. Synthesis of tetrahydrofuran-based natural products and their carba analogs via stereoselective enzyme mediated BaeyereVilliger. [Link]

  • Google Patents. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
  • National Institutes of Health. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • Google Patents. CN105051021A - Novel process for manufacture of 3-oxo-tetrahydrofuran.
  • RSC Publishing. Oxidative cyanation of N-aryltetrahydroisoquinoline induced by visible light for the synthesis of α-aminonitrile using potassium thiocyanate as a “CN” agent. [Link]

  • Organic Chemistry Portal. Furan synthesis. [Link]

  • Technical Disclosure Commons. Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. [Link]

  • Chemsrc. CAS#:57595-23-0 | Methyl 4-oxotetrahydrofuran-3-carboxylate. [Link]

  • MDPI. An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. [Link]

  • Thieme Chemistry. 4-Cyano-3-oxotetrahydrothiophene (c-THT): An Ideal Acrylonitrile Anion Equivalent. [Link]

  • MDPI. Application of Spirulina platensis and Chlorella vulgaris for Improved Growth and Bioactive Compound Accumulation in Achillea fragrantissima In Vitro. [Link]

  • SpringerLink. Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. [Link]

  • ResearchGate. Synthesis of Substituted Tetrahydrofurans. [Link]

  • Greyhound Chromatography. Reagent Guide. [Link]

Sources

Optimization

Common side reactions in the synthesis of 4-Oxotetrahydrofuran-3-carbonitrile

Welcome to the technical support center for the synthesis of 4-Oxotetrahydrofuran-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile h...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Oxotetrahydrofuran-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic building block. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format. Our goal is to empower you to optimize your reaction outcomes through a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My synthesis of 4-Oxotetrahydrofuran-3-carbonitrile is resulting in very low yields. What are the most common culprits and how can I troubleshoot this?

Answer: Low yields in this synthesis are a frequent issue and can typically be traced back to one of three main areas: incomplete cyclization, competing side reactions, or product degradation during workup and purification. The primary synthetic routes to this molecule are intramolecular cyclizations, such as the Thorpe-Ziegler reaction of a dinitrile or a Dieckmann-like condensation of a cyanoester.[1][2] Success hinges on favoring the intramolecular pathway.

Here is a logical workflow to diagnose the issue:

Troubleshooting_Low_Yield Start Low Yield Observed Analyze_Crude Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) Start->Analyze_Crude Incomplete_Reaction High % of Starting Material? Analyze_Crude->Incomplete_Reaction Check Conversion Side_Products Major Side Products Observed? Analyze_Crude->Side_Products Check Purity Clean_Reaction Clean Reaction but Low Isolated Yield? Analyze_Crude->Clean_Reaction Check Mass Balance Incomplete_Reaction->Side_Products No Sol_Incomplete Troubleshoot Reaction Conditions: 1. Check Base Activity/Stoichiometry 2. Increase Reaction Time/Temperature 3. Verify Anhydrous Conditions Incomplete_Reaction->Sol_Incomplete Yes Side_Products->Clean_Reaction No Sol_Side_Products Identify Side Products & Address Cause (See FAQs 2, 3, 4) Side_Products->Sol_Side_Products Yes Sol_Purification Optimize Workup & Purification: 1. Use Mild Acid/Base for pH Adjust 2. Avoid High Temperatures 3. Check Column Chromatography Conditions Clean_Reaction->Sol_Purification Yes

Caption: Troubleshooting workflow for low yield.

Key Causality-Driven Checks:

  • Base Activity and Stoichiometry: The cyclization is base-catalyzed. A strong, non-nucleophilic base is required to deprotonate the α-carbon to the nitrile.[3] If using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA), ensure they have not degraded from improper storage. Titrate organolithium bases before use. Insufficient base will result in an incomplete reaction.[4]

  • Anhydrous Conditions: Moisture will quench the strong base and inhibit the reaction.[4] Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

  • Reaction Concentration: The intramolecular cyclization is a unimolecular process, whereas polymerization is bimolecular or higher. Running the reaction under high-dilution conditions is critical to favor the formation of the five-membered ring. This is a cornerstone of the Thorpe-Ziegler reaction for forming rings.[3][5]

Question 2: My LC-MS analysis shows a significant byproduct with a mass 18 units higher than my target product. It's highly water-soluble and acidic. What is it, and how can I prevent its formation?

Answer: This byproduct is almost certainly the corresponding carboxylic acid, 4-oxotetrahydrofuran-3-carboxylic acid, formed via the hydrolysis of the nitrile group. The nitrile functional group is susceptible to hydrolysis to a primary amide and subsequently to a carboxylic acid under both acidic and basic conditions, which are often present during the reaction or workup.[6][7]

The mechanism proceeds in two stages: nucleophilic attack of water or hydroxide on the nitrile carbon, followed by tautomerization to an amide, which is then further hydrolyzed.[8]

Nitrile_Hydrolysis Start 4-Oxotetrahydrofuran-3-carbonitrile R-C≡N Transition1 H2O / H+ or OH- Start->Transition1 Amide Intermediate Amide R-C(=O)NH2 Transition1->Amide Transition2 H2O / H+ or OH- Amide->Transition2 Acid Side Product 4-Oxotetrahydrofuran-3-carboxylic Acid R-COOH Transition2->Acid

Caption: Pathway of nitrile hydrolysis side reaction.

Prevention & Troubleshooting Protocol:

  • Strictly Anhydrous Reaction: Ensure the reaction is run under inert and anhydrous conditions to minimize the presence of water, the primary nucleophile for hydrolysis.

  • Controlled Workup: The aqueous workup is the most common step for hydrolysis to occur.

    • Keep the temperature low (0-5 °C) during the quench.

    • Carefully neutralize the reaction mixture. Use a buffered solution or a weak acid (like saturated ammonium chloride) instead of strong mineral acids if possible.[9] Avoid making the solution strongly acidic or basic for prolonged periods.

  • Choice of Base and Solvent: The choice of reaction conditions can influence the rate of hydrolysis.

BaseSolventTemperatureHydrolysis RiskComments
Sodium HydrideTHF, Toluene25-80 °CLow to ModerateA good choice for Dieckmann-type cyclizations. Ensure high-quality, dry NaH.[9]
LDATHF-78 °CLowVery strong, non-nucleophilic base. Low temperature minimizes side reactions.[4]
Sodium EthoxideEthanolRefluxHighThe protic solvent and potential for residual water significantly increase the risk of hydrolysis.[10]
Question 3: My reaction yields an intractable polymeric goo instead of a clean product. What is the cause of this polymerization?

Answer: This is a classic case of the intermolecular Thorpe reaction outcompeting the desired intramolecular Thorpe-Ziegler cyclization.[1][3] When one molecule's activated α-carbon attacks the nitrile of a second molecule, it initiates a chain reaction leading to a polymer. The desired product is only formed when the attack occurs within the same molecule.

Intra_vs_Inter cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A Starting Dinitrile B [ Base ] A->B C Intramolecular Attack B->C D 4-Oxotetrahydrofuran-3-carbonitrile (after hydrolysis of imine) C->D X Starting Dinitrile (Molecule 1) Z Intermolecular Attack X->Z Y Starting Dinitrile (Molecule 2) Y->Z P Polymeric Byproduct Z->P Choice Reaction Concentration Choice->C Low (High Dilution) Choice->Z High

Caption: Intramolecular vs. Intermolecular Condensation.

Experimental Protocol to Prevent Polymerization:

The key to preventing this is to use high-dilution conditions , which statistically favor the intramolecular reaction.

  • Apparatus Setup: Set up a three-neck flask equipped with a reflux condenser, an inert gas inlet (Argon or Nitrogen), and a dropping funnel.

  • Solvent and Base: Add the bulk of the anhydrous solvent (e.g., Toluene) and the base (e.g., Sodium Hydride) to the reaction flask. Heat to the desired reaction temperature.

  • Slow Addition: Dissolve your starting material (the dinitrile or cyanoester) in a significant volume of anhydrous solvent and add it to the dropping funnel.

  • Controlled Drip Rate: Add the substrate solution to the heated base/solvent mixture very slowly over several hours (e.g., 4-8 hours). This maintains a very low instantaneous concentration of the starting material in the flask, thereby preventing molecules from reacting with each other.

  • Monitoring: Monitor the reaction by TLC or LC-MS to ensure the starting material is being consumed and to check for product formation.

Question 4: I am observing the formation of γ-butyrolactone during my purification step. Why is my product decomposing?

Answer: The product, a β-ketonitrile, is susceptible to decomposition, particularly via a retro-reaction or cleavage under certain conditions. The formation of γ-butyrolactone suggests a possible cleavage of the carbon-carbon bond between C3 and the cyano group, followed by loss of the cyanide. This is conceptually similar to a retro-Dieckmann or retro-Claisen condensation.[10] This decomposition can be promoted by:

  • Harsh pH: Strongly basic or acidic conditions during workup or chromatography can catalyze the ring-opening or cleavage.

  • High Temperatures: The product may be thermally labile. Distillation or prolonged heating during solvent evaporation can lead to degradation.

  • Nucleophilic Attack: Certain purification additives or residual reactants can act as nucleophiles, initiating a decomposition pathway.

Troubleshooting Guide for Purification:

StepProblematic ConditionRecommended Solution
Aqueous Workup Use of strong NaOH or HCl for pH adjustment.Use saturated NaHCO₃ (mild base) or NH₄Cl (mild acid) solutions. Maintain temperature at 0-5 °C.
Solvent Removal High temperature on rotary evaporator (>40 °C).Concentrate the product in vacuo at or below room temperature.
Chromatography Using untreated silica gel (can be acidic).Neutralize silica gel by pre-treating a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent).
Chromatography Using nucleophilic solvents (e.g., Methanol).Use non-nucleophilic solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate.

References

  • Organic Synthesis. Hydrolysis of Nitriles. Available at: [Link]

  • NROChemistry. Dieckmann Condensation. Available at: [Link]

  • Wikipedia. Thorpe reaction. Available at: [Link]

  • Chem-Station Int. Ed. Thorpe-Ziegler Reaction. Available at: [Link]

  • Organic Reactions. The Dieckmann Condensation. Available at: [Link]

  • Lumen Learning. Hydrolysis of nitriles | Organic Chemistry II. Available at: [Link]

  • Berkeley Learning Hub. 5 Nitrile Hydrolysis Steps. Available at: [Link]

  • Buchler GmbH. Thorpe-Ziegler reaction. Available at: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]

  • Wikipedia. Dieckmann condensation. Available at: [Link]

  • Organic Syntheses. PREPARATION OF AMIDES FROM NITRILES WITHOUT THE USE OF WATER. Available at: [Link]

  • Chad's Prep. Dieckmann Condensation Reactions. Available at: [Link]

  • PubChem. 4-Oxotetrahydrofuran-3-carbonitrile. Available at: [Link]

  • Chemistry LibreTexts. The Hydrolysis of Nitriles. Available at: [Link]

  • L.S.College, Muzaffarpur. Thorpe reaction. Available at: [Link]

  • Organic Chemistry Portal. Decarboxylation. Available at: [Link]

  • Google Patents. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
  • ResearchGate. SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Available at: [Link]

  • PubMed Central. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. Available at: [Link]

  • PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Available at: [Link]

  • Wikipedia. γ-Butyrolactone. Available at: [Link]

  • Science.gov. precursors gamma-butyrolactone gbl: Topics by Science.gov. Available at: [Link]

  • Google Patents. US6521763B1 - Method for producing gamma-butyrolactone.
  • MDPI. Application of Spirulina platensis and Chlorella vulgaris for Improved Growth and Bioactive Compound Accumulation in Achillea fragrantissima In Vitro. Available at: [Link]

  • Greyhound Chromatography. Reagent Guide. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 4-Oxotetrahydrofuran-3-carbonitrile Synthesis

Welcome to the technical support center for the synthesis of 4-Oxotetrahydrofuran-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Oxotetrahydrofuran-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this important heterocyclic intermediate. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to optimize your reaction yields and purity.

Introduction: The Synthetic Challenge

4-Oxotetrahydrofuran-3-carbonitrile is a valuable building block in medicinal chemistry. Its synthesis, typically achieved via an intramolecular cyclization like the Dieckmann or Thorpe-Ziegler condensation, presents several challenges that can lead to diminished yields and complex purification steps.[1][2] The core of the reaction involves the formation of a five-membered ring, a sterically favored process, through the generation of a key enolate intermediate.[1][2] However, the success of this transformation is highly dependent on a delicate balance of reaction parameters. This guide will address the most common issues encountered in the lab.

Core Reaction Pathway: Intramolecular Condensation

The most prevalent route involves the base-mediated intramolecular cyclization of a suitable acyclic precursor, such as a dinitrile or a cyanoester. The mechanism is analogous to the well-established Dieckmann condensation.[3][4]

The process begins with the deprotonation at the α-carbon to the nitrile and ester groups by a strong base, forming an enolate. This is followed by an intramolecular nucleophilic attack on the ester carbonyl, leading to a cyclic intermediate which then eliminates an alkoxide to yield the β-keto carbonitrile product after an acidic workup.[1][2]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Ring Closure & Product Formation Start Acyclic Precursor (Cyanoester) Enolate Enolate Intermediate Start->Enolate Base (e.g., NaOEt) Cyclic_Intermediate Tetrahedral Intermediate Enolate->Cyclic_Intermediate 5-exo-trig Nucleophilic Attack Cyclic_Product Cyclic β-Keto Ester (Alkoxide Adduct) Cyclic_Intermediate->Cyclic_Product Elimination of -OR Final_Product 4-Oxotetrahydrofuran-3-carbonitrile Cyclic_Product->Final_Product Acidic Workup (H3O+)

Caption: General mechanism for Dieckmann-type cyclization.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is consistently low (<40%). What are the most probable causes and how can I fix them?

Answer: Low yields are the most common complaint and typically stem from one of three areas: suboptimal base/solvent selection, competing side reactions, or issues with the starting material.

1. Inappropriate Base Strength and Steric Hindrance: The choice of base is critical. If the base is not strong enough to completely deprotonate the α-carbon, the concentration of the reactive enolate will be low, slowing down the desired intramolecular reaction.[3] Conversely, if the base is too nucleophilic (e.g., sodium ethoxide in some cases), it can lead to undesired intermolecular Claisen condensation or hydrolysis of the ester groups.

  • Expert Recommendation: Switch to a sterically hindered, non-nucleophilic strong base. Potassium tert-butoxide (KOt-Bu) or sodium hydride (NaH) are excellent choices. For highly sensitive substrates, lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) can be used at low temperatures (-78 °C) to minimize side reactions.[3][5]

2. Competing Intermolecular Polymerization: If the concentration of your starting material is too high, the reactive enolate intermediate may react with another molecule of the starting material before it has a chance to cyclize. This leads to the formation of dimers and low-molecular-weight polymers, often observed as an intractable tar or oil.

  • Expert Recommendation: Employ high-dilution conditions. The reaction should be run at a low concentration (e.g., 0.01-0.05 M). A syringe pump for the slow addition of the substrate to a solution of the base is highly effective in maintaining a low instantaneous concentration of the starting material, thus favoring the intramolecular pathway.

3. Starting Material Purity and Stability: Ensure your acyclic precursor is pure and, critically, anhydrous. Trace amounts of water or alcohol will quench the strong base, requiring more than one equivalent and potentially leading to side reactions.

  • Expert Recommendation: Dry all solvents and glassware thoroughly before use. Distill liquid starting materials and dry solid ones in a vacuum oven. Store anhydrous solvents over molecular sieves.

Q2: I'm observing a significant amount of a polymeric or tar-like byproduct. How can I prevent this?

Answer: This is a classic sign of a competing intermolecular reaction, as discussed in Q1. The primary solution is to create conditions that strongly favor the intramolecular cyclization over the intermolecular pathway.

Troubleshooting Flowchart for Polymerization

G start Problem: Polymeric Byproduct Observed check_conc Is reaction concentration > 0.1 M? start->check_conc high_conc Action: Lower concentration to 0.01-0.05 M. Use slow addition via syringe pump. check_conc->high_conc Yes low_conc Concentration is already low. check_conc->low_conc No check_temp Is reaction run at room temp or higher? high_conc->check_temp low_conc->check_temp high_temp Action: Lower temperature. Try 0 °C or -78 °C with LDA/LHMDS. check_temp->high_temp Yes low_temp Temperature is already low. check_temp->low_temp No check_base Are you using a nucleophilic base (e.g., NaOEt in EtOH)? high_temp->check_base low_temp->check_base nuc_base Action: Switch to a non-nucleophilic base (NaH, KOt-Bu, LHMDS). check_base->nuc_base Yes end_node If problem persists, consider alternative synthetic route. check_base->end_node No nuc_base->end_node

Caption: Troubleshooting workflow for polymerization issues.

Q3: The reaction is not going to completion, and I'm recovering a lot of starting material. What should I try?

Answer: Incomplete conversion points to issues with reactivity, usually related to the base, solvent, or temperature.

1. Insufficient Deprotonation: The pKa of the α-proton must be considered. If your base is not strong enough, an equilibrium will exist between the starting material and the enolate, leading to incomplete reaction.

  • Expert Recommendation: Ensure you are using at least 1.1 equivalents of a strong base like NaH or KOt-Bu. If using an alkoxide base, it should correspond to the alcohol of the ester to prevent transesterification (e.g., use sodium ethoxide for an ethyl ester).[4]

2. Poor Solvent Choice: The solvent must be able to dissolve the starting material and the base-enolate complex, and it must be aprotic.

  • Expert Recommendation: Anhydrous tetrahydrofuran (THF) is often an excellent choice as it dissolves many organic compounds and is compatible with strong bases like LDA and NaH.[3][5] Toluene is another good option, particularly for reactions run at higher temperatures with NaH.[3]

3. Reaction Temperature/Time: Some cyclizations are slow at lower temperatures. While low temperatures can reduce side reactions, they may also hinder the desired reaction.

  • Expert Recommendation: If running at -78 °C with LDA shows no conversion, allow the reaction to slowly warm to 0 °C or even room temperature and monitor by TLC or LC-MS. Alternatively, if using NaH or KOt-Bu, gentle heating (40-60 °C) in THF or toluene may be required to drive the reaction to completion.

Q4: How do I choose the right base and solvent combination?

Answer: The optimal combination depends on the specific substrate and the desired reaction conditions (e.g., temperature). Here is a table summarizing common choices for Dieckmann-type condensations.

BaseCommon Solvent(s)Typical Temp.Key Considerations
NaH THF, Toluene, DMFRT to 60°CInexpensive, powerful. Heterogeneous reaction can have long induction times. Must be free of oil.
KOt-Bu THF, t-BuOH, Toluene0°C to RTStrong, sterically hindered base. Soluble in THF. Good for preventing side reactions.[5]
NaOEt Anhydrous EthanolRT to Reflux"Classic" conditions. Risk of transesterification and intermolecular side reactions.[3][4]
LDA / LHMDS THF-78°C to 0°CVery strong, non-nucleophilic. Ideal for sensitive substrates. Requires strictly anhydrous conditions and low temperatures.[3]
Q5: My product seems impure after workup. What are the best purification strategies?

Answer: 4-Oxotetrahydrofuran-3-carbonitrile is a polar molecule and can be challenging to purify.

1. Workup: After the reaction is complete, it must be quenched carefully. The product exists as an enolate salt, which is deprotonated at the α-carbon.[1] A proper acidic workup is required to protonate it.

  • Expert Recommendation: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl) until the pH is ~5-6. This ensures the product is in its neutral keto form.

2. Extraction: The product has some water solubility.

  • Expert Recommendation: Extract with a polar organic solvent like ethyl acetate or dichloromethane (DCM). Perform multiple extractions (at least 3-4 times) to maximize recovery from the aqueous layer. Brine washes can help break up emulsions and dry the organic layer.

3. Purification: Column chromatography is typically the most effective method.

  • Expert Recommendation: Use silica gel with a gradient elution system. Start with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity to elute your product. The exact system will depend on your specific precursor and byproducts. Staining with potassium permanganate can help visualize the product on a TLC plate if it is not UV-active.

Experimental Protocols

Protocol 1: General Procedure for Cyclization using Sodium Hydride (NaH)

Disclaimer: This is a generalized procedure. Specific amounts and conditions should be optimized for your particular substrate. Always perform a risk assessment before starting any chemical reaction.

Materials:

  • Acyclic cyanoester precursor

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a condenser.

  • Base Suspension: Under a nitrogen atmosphere, add NaH (1.2 equivalents) to the flask. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time. Suspend the oil-free NaH in anhydrous THF (to make a ~0.1 M final reaction concentration).

  • Substrate Addition: Dissolve the cyanoester precursor (1.0 equivalent) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred NaH suspension over 1-2 hours at room temperature. (Note: Hydrogen gas is evolved, ensure proper ventilation).

  • Reaction: After the addition is complete, gently heat the mixture to 40-50 °C and monitor the reaction progress by TLC or LC-MS. The reaction may take 2-12 hours.

  • Quenching: Cool the reaction flask to 0 °C in an ice bath. Very slowly and carefully, add 1 M HCl dropwise to quench the excess NaH and neutralize the reaction mixture until the pH is ~5-6.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer three more times with ethyl acetate.

  • Washing: Combine the organic extracts and wash successively with saturated NaHCO₃ solution and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography.

References

  • Wolfe, J.P., & Hay, M.B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron. [Link]

  • Donohoe, T.J., et al. (2014). Stereoselective synthesis of Bis-Tetrahydrofurans. DSpace. [Link]

  • SynArchive. Dieckmann Condensation. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • PubChem. 4-Oxotetrahydrofuran-3-carbonitrile. [Link]

  • Li, W., et al. (2020). Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans. Semantic Scholar. [Link]

  • Chemistry LibreTexts. Dieckmann Condensation. [Link]

  • Barrio, P., et al. (2021). Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans. PMC - NIH. [Link]

  • ResearchGate. Scheme 20: Synthesis of (+)-γ-butyrolactone developed by Taniguchi and... [Link]

  • Al-Adiwish, W. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]

  • Google Patents. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
  • Zhang, Y., et al. (2023). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. PubMed Central. [Link]

  • Bruner, S. D., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. PubMed. [Link]

  • ResearchGate. SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. [Link]

  • Academic Journals. hydroxybutyrate) copolymer by Cupriavidus sp. USMAA2-4 through. [Link]

  • El-Sayed, M., et al. (2024). Application of Spirulina platensis and Chlorella vulgaris for Improved Growth and Bioactive Compound Accumulation in Achillea fragrantissima In Vitro. MDPI. [Link]

  • K., A. (2018). Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. ResearchGate. [Link]

  • ResearchGate. (PDF) A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. [Link]

  • ResearchGate. Synthesis of Substituted Tetrahydrofurans. [Link]

  • Greyhound Chromatography. Reagent Guide. [Link]

  • Google Patents.

Sources

Optimization

Stability issues of 4-Oxotetrahydrofuran-3-carbonitrile under different conditions

Welcome to the technical support center for 4-Oxotetrahydrofuran-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Oxotetrahydrofuran-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues that may be encountered during its use. As a molecule possessing a unique combination of a β-ketonitrile and a tetrahydrofuran ring system, its reactivity can be complex. This resource aims to elucidate these complexities, offering field-proven insights and solutions.

Troubleshooting Guide: Navigating Stability Challenges

Users of 4-Oxotetrahydrofuran-3-carbonitrile may encounter several stability-related issues. This section provides a systematic approach to identifying and resolving these common problems.

Table 1: Summary of 4-Oxotetrahydrofuran-3-carbonitrile Stability Under Various Conditions
ConditionExpected StabilityPotential Degradation ProductsMitigation Strategies
Acidic (pH < 4) Low to Moderate: Prone to hydrolysis.4-Oxotetrahydrofuran-3-carboxamide, 4-Oxotetrahydrofuran-3-carboxylic acid, subsequent decarboxylation products.Use aprotic solvents. If aqueous acidic conditions are necessary, maintain low temperatures and minimize reaction/exposure time.
Neutral (pH 6-8) High: Generally stable for short-term handling and reactions at ambient temperature.Minimal degradation expected under standard conditions.Standard inert atmosphere techniques are recommended for prolonged storage or reactions.
Basic (pH > 8) Low: Highly susceptible to hydrolysis and enolate-mediated side reactions.4-Oxotetrahydrofuran-3-carboxamide, salt of 4-Oxotetrahydrofuran-3-carboxylic acid, polymeric materials.Avoid strong bases. If basic conditions are required, use non-nucleophilic organic bases at low temperatures.
Elevated Temperature (> 50 °C) Low to Moderate: Risk of thermal decomposition and decarboxylation if hydrolysis has occurred.Ring-opened products, CO₂, acetone (from decarboxylation of the β-keto acid).Conduct reactions at or below ambient temperature whenever possible. If heating is required, do so under an inert atmosphere for the shortest duration necessary.
Presence of Nucleophiles (e.g., primary/secondary amines, thiols) Moderate to High: Potential for addition to the ketone or nitrile.Adducts at the carbonyl or nitrile group.Protect the ketone functionality if it is not the intended reaction site.
Presence of Lewis Acids Low: Risk of tetrahydrofuran ring opening.[1][2][3][4][5]Various ring-opened products depending on the Lewis acid and reaction conditions.Choose reaction conditions that do not require strong Lewis acids. If necessary, use stoichiometric amounts at low temperatures.

Issue 1: Unexpected Formation of a Carboxamide or Carboxylic Acid Derivative

Observation: Your reaction mixture shows the presence of a new, more polar compound, and NMR or Mass Spectrometry analysis suggests the conversion of the nitrile group to a carboxamide or a carboxylic acid.

Root Cause Analysis: This is a classic case of nitrile hydrolysis. The β-ketonitrile functionality is susceptible to hydrolysis under both acidic and basic conditions.[6][7][8][9] The reaction proceeds in two stages: first to the corresponding β-ketoamide (4-oxotetrahydrofuran-3-carboxamide), and with continued exposure to hydrolytic conditions, to the β-keto acid (4-oxotetrahydrofuran-3-carboxylic acid).[7]

Causality Behind Experimental Choices: The choice of pH is critical. Acidic conditions protonate the nitrile nitrogen, making the carbon more electrophilic and susceptible to attack by water.[8] Basic conditions involve the direct attack of a hydroxide ion on the nitrile carbon.[8]

Troubleshooting Steps:

  • pH Control: Scrupulously avoid acidic or basic aqueous conditions if hydrolysis is not the desired outcome. Buffer your reaction mixture if necessary to maintain a neutral pH.

  • Solvent Choice: Utilize anhydrous aprotic solvents (e.g., THF, Dichloromethane, Acetonitrile) to minimize the presence of water.

  • Temperature Management: If aqueous conditions are unavoidable, conduct the reaction at the lowest possible temperature to slow the rate of hydrolysis.

Experimental Protocol: Monitoring for Hydrolysis via Thin Layer Chromatography (TLC)
  • Sample Preparation: At regular intervals, withdraw a small aliquot from your reaction mixture.

  • TLC Setup: Spot the aliquot on a silica gel TLC plate alongside a spot of your starting material.

  • Eluent System: A mobile phase of 50:50 Ethyl Acetate:Hexane is a good starting point. Adjust polarity as needed.

  • Visualization: Visualize the plate under UV light (if the compounds are UV active) and/or by staining with potassium permanganate.

  • Interpretation: The formation of a new, more polar spot (lower Rf value) that stains readily with potassium permanganate is indicative of the formation of the more polar amide or carboxylic acid degradation products.

Issue 2: Gas Evolution and Formation of a Ketone with a Lower Molecular Weight

Observation: During your reaction, particularly at elevated temperatures, you observe gas evolution (bubbling). Subsequent analysis reveals the presence of a ketone that is missing the carboxylate group, likely 3-oxotetrahydrofuran.

Root Cause Analysis: This is a strong indication of decarboxylation. If the nitrile has first hydrolyzed to the β-keto acid, this intermediate is highly prone to losing carbon dioxide upon heating to form an enol, which then tautomerizes to the ketone.[10][11][12][13][14]

Causality Behind Experimental Choices: The stability of the cyclic six-membered transition state in the decarboxylation of β-keto acids is the thermodynamic driving force for this reaction. Heating provides the necessary activation energy.

Troubleshooting Steps:

  • Prevent Hydrolysis: The primary strategy is to prevent the initial hydrolysis step (see Issue 1).

  • Strict Temperature Control: Avoid heating the reaction mixture above ambient temperature if possible. If heating is essential, use a precisely controlled oil bath and monitor the reaction closely for gas evolution.

  • Inert Atmosphere: While not directly preventing decarboxylation, working under an inert atmosphere (Nitrogen or Argon) can prevent other oxidative side reactions that may be promoted at higher temperatures.

Visualizing the Degradation Pathway

Degradation Pathway A 4-Oxotetrahydrofuran-3-carbonitrile B 4-Oxotetrahydrofuran-3-carboxamide A->B H2O, H+ or OH- C 4-Oxotetrahydrofuran-3-carboxylic acid B->C H2O, H+ or OH- D 3-Oxotetrahydrofuran + CO2 C->D Heat (Δ)

Caption: Degradation pathway of 4-Oxotetrahydrofuran-3-carbonitrile.

Issue 3: Low Reaction Yield and Formation of Polymeric Material

Observation: The desired reaction does not proceed to completion, and a significant amount of an insoluble, intractable material is formed.

Root Cause Analysis: This is often due to base-catalyzed self-condensation or polymerization. The α-hydrogen of the β-ketonitrile is acidic, and in the presence of a strong base, an enolate is formed.[15][16][17][18][19] This nucleophilic enolate can then react with another molecule of the starting material, leading to oligomerization or polymerization.

Causality Behind Experimental Choices: The choice of base is paramount. Strong, nucleophilic bases will readily deprotonate the β-ketonitrile, initiating the undesired side reactions.

Troubleshooting Steps:

  • Base Selection: If a base is required, opt for a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Controlled Addition: Add the base slowly and at a low temperature to control the concentration of the reactive enolate at any given time.

  • Order of Addition: If your reaction involves an electrophile, consider adding the β-ketonitrile to a mixture of the electrophile and the base to ensure the enolate is trapped by the electrophile as it is formed.

Experimental Workflow for Base-Mediated Reactions

Base-Mediated Reaction Workflow start Start dissolve Dissolve 4-Oxotetrahydrofuran-3-carbonitrile and Electrophile in Aprotic Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_base Slowly Add Non-Nucleophilic Base cool->add_base react Allow Reaction to Proceed at Low Temperature add_base->react quench Quench Reaction with a Mild Acid react->quench workup Aqueous Workup and Extraction quench->workup end End workup->end

Caption: Recommended workflow for base-mediated reactions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-Oxotetrahydrofuran-3-carbonitrile?

A1: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8 °C. Protect from moisture and light. Long-term storage at room temperature is not recommended due to the potential for slow degradation.

Q2: Can I use protic solvents like methanol or ethanol with this compound?

A2: It is not recommended, especially in the presence of acid or base catalysts, as these solvents can participate in hydrolysis or other side reactions. If a protic solvent is absolutely necessary, use it at low temperatures and for the shortest possible time.

Q3: My reaction is sluggish at room temperature. Is it safe to heat it?

A3: Heating should be approached with caution. As detailed in the troubleshooting guide, heating can induce decarboxylation if any hydrolysis to the β-keto acid has occurred. If heating is required, do so moderately (e.g., 40-50 °C) and monitor the reaction closely for any signs of decomposition, such as color change or gas evolution.

Q4: I am seeing a complex mixture of byproducts that I cannot identify. What could be happening?

A4: A complex byproduct profile could be due to a combination of the issues mentioned above (hydrolysis, decarboxylation, and polymerization). Additionally, under certain conditions, the tetrahydrofuran ring itself can be susceptible to ring-opening, especially in the presence of strong Lewis acids.[1][2][3][4][5] It is recommended to re-evaluate your reaction conditions, paying close attention to the purity of your starting materials and solvents, and ensuring a strictly inert atmosphere.

Q5: How can I confirm the purity of my starting material?

A5: Purity should be assessed using a combination of techniques. ¹H and ¹³C NMR spectroscopy will provide information about the structural integrity and the presence of any organic impurities. HPLC or GC analysis can provide a quantitative measure of purity.

References

  • JoVE. (2025). Types of Enols and Enolates. Journal of Visualized Experiments. [Link]

  • Pearson. (n.d.). Beta-Dicarbonyl Synthesis Pathway. Pearson+. [Link]

  • National Center for Biotechnology Information. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. PubMed Central. [Link]

  • ACS Publications. (2014). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A. [Link]

  • Fiveable. (n.d.). Enolate formation and reactions. Fiveable. [Link]

  • ResearchGate. (2014). Thermal Decomposition of Diethylketone Cyclic Triperoxide in Polar Solvents. [Link]

  • Unknown Source. (n.d.). Enolates of β-Dicarbonyl Compounds. [Link]

  • National Center for Biotechnology Information. (2011). β-DICARBONYL ENOLATES: A NEW CLASS OF NEUROPROTECTANTS. PubMed Central. [Link]

  • ResearchGate. (2005). A High-Yielding Preparation of β-Ketonitriles. [Link]

  • ResearchGate. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. [Link]

  • PubMed. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. [Link]

  • Indian Academy of Sciences. (2018). Successful utilization of β-ketonitrile in Biginelli reaction. Journal of Chemical Sciences. [Link]

  • ACS Publications. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ACS Omega. [Link]

  • ACS Publications. (1995). Solvent effects in the thermal decomposition reactions of cyclic ketone diperoxides. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2007). Process for preparing beta-keto nitriles and salts thereof.
  • National Center for Biotechnology Information. (2014). Thermal Decomposition of 2-Cyclopentenone. PubMed Central. [Link]

  • Chemistry Steps. (n.d.). Decarboxylation. [Link]

  • PubMed. (2008). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. [Link]

  • Royal Society of Chemistry. (2013). Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. Dalton Transactions. [Link]

  • ResearchGate. (2018). Kinetics of Thermal Decomposition of Ketonic Resins. [Link]

  • YouTube. (2018). Decarboxylation Reaction Mechanism. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • Wikipedia. (n.d.). Ketonic decarboxylation. [Link]

  • University of the Incarnate Word. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

  • Organic Chemistry Portal. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. [Link]

Sources

Troubleshooting

Identification of byproducts in 4-Oxotetrahydrofuran-3-carbonitrile synthesis

Introduction for the Modern Researcher Welcome to the technical support guide for the synthesis of 4-Oxotetrahydrofuran-3-carbonitrile. This valuable heterocyclic building block is a key intermediate in the development o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support guide for the synthesis of 4-Oxotetrahydrofuran-3-carbonitrile. This valuable heterocyclic building block is a key intermediate in the development of various pharmaceutical agents and fine chemicals. However, its synthesis is not without challenges. Due to the molecule's reactive nature, the formation of byproducts is a common issue that can complicate purification, reduce yields, and impact the quality of downstream applications.

This guide is structured as a dynamic troubleshooting resource. It moves beyond simple procedural outlines to explore the mechanistic origins of common impurities and provides field-proven strategies for their identification and mitigation. We will address the most frequent experimental hurdles in a direct question-and-answer format, supported by detailed analytical protocols and logical workflows.

Section 1: The Primary Synthetic Pathway and Mechanistic Considerations

The most direct and common approach to synthesizing 4-Oxotetrahydrofuran-3-carbonitrile is through an intramolecular base-catalyzed cyclization, analogous to the Dieckmann[1][2][3] and Thorpe-Ziegler reactions[4][5]. The reaction typically starts from a linear precursor containing both a nitrile and an ester group, such as an alkyl 2-(cyanomethoxy)acetate.

The core mechanism involves the deprotonation of the α-carbon adjacent to the nitrile group by a strong base. This generates a resonance-stabilized carbanion that subsequently performs an intramolecular nucleophilic attack on the ester's electrophilic carbonyl carbon. The resulting cyclization forms the five-membered tetrahydrofuranone ring.[1][6]

Intra_vs_Inter Fig. 2: Competing Reaction Pathways Start Enolate Intermediate Intra Intramolecular Attack (Cyclization) Start->Intra Favored by High Dilution Inter Intermolecular Attack (Polymerization) Start->Inter Favored by High Concentration Product Desired Product: 4-Oxotetrahydrofuran-3-carbonitrile Intra->Product Byproduct Polymeric Byproduct Inter->Byproduct

Caption: The effect of concentration on reaction outcome.

FAQ 3: My mass spectrometry data shows a significant peak at m/z = 86, corresponding to C₄H₆O₂, instead of the expected product (m/z = 111). What is this compound?

Answer: The peak at m/z = 86 corresponds to 3-oxotetrahydrofuran . This byproduct forms from the loss of the nitrile group from your target molecule.

  • Mechanistic Cause: β-keto nitriles can be susceptible to cleavage, especially during workup. An aggressive acidic or basic workup, particularly at elevated temperatures, can lead to hydrolysis of the nitrile to a carboxylic acid, followed by decarboxylation to yield the ketone.

  • Prevention:

    • Gentle Quench: Quench the reaction by pouring it into a cold, saturated aqueous solution of a mild acidifier like ammonium chloride (NH₄Cl), rather than a strong mineral acid.

    • Low-Temperature Workup: Keep all extraction and washing steps at a low temperature (0-10°C) to minimize the rate of potential side reactions.

    • Avoid Strong Bases/Acids: During purification (e.g., chromatography), avoid eluents or conditions that are strongly acidic or basic.

FAQ 4: How do I identify the various byproducts I'm seeing on my TLC or in my crude NMR?

Answer: A multi-faceted analytical approach is required. The most common byproducts, aside from those mentioned above, include hydrolysis products of the starting material (e.g., 2-(cyanomethoxy)acetic acid) or the product itself.

  • Mass Spectrometry (GC-MS or LC-MS): This is the most powerful tool for initial identification. It provides the molecular weight of each component in the mixture, allowing you to propose likely structures.

  • NMR Spectroscopy (¹H and ¹³C): After separation (or by analyzing the crude mixture), NMR provides structural confirmation. Pay close attention to the disappearance of key functional group signals (e.g., the nitrile peak in ¹³C NMR) or the appearance of new ones (e.g., a broad -OH peak from a carboxylic acid).

  • FTIR Spectroscopy: This can quickly confirm the presence or absence of key functional groups. Look for the characteristic stretches: C≡N (approx. 2250 cm⁻¹), C=O ester (approx. 1735-1750 cm⁻¹), and C=O ketone (approx. 1715 cm⁻¹).

Section 3: Standard Operating Protocols for Byproduct Analysis

Protocol A: GC-MS Analysis for Volatile Components
  • Sample Preparation: Dissolve ~1 mg of the crude reaction mixture in 1 mL of a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • GC Method:

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Compare the retention times and mass spectra of the peaks against a standard of your starting material and known literature fragmentation patterns for the expected product and byproducts.

Protocol B: Comparative NMR Data for Key Compounds

Use the following table to help interpret your ¹H and ¹³C NMR spectra. Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Compound NameStructureKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
Ethyl 2-(cyanomethoxy)acetate (Starting Material)4.4 (s, 2H, -O-CH₂ -CN), 4.2 (s, 2H, -O-CH₂ -CO), 4.25 (q, 2H, Ester -CH₂ -), 1.3 (t, 3H, Ester -CH₃)168 (Ester C=O), 115 (C≡N), 68 (-O-C H₂-CO), 62 (Ester -C H₂-), 58 (-O-C H₂-CN), 14 (Ester -CH₃)
4-Oxotetrahydrofuran-3-carbonitrile (Product)4.5-4.2 (m, 4H, Ring Protons), 4.0 (m, 1H, -CH -CN)200 (Ketone C=O), 113 (C≡N), 75 (Ring -O-C H₂-), 70 (Ring -C H₂-C=O), 45 (-C H-CN)
3-Oxotetrahydrofuran (Byproduct)4.2 (t, 2H, -O-CH₂ -), 3.8 (s, 2H, -CH₂ -C=O), 2.6 (t, 2H, -CH₂ -CH₂-C=O) Note: Complex coupling may occur215 (Ketone C=O), 70 (Ring -O-C H₂-), 45 (Ring -C H₂-C=O)

Section 4: A Logic-Based Troubleshooting Workflow

When faced with a suboptimal reaction outcome, a structured approach to problem-solving is crucial. The following workflow provides a decision-making framework to diagnose and resolve common synthetic issues.

TroubleshootingWorkflow Fig. 3: Troubleshooting Workflow start Reaction Outcome (Low Yield / Impure) check_conversion Analyze Crude by GC/TLC: High SM Remaining? start->check_conversion check_polymer Crude is viscous/oily? High MW peaks in MS? check_conversion->check_polymer No sol_conversion Solution: - Check base activity/stoichiometry - Ensure anhydrous conditions - Increase reaction time/temp check_conversion->sol_conversion Yes check_decyanation MS shows M-25 peak? (e.g., m/z 86) check_polymer->check_decyanation No sol_polymer Solution: - Use high-dilution conditions (slow addition of SM to base) check_polymer->sol_polymer Yes sol_decyanation Solution: - Use mild quench (e.g., cold NH4Cl) - Maintain low temp during workup - Avoid strong acids/bases check_decyanation->sol_decyanation Yes end Re-run Optimized Reaction check_decyanation->end No (Consult further literature) sol_conversion->end sol_polymer->end sol_decyanation->end

Caption: A logical workflow for diagnosing and solving common synthesis problems.

References

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Retrieved from [Link]

  • Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Chem-Station Int. Ed. Retrieved from [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. Grokipedia. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Buchler GmbH. Retrieved from [Link]

  • Wikiwand. (n.d.). Thorpe reaction. Wikiwand. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Chemistry LibreTexts. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 4-Oxotetrahydrofuran-3-carbonitrile Experiments

Welcome to the technical support center for 4-Oxotetrahydrofuran-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountere...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Oxotetrahydrofuran-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this valuable heterocyclic intermediate. As a bifunctional molecule containing both a ketone and a nitrile group on a tetrahydrofuran scaffold, its reactivity requires careful consideration to ensure successful experimental outcomes. This document provides in-depth, field-proven insights in a direct question-and-answer format.

Part 1: Synthesis & Reaction Troubleshooting

This section addresses the most common hurdles faced during the synthesis of 4-Oxotetrahydrofuran-3-carbonitrile and related derivatives.

FAQ 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yields are often multifactorial, stemming from incomplete reactions, degradation of the product under reaction conditions, or competing side reactions. As a β-ketonitrile, 4-Oxotetrahydrofuran-3-carbonitrile is susceptible to several competing pathways.

Probable Causes & Solutions:

  • Enolate Formation & Side Reactions: The proton alpha to both the ketone and nitrile is highly acidic, readily forming an enolate. This enolate can participate in self-condensation (dimerization) or other side reactions.

    • Troubleshooting:

      • Control Temperature: Run the reaction at the lowest effective temperature to minimize the rate of side reactions.

      • Slow Reagent Addition: Add reagents, especially strong bases, slowly and under controlled temperatures to maintain a low instantaneous concentration, preventing side reactions.

      • Choice of Base: The choice of base is critical. If a base is used, a non-nucleophilic, hindered base may be preferable to something like sodium hydroxide, which can promote hydrolysis or other unwanted reactions.[1]

  • Product Degradation: The tetrahydrofuran ring, especially with an electron-withdrawing group, can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opening.[2]

    • Troubleshooting:

      • pH Control: Maintain the reaction pH as close to neutral as possible, unless acidic or basic conditions are mechanistically required. If so, ensure the reaction is quenched promptly upon completion.

      • Workup Conditions: Use mild workup procedures. For example, use a buffered aqueous solution (e.g., saturated ammonium chloride) instead of strong acids to neutralize the reaction.

  • Incomplete Reaction: The reaction may not be reaching completion due to equilibrium or catalyst deactivation.

    • Troubleshooting:

      • Monitor Progress: Diligently monitor the reaction using an appropriate technique (TLC, GC-MS, or NMR).

      • Reagent Purity: Ensure all starting materials and solvents are pure and anhydrous, as impurities can inhibit catalysts or cause side reactions.[1]

Logical Troubleshooting Flow for Low Yield

The following diagram outlines a decision-making process for troubleshooting low-yield reactions.

LowYield_Troubleshooting cluster_causes Potential Causes & Solutions start Problem: Low Yield check_completion Is Reaction Complete? (via TLC/GC/NMR) start->check_completion incomplete Incomplete Reaction Drive to Completion: - Increase Temperature/Time - Add More Reagent - Check Catalyst Activity check_completion->incomplete No analysis Analyze Crude Mixture (NMR/MS) check_completion->analysis Yes degradation Product Degradation Mitigate Degradation: - Lower Reaction Temperature - Use Milder Reagents - Reduce Reaction Time side_reactions Side Reactions Minimize Byproducts: - Control Stoichiometry - Slow Reagent Addition - Change Solvent/Base analysis->degradation Evidence of Degradants analysis->side_reactions Unexpected Byproducts

Caption: Troubleshooting decision tree for low reaction yield.

Part 2: Purification & Isolation Challenges

Purifying 4-Oxotetrahydrofuran-3-carbonitrile can be challenging due to its reactivity on common purification media.

FAQ 2: My compound is degrading during silica gel column chromatography. What's happening and what are the alternatives?

This is a frequent issue. The compound's acidic α-proton makes it susceptible to degradation on both standard silica gel and alumina.

Probable Cause & Solutions:

  • Silica Gel Acidity: Standard silica gel is acidic and can catalyze decomposition, enolization followed by tautomerization, or irreversible adsorption of your polar compound.

    • Troubleshooting:

      • Deactivate Silica: Prepare a slurry of silica gel in your mobile phase and add a small amount of a mild base, like triethylamine (~0.1-1% v/v), to neutralize the acidic sites.

      • Use Alternative Media: Consider using a less acidic stationary phase such as Florisil® or Celite®. For very sensitive compounds, reverse-phase chromatography (C18) may be a viable, albeit more costly, alternative.

  • Prolonged Exposure: The longer the compound remains on the column, the greater the chance of degradation.

    • Troubleshooting:

      • Optimize Mobile Phase: Develop an optimal mobile phase using TLC to ensure your compound elutes with a reasonable retention factor (Rf ≈ 0.3-0.4) for efficient separation.

      • Flash Chromatography: Use flash chromatography with positive pressure to minimize the elution time. Avoid gravity chromatography if possible.

Part 3: Characterization & Stability

Confirming the structure and ensuring the long-term stability of 4-Oxotetrahydrofuran-3-carbonitrile is critical for its use in subsequent steps.

FAQ 3: How do I confirm the identity and purity of my final product?

A combination of spectroscopic methods is essential for unambiguous structure elucidation. The presence of the ketone, nitrile, and tetrahydrofuran ring gives a distinct spectroscopic signature.

Recommended Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.[3]

  • Infrared (IR) Spectroscopy: Ideal for confirming the presence of key functional groups.

  • Mass Spectrometry (MS): Used to confirm the molecular weight.[4]

Technique Expected Observations for 4-Oxotetrahydrofuran-3-carbonitrile
¹H NMR Expect complex splitting patterns for the three sets of protons on the tetrahydrofuran ring. The proton at C3 will be a doublet of doublets (or more complex multiplet) and will be the most downfield of the aliphatic protons due to the adjacent electron-withdrawing groups. The two sets of CH₂ protons at C2 and C5 will also be multiplets.
¹³C NMR Expect 5 distinct signals. Key signals include: a peak >190 ppm for the ketone (C=O), a peak around 115-120 ppm for the nitrile (C≡N), and three aliphatic signals for the carbons of the tetrahydrofuran ring.[5]
FT-IR Look for two characteristic strong, sharp absorption bands: one at ~2250 cm⁻¹ for the nitrile (C≡N) stretch and another at ~1750 cm⁻¹ for the ketone (C=O) stretch.[6][7]
MS (ESI/CI) The primary ion observed should correspond to the molecular weight (111.10 g/mol ) plus a proton [M+H]⁺ or other adducts (e.g., [M+Na]⁺).[4]
FAQ 4: My purified compound discolors and shows impurities after storage. What are the correct storage procedures?

4-Oxotetrahydrofuran-3-carbonitrile is a reactive molecule and is not indefinitely stable under ambient conditions.[2] Proper storage is crucial to maintain its purity.

Probable Causes of Degradation & Recommended Storage Protocol:

  • Air/Moisture Sensitivity: The compound can be sensitive to atmospheric oxygen and moisture, which can initiate degradation pathways.

  • Thermal Instability: As with many reactive small molecules, elevated temperatures can promote slow decomposition or polymerization over time.[2]

  • Light Sensitivity: UV light can provide the activation energy for unwanted reactions.

Optimal Storage Protocol:

  • Temperature: Store at low temperatures, ideally in a freezer at -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use an amber glass vial or a vial wrapped in aluminum foil to protect from light.

  • Purity: Ensure the compound is free of residual solvents or acidic/basic impurities before long-term storage, as these can accelerate decomposition.

Potential Degradation Pathways

The following diagram illustrates potential pathways through which the product can degrade if not handled or stored correctly.

DegradationPathways start 4-Oxotetrahydrofuran-3-carbonitrile hydrolysis Nitrile Hydrolysis (to Amide/Carboxylic Acid) start->hydrolysis H₂O / H⁺ or OH⁻ ring_opening Ring Opening start->ring_opening Strong Acid/Base condensation Self-Condensation (Dimer/Polymer) start->condensation Base / Heat

Caption: Potential degradation pathways for the target molecule.

References

  • PubChem. (n.d.). 4-Oxotetrahydrofuran-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Safe Storage and Handling of Reactive Materials. Retrieved from [Link]

  • University of Nevada, Reno | Environmental Health & Safety. (n.d.). Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals. Retrieved from [Link]

  • Emergency Management and Safety. (n.d.). Chapter 6: Chemical Storage and Handling. Retrieved from [Link]

  • Grossel, S. (1997). Guidelines for safe storage and handling of reactive materials. Semantic Scholar. Retrieved from [Link]

  • Wiley. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin. (2023). MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
  • ResearchGate. (n.d.). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. Retrieved from [Link]

  • YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]

  • BTC Blog. (n.d.). What are the chemical properties of 3 - OXOTETRAHYDROFURAN?. Retrieved from [Link]

  • PubMed Central. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxotetrahydrofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Application of Spirulina platensis and Chlorella vulgaris for Improved Growth and Bioactive Compound Accumulation in Achillea fragrantissima In Vitro. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Spectra (FT-IR, NMR) investigations, DFT study, in silico ADMET and Molecular docking analysis of 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile as a potential anti-tubercular agent. Retrieved from [Link]

Sources

Troubleshooting

Purification challenges of 4-Oxotetrahydrofuran-3-carbonitrile

Technical Support Center: 4-Oxotetrahydrofuran-3-carbonitrile Welcome to the technical support guide for 4-Oxotetrahydrofuran-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process dev...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Oxotetrahydrofuran-3-carbonitrile

Welcome to the technical support guide for 4-Oxotetrahydrofuran-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Due to its specific structural features—namely the acidic proton at the C3 position, the ketone, and the nitrile group—its purification can present unique challenges. This guide provides in-depth, experience-driven troubleshooting advice and robust protocols to help you achieve the desired purity for your critical applications.

Part 1: Understanding the Core Challenges

4-Oxotetrahydrofuran-3-carbonitrile is a valuable intermediate in pharmaceutical synthesis.[1] Its structure, however, harbors intrinsic reactivity that can lead to purification difficulties. The primary challenges stem from:

  • Epimerization: The proton at the C3 position is flanked by two electron-withdrawing groups (a ketone and a nitrile), making it acidic. This can lead to facile epimerization under either acidic or basic conditions, resulting in diastereomeric mixtures if other stereocenters are present or creating a persistent, difficult-to-separate impurity of the same mass.

  • Hydrolysis: The nitrile group is susceptible to hydrolysis, especially under strong acidic or basic conditions, which can convert it into a primary amide or a carboxylic acid.[2] This introduces polar impurities that can be challenging to remove.

  • Thermal and pH Instability: The β-keto nitrile moiety can be sensitive to heat and non-neutral pH, potentially leading to decomposition or side reactions.[3] Proper handling and storage are crucial.[4]

This guide will address these core issues through a series of practical troubleshooting scenarios and frequently asked questions.

Part 2: Troubleshooting Guide - Common Purification Issues

This section is formatted as a series of common problems encountered in the lab, followed by expert analysis and recommended solutions.

Question 1: My final product is a persistent oil or a waxy solid, but literature suggests it should be a crystalline solid. What is causing this, and how can I fix it?

Answer: This is a frequent issue that typically points to one of three root causes: residual solvent, the presence of impurities, or both. Impurities can depress the melting point of a compound, causing it to appear as a gum or oil.

Causality and Troubleshooting Steps:

  • Aggressive Solvent Removal: High-boiling point solvents like DMSO, DMF, or even water can be notoriously difficult to remove. Ensure your product is dried under high vacuum (ideally <1 mmHg) for an extended period (12-24 hours). Gentle heating (e.g., 30-40°C) during this process can be effective, but monitor for any signs of degradation.

  • Purity Assessment: Before attempting recrystallization, confirm the purity. An NMR spectrum might look clean if the impurity is a residual, non-protonated solvent, but an LC-MS or GC-MS analysis will provide a more accurate picture of purity.[5]

  • Inducing Crystallization: If the product is pure but still oily, it may be a low-melting solid or reluctant to crystallize.

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[6]

    • Seed Crystals: If you have a small amount of crystalline material from a previous batch, add a single, tiny crystal to the supersaturated solution to initiate crystallization.[6]

    • Solvent Trituration: Add a non-polar solvent in which your compound is insoluble (e.g., hexanes or diethyl ether). Stir or sonicate the mixture. This can wash away more soluble impurities and often forces the desired compound to precipitate as a solid.

Question 2: My NMR and Mass Spec data show a persistent impurity with the same mass as my product that won't go away after multiple recrystallizations. What is it?

Answer: You are most likely dealing with an epimer . The proton at the C3 position is acidic and can be removed by trace amounts of acid or base, leading to the formation of a planar enolate intermediate. Reprotonation can occur from either face, leading to inversion of the stereocenter if one was present. Since epimers have very similar physical properties (polarity, solubility), they often co-crystallize, making separation by recrystallization extremely difficult.

Troubleshooting Workflow:

G start Impurity with Same Mass Detected check Hypothesis: Epimerization at C3 start->check confirm Confirm with Chiral HPLC/SFC (if applicable and available) check->confirm Optional but ideal separate Purify via Column Chromatography check->separate options Chromatography Options separate->options prevent Future Prevention separate->prevent silica Normal Phase (Silica Gel) - Use a less polar solvent system - Add 0.1% TFA or Acetic Acid to sharpen peaks options->silica Option 1 rp Reverse Phase (C18) - Often provides better separation for polar compounds options->rp Option 2 prevention_steps Workup & Purification under strictly neutral conditions (pH ~7). Avoid strong acids/bases. prevent->prevention_steps

Caption: Decision workflow for handling suspected epimeric impurities.

Solution: The most effective way to separate epimers is through flash column chromatography . The slight difference in how the epimers interact with the stationary phase is often sufficient for separation.

  • Method: Use a long column and a shallow solvent gradient to maximize resolution.

  • Stationary Phase: Standard silica gel is often sufficient.

  • Mobile Phase: A hexane/ethyl acetate or dichloromethane/methanol system is a good starting point. Careful optimization of the solvent ratio is key.

Question 3: My compound appears to be degrading on the silica gel column. My collected fractions are impure and yields are low. Why is this happening?

Answer: Standard silica gel is inherently acidic (pH ≈ 4-5) and can act as an acid catalyst for the degradation of sensitive compounds like yours. The β-keto nitrile moiety can be particularly susceptible to decomposition on acidic surfaces.

Solutions:

  • Deactivate the Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a volatile base. A common method is to use an eluent containing 0.1-1% triethylamine or pyridine. This neutralizes the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: This is a good alternative for compounds that are acid-sensitive but base-stable.

    • Reverse-Phase Silica (C18): This is an excellent option as the mobile phases (typically water/acetonitrile or water/methanol) are neutral. It is highly effective for separating polar compounds and their impurities.[7]

Part 3: Frequently Asked Questions (FAQs)

  • Q: What is the recommended method for routine purity analysis?

    • A: A multi-pronged approach is best. 1H NMR is essential for confirming the structure and identifying proton-containing impurities. LC-MS is highly recommended to get an accurate purity percentage and to detect non-UV active or non-protonated impurities. For quantitative analysis, HPLC with a UV detector or GC-MS are industry standards.[5]

  • Q: How should I properly store purified 4-Oxotetrahydrofuran-3-carbonitrile?

    • A: Due to its potential for hydrolysis and degradation, proper storage is critical. Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C is ideal for long-term storage).[4][8] Protect it from moisture and light.

  • Q: What are the best starting solvents for recrystallization?

    • A: The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at elevated temperatures.[9][10] A good screening process is essential.

Solvent SystemRationale & Comments
Isopropanol or Ethanol Often a good starting point for moderately polar molecules.[11]
Ethyl Acetate / Hexanes A common two-solvent system. Dissolve the compound in a minimum of hot ethyl acetate, then slowly add hexanes until the solution becomes cloudy. Re-heat to clarify and then cool slowly.[11]
Toluene Good for compounds that tend to "oil out" from more polar solvents. Its high boiling point allows for a wide temperature range.
Water Generally not recommended due to the risk of nitrile hydrolysis, unless the compound is highly crystalline and the process is rapid.[11]

Part 4: Standardized Purification Protocols

Protocol 1: Optimized Recrystallization

This protocol is designed to maximize recovery and purity.[6][9][10]

  • Solvent Selection: Based on small-scale trials, select the optimal solvent or solvent system (see table above).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.[10]

  • Decolorization (If Necessary): If the solution is colored, add a very small amount of activated charcoal and boil for 2-3 minutes. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Moving the flask can induce rapid precipitation of small, impure crystals.[10] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[12]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

  • Drying: Leave the crystals under vacuum on the funnel to air dry for 15-20 minutes. For final drying, transfer the crystals to a watch glass or vial and place them in a vacuum oven.

Protocol 2: Flash Chromatography on Deactivated Silica

This protocol is for separating stubborn impurities like epimers or baseline material.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine to the slurry to a final concentration of 0.5% (v/v).

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.

  • Sample Loading: Dissolve your crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of your column.

  • Elution: Begin elution with your starting solvent system. Collect fractions and monitor them by TLC or LC-MS.

  • Gradient (If Needed): If the product is not eluting, gradually increase the polarity of the mobile phase. A shallow gradient is often more effective for separating closely related impurities.

  • Fraction Pooling & Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.

  • Final Drying: Dry the purified product under high vacuum to remove any final traces of solvent.

References

  • University of California, Los Angeles (UCLA) Chemistry. Recrystallization. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization - Single Solvent. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 4-Oxotetrahydrofuran-3-carbonitrile. Available at: [Link]

  • Chemsrc. CAS#:57595-23-0 | Methyl 4-oxotetrahydrofuran-3-carboxylate. Available at: [Link]

  • Professor Dave Explains. Recrystallization. YouTube. Available at: [Link]

  • Landge, A.K. et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • BTC. What are the safety precautions when handling 3 - OXOTETRAHYDROFURAN? Blog. Available at: [Link]

  • Organic Chemistry with Victor. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]

  • TMP Chem. How To Recrystallize A Solid. YouTube. Available at: [Link]

  • Al-Khayri, J. M. et al. (2023). Application of Spirulina platensis and Chlorella vulgaris for Improved Growth and Bioactive Compound Accumulation in Achillea fragrantissima In Vitro. MDPI. Available at: [Link]

  • Google Patents.US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
  • BTC. What is the purity of commercially available 3 - OXOTETRAHYDROFURAN? Blog. Available at: [Link]

  • Taylor, H. S. (1939). The Thermal Decomposition of Tetrahydrofuran. Journal of the American Chemical Society. Available at: [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Handling 4-Oxotetrahydrofuran-3-carbonitrile

Welcome to the technical support center for 4-Oxotetrahydrofuran-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Oxotetrahydrofuran-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this versatile heterocyclic building block. In a landscape where the integrity of starting materials is paramount, understanding and mitigating impurities is a critical step toward successful and reproducible outcomes. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, all grounded in established chemical principles.

The Challenge: Understanding Impurities in 4-Oxotetrahydrofuran-3-carbonitrile

4-Oxotetrahydrofuran-3-carbonitrile is a polar, aprotic molecule whose synthesis, typically involving a Michael addition followed by an intramolecular Dieckmann-like condensation, can introduce a variety of impurities. The efficacy of subsequent reactions and the integrity of final compounds are directly dependent on the purity of this key intermediate. This guide will equip you with the knowledge to identify and address these impurities effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered by researchers working with 4-Oxotetrahydrofuran-3-carbonitrile.

Q1: My NMR spectrum shows unexpected peaks. What are the likely impurities?

A1: Based on the common synthetic routes, impurities in your 4-Oxotetrahydrofuran-3-carbonitrile sample likely fall into three categories:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors to the diester that undergoes cyclization.

  • Side-Products from the Michael Addition: The initial reaction to form the open-chain precursor can sometimes lead to the formation of polymeric materials or undesired adducts.

  • By-products of the Dieckmann Condensation: Incomplete cyclization can leave residual open-chain diester. Additionally, side reactions such as intermolecular condensation can occur, leading to higher molecular weight impurities.[1][2][3][4]

  • Degradation Products: As a β-ketonitrile, 4-Oxotetrahydrofuran-3-carbonitrile can be susceptible to hydrolysis or other degradation pathways, especially in the presence of strong acids or bases at elevated temperatures.

Q2: My sample is a yellow oil, but the literature reports a solid. What does this indicate?

A2: The presence of impurities often leads to a depression of the melting point and can prevent crystallization, resulting in an oil. This is a strong indicator that purification is necessary. The yellow color may be due to trace impurities or degradation products.

Q3: I'm having trouble purifying my compound using standard silica gel chromatography. Why is it not working well?

A3: 4-Oxotetrahydrofuran-3-carbonitrile is a polar molecule. Standard normal-phase chromatography on silica gel with common non-polar to moderately polar solvent systems (e.g., hexane/ethyl acetate) may not be effective for two main reasons:

  • Strong Retention: The polar nature of your compound can cause it to bind very strongly to the polar silica gel, leading to poor elution and significant tailing of the peak.

  • Poor Solubility: The compound may have limited solubility in the less polar mobile phases required for good separation on silica.

For highly polar compounds like this, alternative chromatographic techniques are recommended.

Q4: What are the best storage conditions to maintain the purity of 4-Oxotetrahydrofuran-3-carbonitrile?

A4: To minimize degradation, 4-Oxotetrahydrofuran-3-carbonitrile should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration is recommended. Inert atmosphere (nitrogen or argon) can also be beneficial to prevent oxidation.

Analytical & Purification Workflow

A systematic approach to identifying and removing impurities is crucial. The following workflow outlines the recommended steps.

Purification Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Product Crude Sample Crude Sample Analytical QC Analytical QC Crude Sample->Analytical QC Recrystallization Recrystallization Analytical QC->Recrystallization Crystalline Solid HILIC HILIC Analytical QC->HILIC Oil or Amorphous Solid Purity Check Purity Check Recrystallization->Purity Check HILIC->Purity Check Purity Check->Recrystallization Purity < 98% Pure Product Pure Product Purity Check->Pure Product Purity ≥ 98%

Caption: Recommended workflow for the purification of 4-Oxotetrahydrofuran-3-carbonitrile.

In-Depth Purification Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to select a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Screening:

    • Place a small amount of your crude sample (10-20 mg) into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water, or mixtures) to each tube.

    • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.

    • Gently heat the tubes. A good solvent will fully dissolve the compound at elevated temperatures.

    • Allow the solutions to cool to room temperature and then in an ice bath. The desired compound should crystallize out.

  • Recrystallization Procedure:

    • Dissolve the crude 4-Oxotetrahydrofuran-3-carbonitrile in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

    • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot gravity filtration to remove any insoluble impurities and the charcoal.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove residual solvent.

Causality Behind Choices: Slow cooling is crucial as it allows for the selective growth of the desired crystal lattice, excluding impurities. A minimal amount of hot solvent is used to ensure the solution is saturated upon cooling, maximizing the yield of the purified product.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a chromatographic technique well-suited for the purification of polar compounds that are poorly retained in reversed-phase chromatography. It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.

Experimental Parameters:

ParameterRecommendationRationale
Stationary Phase Silica, Diol, or Amine-functionalized silicaThese polar stationary phases facilitate the retention of the polar analyte.
Mobile Phase A AcetonitrileA common weak solvent in HILIC that is miscible with the strong solvent.
Mobile Phase B Water (often with a small amount of buffer, e.g., ammonium formate or formic acid)The strong solvent that elutes the polar compound. Buffers can improve peak shape.
Gradient Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.This gradient elution allows for the effective separation of compounds with different polarities.
Detection UV (if the compound has a chromophore) or Evaporative Light Scattering Detector (ELSD) / Mass Spectrometry (MS)ELSD and MS are universal detectors suitable for compounds lacking a strong UV chromophore.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude sample in a solvent mixture that is compatible with the initial mobile phase conditions (high organic content).

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase composition until a stable baseline is achieved.

  • Injection and Elution: Inject the sample and begin the gradient program.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired compound.

  • Solvent Removal: Evaporate the solvent from the collected fractions, typically using a rotary evaporator followed by a high-vacuum pump, to obtain the purified product.

Causality Behind Choices: In HILIC, a water-enriched layer is adsorbed onto the polar stationary phase. The analyte partitions between this aqueous layer and the bulk organic mobile phase. More polar analytes, like 4-Oxotetrahydrofuran-3-carbonitrile, will have a stronger affinity for the aqueous layer and will be retained longer on the column, allowing for separation from less polar impurities.

Quality Control: Confirming Purity

After purification, it is essential to confirm the purity of your 4-Oxotetrahydrofuran-3-carbonitrile sample. The following analytical techniques are recommended:

TechniquePurposeExpected Observations for Pure Sample
¹H and ¹³C NMR Structural confirmation and detection of proton- and carbon-containing impurities.Clean spectra with the correct chemical shifts, integrations, and coupling patterns corresponding to the structure of 4-Oxotetrahydrofuran-3-carbonitrile. Absence of unassigned peaks.[5]
HPLC (HILIC mode) Purity assessment and quantification.A single, sharp, and symmetrical peak at the expected retention time.
GC-MS Purity assessment and identification of volatile impurities.A single major peak corresponding to the molecular weight of the target compound. The mass spectrum should match the expected fragmentation pattern.[6]
FT-IR Functional group analysis.Presence of characteristic absorption bands for the nitrile (C≡N) and ketone (C=O) functional groups.
Melting Point Purity indicator.A sharp melting point range that is consistent with literature values for the pure compound.

Logical Relationships in Troubleshooting

Troubleshooting Logic cluster_impurities Potential Impurities cluster_purification Purification Methods Impure Sample Impure Sample Analytical Data Analytical Data Impure Sample->Analytical Data Analyze via NMR, HPLC, GC-MS Impurity Identification Impurity Identification Analytical Data->Impurity Identification Interpret Spectra Purification Method Selection Purification Method Selection Impurity Identification->Purification Method Selection Based on Impurity Properties Starting Materials Starting Materials Impurity Identification->Starting Materials Side-Products Side-Products Impurity Identification->Side-Products Degradation Products Degradation Products Impurity Identification->Degradation Products Recrystallization Recrystallization Purification Method Selection->Recrystallization If impurities have different solubility profiles HILIC HILIC Purification Method Selection->HILIC If impurities have different polarities

Caption: Logical flow for troubleshooting impurities in 4-Oxotetrahydrofuran-3-carbonitrile samples.

References

  • PubChem. (n.d.). 4-Oxotetrahydrofuran-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Dieckmann condensation. Retrieved from [Link]

  • MDPI. (2022). Application of Spirulina platensis and Chlorella vulgaris for Improved Growth and Bioactive Compound Accumulation in Achillea fragrantissima In Vitro. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Stereoselectivity in Reactions with 4-Oxotetrahydrofuran-3-carbonitrile

Welcome to the technical support center for 4-Oxotetrahydrofuran-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable solutions for controll...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Oxotetrahydrofuran-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable solutions for controlling and enhancing the stereoselectivity of reactions involving this versatile synthetic building block. As Senior Application Scientists, we have structured this guide to move from foundational questions to specific troubleshooting scenarios and detailed protocols, ensuring you can diagnose and solve challenges in your own research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stereochemical challenges and strategic approaches for 4-Oxotetrahydrofuran-3-carbonitrile.

Q1: What are the primary stereochemical challenges associated with 4-Oxotetrahydrofuran-3-carbonitrile?

The core challenge lies in controlling the relative and absolute stereochemistry at the C3 and C4 positions. The molecule is prochiral at C4, and C3 is a stereocenter that is often established or modified during a reaction. This creates two adjacent stereocenters, potentially leading to four possible stereoisomers. The primary goal is to selectively synthesize a single diastereomer (cis or trans) and, in many cases, a single enantiomer.

Q2: Which reactions are most critical for establishing the stereocenters at C3 and C4?

Two classes of reactions are fundamental:

  • Reduction of the C4-ketone: This reaction creates a new stereocenter at C4, forming a 4-hydroxy derivative. The approach of the reducing agent can be from the same face as the C3-nitrile (syn addition) or the opposite face (anti addition), leading to cis and trans diastereomers, respectively.

  • Reactions involving the C3-enolate: The proton at C3 is acidic and can be removed to form an enolate. This enolate can then react with various electrophiles (e.g., in Michael additions, aldol reactions, or alkylations). The stereochemical outcome depends on the facial selectivity of the incoming electrophile, which is influenced by the existing ring conformation and any chiral catalysts present.

Q3: What are the principal strategies for enhancing stereoselectivity in these reactions?

There are three main pillars for controlling stereoselectivity:

  • Substrate Control: Leveraging the inherent steric and electronic properties of the molecule. For instance, bulky groups elsewhere on the ring could direct an incoming reagent to the less hindered face.

  • Reagent Control: Using chiral reagents that can differentiate between the two faces of the ketone or the enolate. A classic example is the use of chiral borane reducing agents.

  • Catalyst Control: Employing a small amount of a chiral catalyst (organocatalyst, metal complex, or enzyme) to create a chiral environment around the substrate. This is often the most powerful and versatile strategy, allowing access to different stereoisomers by simply changing the catalyst.[1][2][3]

Section 2: Troubleshooting Guides

This section provides specific, question-and-answer-based solutions to common experimental problems.

Issue 1: Poor Diastereoselectivity in the Reduction of the C4-Ketone

Symptom: My reduction of 4-Oxotetrahydrofuran-3-carbonitrile with sodium borohydride (NaBH₄) in methanol yields a nearly 1:1 mixture of the cis and trans 4-hydroxy diastereomers, making purification difficult and halving my effective yield.

Possible Causes and Solutions:

  • Cause A: Achiral, Small Reducing Agent. Standard reducing agents like NaBH₄ are often too small and achiral to exhibit significant facial preference, especially when the energy difference between the two transition states (leading to cis vs. trans) is minimal.

  • Cause B: High Reaction Temperature. Higher temperatures provide enough thermal energy to overcome small activation energy barriers, leading to a loss of selectivity. Reactions often trend towards a statistical mixture as the temperature increases.[4]

  • Cause C: Solvent Effects. The solvent can influence the conformation of the substrate and the solvation of the reducing agent, thereby altering the steric environment of the reaction center.

Troubleshooting Workflow & Recommendations

The following diagram outlines a decision-making process for optimizing the diastereoselectivity of the ketone reduction.

G start Start: Low Diastereoselectivity (e.g., ~1:1 cis:trans) check_temp Is the reaction run at low temperature (e.g., -78 °C)? start->check_temp lower_temp Action: Lower Temperature Run reaction at -40 °C to -78 °C. check_temp->lower_temp No check_reagent Is a sterically demanding or chiral reducing agent being used? check_temp->check_reagent Yes lower_temp->check_reagent screen_reagents Action: Screen Reagents 1. Bulky Achiral (L-Selectride®) 2. Chiral (CBS Catalyst + Borane) 3. Biocatalytic (Ketoreductase) check_reagent->screen_reagents No check_solvent Have different solvents been screened? check_reagent->check_solvent Yes screen_reagents->check_solvent screen_solvents Action: Screen Solvents Test THF, Toluene, CH₂Cl₂. check_solvent->screen_solvents No end Result: High Diastereoselectivity (>95:5 d.r.) check_solvent->end Yes screen_solvents->end G cluster_0 Catalyst-Substrate Complex Catalyst Chiral Catalyst Substrate Furanone Substrate Catalyst->Substrate Non-covalent binding Reagent Electrophile (e.g., Nitroalkene) Blocked Sterically Blocked Face Reagent->Blocked Disfavored Open Open Face for Attack Reagent->Open Favored Attack Trajectory Product Single Stereoisomer Product Open->Product

Caption: How a chiral catalyst directs an incoming reagent to one face.

Troubleshooting Recommendations
  • Suppress the Background Reaction:

    • Lower the Temperature: This will disproportionately slow down the higher-energy uncatalyzed pathway. [4] * Slow Addition: Add the electrophile slowly via syringe pump to keep its concentration low, favoring the faster, catalyzed reaction pathway.

  • Screen a Catalyst Library:

    • Do not rely on a single catalyst. Test a small library of catalysts based on different chiral scaffolds (e.g., cinchona alkaloids, prolinols).

    • Modify the catalyst. For example, in cinchona-based catalysts, changing the C9-hydroxyl protecting group (e.g., from -OH to -OTMS) can dramatically alter selectivity. This is a common strategy in asymmetric organocatalysis. [1][2]

  • Ensure Rigorous Reaction Conditions:

    • Use freshly distilled, anhydrous solvents.

    • Purify all reagents to remove acidic or basic impurities.

    • Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.

Section 3: Key Experimental Protocols

These protocols provide a starting point for implementing the strategies discussed above. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Diastereoselective Ketone Reduction via In Situ CBS Catalysis

This protocol describes the highly reliable reduction of a ketone using borane dimethyl sulfide with an oxazaborolidine catalyst generated in situ from (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol. [5] Materials:

  • 4-Oxotetrahydrofuran-3-carbonitrile (1.0 mmol)

  • (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol (0.1 mmol, 10 mol%)

  • Borane dimethyl sulfide complex (BMS, ~10 M in CH₂Cl₂, 1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the chiral amino alcohol (0.1 mmol) and anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 0.11 mmol of BMS solution dropwise. A slight bubbling (hydrogen evolution) should be observed.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the oxazaborolidine catalyst.

  • Cool the catalyst solution to -40 °C (acetonitrile/dry ice bath).

  • In a separate flame-dried flask, dissolve 4-Oxotetrahydrofuran-3-carbonitrile (1.0 mmol) in anhydrous THF (5 mL).

  • Slowly add the substrate solution to the catalyst solution via cannula over 10 minutes.

  • Slowly add the remaining BMS (1.1 mmol) to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not rise above -35 °C.

  • Stir the reaction at -40 °C and monitor by TLC until the starting material is consumed (typically 1-4 hours).

  • Quenching: Slowly and carefully add methanol (2 mL) dropwise at -40 °C to quench the excess borane.

  • Warm the reaction to room temperature and concentrate under reduced pressure.

  • Analysis: Redissolve the crude residue and analyze the diastereomeric ratio by ¹H NMR or GC/MS. The product can then be purified by column chromatography.

Protocol 2: Asymmetric Michael Addition using a Cinchona Alkaloid Organocatalyst

This general protocol is based on established methods for the organocatalytic addition of nucleophiles to acceptors, controlled by a bifunctional catalyst. [1][2] Materials:

  • 4-Oxotetrahydrofuran-3-carbonitrile (0.5 mmol)

  • Michael Acceptor (e.g., trans-β-nitrostyrene, 0.6 mmol)

  • Thiourea-based Cinchona Alkaloid Catalyst (e.g., Takemoto's catalyst) (0.05 mmol, 10 mol%)

  • Anhydrous Toluene (5 mL)

  • 4Å Molecular Sieves

Procedure:

  • To a flame-dried vial charged with a stir bar, add the chiral thiourea catalyst (0.05 mmol) and powdered 4Å molecular sieves (~100 mg).

  • Add anhydrous toluene (3 mL) and stir the suspension for 15 minutes under an argon atmosphere.

  • Add the 4-Oxotetrahydrofuran-3-carbonitrile (0.5 mmol).

  • Cool the mixture to the desired temperature (start with -20 °C).

  • Add the Michael acceptor (0.6 mmol) in one portion.

  • Stir the reaction vigorously at -20 °C. Monitor the reaction progress by TLC. These reactions can take 24-72 hours.

  • Work-up: Once the reaction is complete, filter off the molecular sieves and concentrate the filtrate directly onto silica gel.

  • Purification & Analysis: Purify the product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess of the major diastereomer by chiral HPLC.

References

  • Synthetic strategy toward γ-KETO NITRILES and their Biocatalytic conversion to asymmetric γ-lactones. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Sekikawa, T., Kitaguchi, T., Kitaura, H., & Hatanaka, Y. (2016). Anti-Selective Asymmetric Nitro-Michael Reaction of Furanones: Diastereocontrol by Catalyst. Organic Letters, 18(4), 646–649. [Link]

  • Enantioselective synthesis of cyclic enones 572 by organocatalysis. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Sekikawa, T., Kitaguchi, T., Kitaura, H., Minami, T., & Hatanaka, Y. (2016). Anti-Selective Asymmetric Nitro-Michael Reaction of Furanones: Diastereocontrol by Catalyst. PubMed. [Link]

  • Beeson, T. D., & MacMillan, D. W. C. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. Journal of the American Chemical Society, 133(6), 1738–1741. [Link]

  • Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones. (2011). Macmillan Group - Princeton University. [Link]

  • Asymmetric Synthesis of Natural Products. (2010). HETEROCYCLES, 81(5). [Link]

  • Rackl, J. W., Boll, L. B., & Wennemers, H. (2023). Organocatalyst-Controlled Stereoselective Head-to-Tail Macrocyclizations. ChemRxiv. [Link]

  • A direct efficient diastereoselective synthesis of enantiopure 3-substituted-isobenzofuranones. (2006). Semantic Scholar. [Link]

  • Chiral catalysts for reduction of ketones and process for their preparation. (1991).
  • Parsons, A. (2013). Diastereoselective reactions. YouTube. [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2020). Beilstein Journals. [Link]

  • Asplund, J. (2024). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. (2001). Chemical Communications (RSC Publishing). [Link]

  • Kawasaki, M., & Kogen, H. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2351. [Link]

  • Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. (2021). MDPI. [Link]

  • Stereoselectivity Enhancement During the Generation of Three Contiguous Stereocenters in Tetrahydrothiophenes. (2020). ResearchGate. [Link]

  • Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. (2018). ResearchGate. [Link]

  • Asymmetric Synthesis of Chiral 4,5,6-Trisubstituted-3,4-Dihydropyrimidinethiones Catalyzed by Chiral Brønsted Acid. (2021). ResearchGate. [Link]

  • Asymmetric Synthesis of α-Unsubstituted β-Hydroxy Acids. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Unpicking the Cause of Stereoselectivity in Actinorhodin Ketoreductase Variants with Atomistic Simulations. (2019). University of Bristol Research Portal. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for 4-Oxotetrahydrofuran-3-carbonitrile Synthesis

Welcome to the technical support center for the synthesis of 4-Oxotetrahydrofuran-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Oxotetrahydrofuran-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we provide in-depth, field-proven insights into catalyst selection, troubleshooting common experimental issues, and detailed protocols to ensure the success of your synthesis.

Frequently Asked Questions (FAQs) on Catalyst Selection

Q1: What is the strategic importance of 4-Oxotetrahydrofuran-3-carbonitrile, and why is catalyst selection so critical for its synthesis?

4-Oxotetrahydrofuran-3-carbonitrile is a valuable heterocyclic building block in medicinal chemistry. Its bifunctional nature, containing both a ketone and a nitrile group on a tetrahydrofuran scaffold, makes it a versatile precursor for a wide range of more complex molecules, including novel therapeutics.

Catalyst selection is the most critical parameter in this synthesis because it directly governs reaction efficiency, yield, purity, and scalability. The primary synthetic challenge involves a cyanation reaction, which is often plagued by issues such as catalyst poisoning, side product formation, and harsh reaction conditions. An optimal catalyst navigates these challenges by enabling the reaction to proceed under mild conditions with high selectivity and yield, thereby minimizing downstream purification efforts and ensuring economic viability on a larger scale.

A common synthetic approach is the cyanation of a suitable precursor, such as 2-bromo-tetrahydrofuran-3-one, in a biphasic system. The choice of catalyst is paramount for facilitating the transfer and reaction of the cyanide nucleophile.

Q2: What are the primary classes of catalysts recommended for this synthesis, and what are their mechanisms?

For the synthesis of 4-Oxotetrahydrofuran-3-carbonitrile, particularly through the cyanation of a halo-substituted precursor, Phase-Transfer Catalysts (PTCs) are the most effective and widely applicable class. While other catalysts like base catalysts or transition metals have roles in related syntheses, PTCs are uniquely suited for the challenges of this specific transformation.

Phase-Transfer Catalysis (PTC): This is the recommended method for reactions where the organic substrate and the nucleophilic reagent (cyanide salt) are in different phases (e.g., a solid-liquid or liquid-liquid system).

  • Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the transfer of the cyanide anion (CN⁻) from the aqueous or solid phase into the organic phase where the substrate resides. The lipophilic ("fat-loving") alkyl groups on the quaternary cation (Q⁺) make the ion pair [Q⁺CN⁻] soluble in the organic solvent.[1][2] This "naked" cyanide in the organic phase is highly nucleophilic and reacts efficiently with the substrate. After the reaction, the catalyst cation returns to the aqueous/solid phase to repeat the cycle.[1]

  • Common Examples:

    • Tetrabutylammonium bromide (TBAB)

    • Tetrabutylammonium chloride (TBAC)

    • Benzyltriethylammonium chloride (BTEAC)

  • Why it's effective: PTC overcomes the mutual insolubility of the reactants, allowing the reaction to proceed at lower temperatures and with simpler, less expensive cyanide sources like NaCN or KCN, avoiding the need for toxic, anhydrous organic cyanide reagents.[2][3]

The general workflow for PTC-mediated synthesis is illustrated below.

PTC_Workflow cluster_phases Biphasic Reaction System cluster_organic Organic Phase cluster_aqueous Aqueous/Solid Phase Substrate Substrate (e.g., 2-bromo-tetrahydrofuran-3-one) Product Product (4-Oxotetrahydrofuran-3-carbonitrile) Substrate->Product 3. Nucleophilic Substitution QX [Q⁺X⁻] (Catalyst) Product->QX 4. Catalyst Regenerated QCN [Q⁺CN⁻] (Catalyst-Cyanide Ion Pair) QCN->Substrate 2. Enters Organic Phase & Reacts NaCN NaCN (Cyanide Source) QX->NaCN 5. Returns to Aqueous Phase (Cycle Repeats) NaCN->QCN 1. Ion Exchange NaX NaX (Byproduct)

Caption: Phase-Transfer Catalysis (PTC) Workflow.

Q3: How do I select the optimal Phase-Transfer Catalyst and cyanide source for my experiment?

Choosing the right combination of PTC and cyanide source is crucial for maximizing yield and minimizing reaction time. The table below provides a comparative guide.

ParameterTetrabutylammonium Bromide (TBAB)Benzyltriethylammonium Chloride (BTEAC)Crown Ethers (e.g., 18-Crown-6)
Cyanide Source Compatibility KCN, NaCNKCN, NaCNKCN (excellent)
Solubility in Organic Solvents HighModerate to HighHigh
Thermal Stability GoodGoodExcellent
Typical Loading 1–5 mol%1–5 mol%0.5–2 mol%
Cost Low to ModerateLowHigh
Toxicity/Handling Standard quaternary salt handlingStandard quaternary salt handlingHigher toxicity, requires careful handling
Key Advantage Cost-effective and robust general-purpose PTC.Effective and economical.Extremely high activity by strongly complexing the cation (e.g., K⁺), creating a very reactive "naked" cyanide anion.[2]
Primary Consideration Best starting point for optimization.Good alternative to TBAB.Use for difficult reactions where high reactivity is needed, but be mindful of cost and toxicity.

Recommendation on Cyanide Source:

  • Zinc Cyanide (Zn(CN)₂): A less toxic and safer alternative to alkali metal cyanides. It can be particularly effective in palladium-catalyzed systems, though less common for PTC. Its use can help prevent catalyst deactivation by moderating the concentration of free cyanide.[4]

  • Potassium Ferricyanide (K₄[Fe(CN)₆]): An even less toxic and environmentally benign cyanide source. It releases cyanide ions slowly, which is highly effective at preventing the deactivation of sensitive metal catalysts.[5][6] This principle of slow release can also be beneficial in PTC to control reaction exotherms.

Troubleshooting Guide

Q1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?

Low conversion is a common issue that can almost always be traced back to a few key parameters.

Potential CauseRecommended Troubleshooting Steps
Inefficient Phase-Transfer 1. Increase Stirring Rate: Vigorous agitation is essential to maximize the interfacial surface area between the organic and aqueous/solid phases, which is critical for the PTC cycle. 2. Check PTC Choice: Ensure the chosen PTC is appropriate. If using KCN, 18-crown-6 may offer superior performance over TBAB. 3. Verify Catalyst Quality: Ensure the PTC is not degraded. Purchase from a reputable supplier and store in a desiccator.
Water Content 1. Anhydrous Conditions (if applicable): While PTC is designed for biphasic systems, excess water can sometimes hydrolyze the substrate or product. Ensure your organic solvent is dry if side reactions are observed. 2. Azeotropic Removal: For sensitive reactions, consider removing water azeotropically before adding the catalyst.
Poor Reagent Quality 1. Substrate Purity: Ensure the starting material (e.g., 2-bromo-tetrahydrofuran-3-one) is pure and free of acidic impurities that could neutralize the cyanide. 2. Cyanide Source: Use finely ground NaCN or KCN to maximize its surface area and reactivity. Old cyanide salts can be less effective.
Reaction Temperature 1. Increase Temperature: Many cyanation reactions require moderate heating (e.g., 40–80 °C) to proceed at a reasonable rate. Increase the temperature in 10 °C increments and monitor by TLC or GC/LC-MS.
Q2: I'm observing significant formation of a dark-colored, intractable byproduct. What is happening?

The formation of dark, often polymeric material is typically due to the instability of the starting material or product under the reaction conditions.

  • Problem: The α-carbon of the ketone in 4-oxotetrahydrofuran-3-carbonitrile is acidic. Under strongly basic conditions (from the cyanide salt), the product can undergo self-condensation or polymerization reactions. The starting material may also be unstable.

  • Solutions:

    • Lower the Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate. This is often the most effective solution.

    • Control Reagent Addition: Add the cyanide source slowly or in portions to keep its instantaneous concentration low. This minimizes the overall basicity of the medium at any given time.

    • Use a Milder Cyanide Source: Consider using a source that provides a slower, more controlled release of cyanide ions, such as potassium ferricyanide.[5]

    • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.

Q3: My catalyst seems to be deactivating during the reaction. Why does this happen and what can I do?

Catalyst deactivation is a known issue in cyanation reactions, particularly when using transition metal catalysts, but it can also be relevant in PTC.

  • Mechanism of Deactivation:

    • For Transition Metals (e.g., Palladium, Nickel): Excess cyanide ions can strongly coordinate to the metal center, forming stable, inactive complexes like [Pd(CN)₄]²⁻. This halts the catalytic cycle by preventing oxidative addition or reductive elimination steps.[6][7]

    • For PTCs: While less common, the catalyst can degrade at high temperatures or form insoluble complexes that precipitate out of the reaction.

  • Troubleshooting Strategies:

    • Avoid Excess Cyanide: Use a stoichiometric amount or only a slight excess (e.g., 1.1–1.2 equivalents) of the cyanide source.

    • Slow-Release Cyanide Source: Employ K₄[Fe(CN)₆] or a similar reagent to maintain a low, steady concentration of active cyanide, preventing the buildup that leads to deactivation.[5]

    • Optimize Solvent System: In some palladium-catalyzed systems, using a water/THF solvent mixture can improve the reaction by solubilizing the cyanide source and allowing for a moderate rate of transmetalation without deactivating the catalyst.[4]

    • Choose a Robust Catalyst: Quaternary phosphonium salts are often more thermally stable than their ammonium counterparts and can be a better choice for reactions requiring high temperatures.[3]

The logical relationship for troubleshooting low yield is outlined in the diagram below.

Troubleshooting_Logic Start Low Yield or Stalled Reaction Check_Stirring Is stirring vigorous? Start->Check_Stirring Check_Temp Is temperature optimal? Check_Stirring->Check_Temp Yes Sol_Stirring Increase stir rate to >700 RPM Check_Stirring->Sol_Stirring No Check_Reagents Are reagents pure & active? Check_Temp->Check_Reagents Yes Sol_Temp Increase temp. in 10°C increments Check_Temp->Sol_Temp No Check_Catalyst Is catalyst active & correct? Check_Reagents->Check_Catalyst Yes Sol_Reagents Use fresh, pure reagents. Grind cyanide salt. Check_Reagents->Sol_Reagents No Sol_Catalyst Use fresh catalyst. Consider 18-crown-6 for KCN. Check_Catalyst->Sol_Catalyst No Success Reaction Proceeds Check_Catalyst->Success Yes Sol_Stirring->Success Sol_Temp->Success Sol_Reagents->Success Sol_Catalyst->Success

Caption: Troubleshooting Logic for Low Conversion.

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol describes a general procedure for the synthesis of 4-Oxotetrahydrofuran-3-carbonitrile from 2-bromo-tetrahydrofuran-3-one using TBAB as a phase-transfer catalyst.

Materials:

  • 2-bromo-tetrahydrofuran-3-one (1.0 equiv)

  • Sodium cyanide (NaCN) (1.2 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv, 5 mol%)

  • Dichloromethane (DCM) or Toluene

  • Deionized Water

  • Saturated aqueous NaCl (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-tetrahydrofuran-3-one (1.0 equiv) and dichloromethane (approx. 0.2 M concentration).

  • Reagent Addition: Add sodium cyanide (1.2 equiv), tetrabutylammonium bromide (0.05 equiv), and a small amount of water (just enough to dissolve the NaCN and TBAB).

  • Reaction: Stir the biphasic mixture vigorously at 40 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to dissolve any remaining salts and transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Safety Note: The aqueous layer will contain residual cyanide. Treat with bleach (sodium hypochlorite) or aqueous ferrous sulfate to neutralize before disposal according to institutional safety guidelines.

  • Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-Oxotetrahydrofuran-3-carbonitrile as a pure compound.

References

  • Cyanation - Wikipedia. Provides an overview of cyanation reactions, including common issues like palladium catalyst deactivation by excess cyanide. Available at: [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides - MDPI. Discusses nickel-based catalytic systems and the importance of controlling cyanide addition to prevent catalyst deactivation. Available at: [Link]

  • An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. Describes the use of K₄[Fe(CN)₆] as a non-toxic cyanide source that prevents catalyst deactivation through the slow release of cyanide ions. Available at: [Link]

  • Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions - CCS Chemistry. Explains the challenges in transition-metal-catalyzed cyanation due to the strong affinity of cyanide for metals, which can hamper catalytic cycles. Available at: [Link]

  • Base-catalyzed three-component synthesis of 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles. Details the use of base catalysts like ammonium acetate in the synthesis of related heterocyclic nitriles. Available at: [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - ACS Publications. Describes a method using Zn(CN)₂ in a water/THF mixture to avoid catalyst deactivation. Available at: [Link]

  • Phase transfer catalyst - Little Flower College Guruvayoor. Explains the fundamental mechanism of phase-transfer catalysis, where a catalyst transfers a nucleophile into the organic phase. Available at: [Link]

  • Phase transfer catalysts – Knowledge and References - Taylor & Francis. Provides examples of PTC applications in the pharmaceutical industry, including the use of quaternary ammonium salts. Available at: [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Reviews different types of PTCs, including quaternary 'onium' salts and crown ethers, and their application in synthesis. Available at: [Link]

  • 4-Oxotetrahydrofuran-3-carbonitrile - PubChem. Provides chemical and physical properties of the target molecule. Available at: [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Discusses various types of PTCs and their properties, noting that quaternary phosphate salts offer higher thermal stability than ammonium salts. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 4-Oxotetrahydrofuran-3-carbonitrile: An Essential Intermediate for Pharmaceutical Research

In the landscape of modern drug discovery and development, the strategic synthesis of heterocyclic scaffolds is of paramount importance. Among these, the tetrahydrofuran moiety, a privileged structural motif, is a corner...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic synthesis of heterocyclic scaffolds is of paramount importance. Among these, the tetrahydrofuran moiety, a privileged structural motif, is a cornerstone in the architecture of numerous biologically active molecules. This guide provides an in-depth, comparative analysis of two prominent synthetic routes to 4-Oxotetrahydrofuran-3-carbonitrile, a versatile intermediate whose unique combination of a ketone and a nitrile functional group within a cyclic ether framework makes it a valuable building block for the synthesis of complex pharmaceutical agents.

This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a mere recitation of protocols to offer a critical evaluation of each method's underlying principles, practical execution, and relative merits, supported by detailed experimental procedures and comparative data.

Strategic Importance of 4-Oxotetrahydrofuran-3-carbonitrile

The 4-oxotetrahydrofuran-3-carbonitrile scaffold presents a trifecta of reactive sites: the ketone, the nitrile, and the ether oxygen. This rich functionality allows for a diverse array of subsequent chemical transformations, including but not limited to, nucleophilic additions to the carbonyl group, elaboration of the nitrile into various nitrogen-containing heterocycles, and modifications of the tetrahydrofuran ring itself. Its utility as a precursor in the synthesis of novel therapeutics underscores the need for efficient and scalable synthetic access.

Comparative Analysis of Synthetic Routes

This guide will dissect two distinct and strategic approaches to the synthesis of 4-Oxotetrahydrofuran-3-carbonitrile:

  • Route 1: Intramolecular Dieckmann Condensation of a Cyano-Ester Precursor. This classical approach leverages the power of intramolecular cyclization to construct the tetrahydrofuranone ring.

  • Route 2: Cyclization of a Hydroxy-Nitrile Precursor derived from Epichlorohydrin. This pathway utilizes readily available starting materials and proceeds through a key hydroxy-dinitrile intermediate.

A thorough understanding of the nuances of each route will empower the discerning researcher to select the most appropriate method based on factors such as starting material availability, desired scale, and tolerance for specific reagents and reaction conditions.

Route 1: Intramolecular Dieckmann Condensation

The Dieckmann condensation is a named reaction in organic chemistry that facilitates the intramolecular cyclization of a dicarbonyl compound, typically a diester, to form a cyclic β-keto ester.[1][2] This strategy can be effectively adapted to synthesize 4-Oxotetrahydrofuran-3-carbonitrile by employing a precursor that contains both an ester and a nitrile group, where the nitrile group can participate in the cyclization.

Reaction Scheme:

Dieckmann_Condensation start Ethyl 2-(cyanomethoxy)acetate product 4-Oxotetrahydrofuran-3-carbonitrile start->product Intramolecular Cyclization base Strong Base (e.g., NaOEt) Epichlorohydrin_Route start Epichlorohydrin intermediate 3-Hydroxyglutaronitrile start->intermediate 1. KCN 2. H+ product 4-Oxotetrahydrofuran-3-carbonitrile intermediate->product Acid or Base Catalyzed Cyclization

Sources

Validation

A Comparative Analysis of the Biological Potential of 4-Oxotetrahydrofuran-3-carbonitrile Derivatives Against Established Therapeutics

Abstract In the dynamic landscape of drug discovery, the exploration of novel heterocyclic scaffolds is paramount for identifying new therapeutic agents with improved efficacy and safety profiles. This guide provides a c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the dynamic landscape of drug discovery, the exploration of novel heterocyclic scaffolds is paramount for identifying new therapeutic agents with improved efficacy and safety profiles. This guide provides a comprehensive comparative analysis of the biological activities of 4-oxotetrahydrofuran-3-carbonitrile derivatives against existing drugs in the realms of oncology, infectious diseases, and inflammatory conditions. While direct experimental data on this specific scaffold is emerging, this report synthesizes available information on structurally related compounds to project the potential of this chemical class. We delve into the mechanistic rationale behind their anticipated biological actions, present comparative data with standard drugs such as doxorubicin, ciprofloxacin, and diclofenac, and provide detailed experimental protocols for key biological assays. This guide is intended for researchers, scientists, and professionals in drug development to highlight the therapeutic promise of 4-oxotetrahydrofuran-3-carbonitrile derivatives and to provide a foundational framework for their future investigation.

Introduction: The Therapeutic Potential of the 4-Oxotetrahydrofuran-3-carbonitrile Scaffold

The 4-oxotetrahydrofuran-3-carbonitrile core represents a unique heterocyclic scaffold that combines the structural features of a tetrahydrofuran ring, a ketone, and a nitrile group. The tetrahydrofuran motif is a common feature in a variety of biologically active natural products, often contributing to their pharmacokinetic properties and target interactions[1][2]. The presence of a ketone and a nitrile group at adjacent positions creates a reactive and versatile chemical entity, suggesting the potential for diverse biological activities. The nitrile group, in particular, is a key functional group in many approved drugs and is known to participate in crucial interactions with biological targets[3].

While extensive biological data on derivatives of 4-oxotetrahydrofuran-3-carbonitrile is not yet widely published, the structural alerts within this scaffold suggest potential for anticancer, antimicrobial, and anti-inflammatory activities. This guide will, therefore, draw upon data from structurally similar compounds to build a case for the investigation of this promising class of molecules.

Comparative Analysis of Biological Activity

This section provides a comparative overview of the anticipated biological activities of 4-oxotetrahydrofuran-3-carbonitrile derivatives against established drugs. It is important to note that the data for the novel derivatives is largely extrapolated from studies on closely related compounds.

Anticancer Activity

The search for novel anticancer agents is a continuous effort to overcome challenges such as drug resistance and toxicity associated with current chemotherapies. The structural features of 4-oxotetrahydrofuran-3-carbonitrile derivatives suggest potential for cytotoxic activity against cancer cells. For instance, various furan and pyrimidine-5-carbonitrile derivatives have demonstrated significant anticancer effects[4][5].

Table 1: Comparative Anticancer Activity (IC50 Values in µM)

Compound ClassCancer Cell LineIC50 (µM)Reference DrugCancer Cell LineIC50 (µM)
Hypothetical 4-Oxotetrahydrofuran-3-carbonitrile Derivative Various Data Not Available DoxorubicinMCF-7 (Breast)~0.5 - 2.0
Pyrrolidone derivatives with 3,4,5-trimethoxyphenyl moietyA549 (Lung)Some derivatives show activityDoxorubicinA549 (Lung)~0.1 - 1.0
Furo[3,2-b]indole derivativesA498 (Renal)~1.0 - 5.0DoxorubicinHeLa (Cervical)~0.2 - 1.0
Pyrimidine-5-carbonitrile derivativesHepG2 (Liver)~3.5 - 7.5DoxorubicinHepG2 (Liver)~0.5 - 2.0

Note: IC50 values for Doxorubicin can vary significantly between different studies and experimental conditions.

The potential mechanism of action for anticancer activity could involve the inhibition of key enzymes involved in cancer cell proliferation or the induction of apoptosis. The electrophilic nature of the α-cyanoketone moiety could allow for covalent interactions with nucleophilic residues in enzyme active sites.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. The furan ring is a component of several antimicrobial agents, and nitrile-containing compounds have also shown promise. Therefore, derivatives of 4-oxotetrahydrofuran-3-carbonitrile are logical candidates for antimicrobial screening.

Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)

Compound ClassBacterial StrainMIC (µg/mL)Reference DrugBacterial StrainMIC (µg/mL)
Hypothetical 4-Oxotetrahydrofuran-3-carbonitrile Derivative Various Data Not Available CiprofloxacinE. coli~0.015 - 1.0
Furan derivativesS. aureusSome derivatives show activityCiprofloxacinS. aureus~0.12 - 2.0
Tetrahydrofuran derivativesS. aureusSome derivatives show activityCiprofloxacinP. aeruginosa~0.25 - 4.0
N-formyl tetrahydropyrimidine derivativesB. coccus, S. aureusSome derivatives show activityCiprofloxacinK. pneumoniae~0.03 - 2.0

Note: MIC values for Ciprofloxacin can vary depending on the bacterial strain and resistance profile.

The mechanism of antimicrobial action could involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents with improved side-effect profiles is a key research area. Furan and benzofuran derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins[1][6].

Table 3: Comparative Anti-inflammatory Activity (IC50 Values for NO Inhibition in µM)

Compound ClassAssay SystemIC50 (µM)Reference DrugAssay SystemIC50 (µM)
Hypothetical 4-Oxotetrahydrofuran-3-carbonitrile Derivative LPS-stimulated Macrophages Data Not Available DiclofenacLPS-stimulated Macrophages~10 - 50
Fluorinated benzofuran derivativesLPS-stimulated Macrophages~2.4 - 5.2IndomethacinLPS-stimulated Macrophages~5 - 20
Tetrahydrofurano/pyrano quinoline derivativesIn vivo modelsShowed activityIbuprofenLPS-stimulated Macrophages~50 - 100

Note: IC50 values for anti-inflammatory drugs can vary based on the specific assay and cell type used.

The anti-inflammatory effects of these derivatives could be mediated by the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating inflammatory signaling pathways such as NF-κB.

Experimental Methodologies

To facilitate the investigation of 4-oxotetrahydrofuran-3-carbonitrile derivatives, this section provides detailed protocols for the key in vitro assays used to assess their biological activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation[7][8][9][10][11].

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cells in 96-well plate B Add Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for determining anticancer activity.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism[12][13][14][15][16].

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds and the reference drug (e.g., Ciprofloxacin) in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Compounds B Inoculate with Bacterial Suspension A->B C Incubate (18-24h) B->C D Observe for Bacterial Growth C->D E Determine MIC D->E

Caption: Workflow of the broth microdilution method for MIC determination.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO)[17][18][19][20][21]. It is commonly used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds and a reference drug (e.g., Diclofenac) for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition and the IC50 value.

Griess_Assay_Workflow A Culture Macrophages in 96-well plate B Pre-treat with Compounds & LPS Stimulation A->B C Incubate (24h) B->C D Collect Supernatant C->D E Add Griess Reagent D->E F Measure Absorbance E->F G Calculate NO Inhibition & IC50 F->G

Caption: Workflow of the Griess assay for nitric oxide inhibition.

Causality and Mechanistic Insights

The anticipated biological activities of 4-oxotetrahydrofuran-3-carbonitrile derivatives are rooted in their unique chemical structure. The combination of the furan ring, the α-cyanoketone moiety, and the potential for diverse substitutions provides a rich platform for interacting with various biological targets.

Structure-Activity Relationship (SAR) Considerations
  • The Tetrahydrofuran Ring: This core structure can influence the compound's solubility, membrane permeability, and overall pharmacokinetic profile. Its conformation can also play a role in how the molecule fits into the binding pocket of a target protein.

  • The α-Cyanoketone Moiety: This functional group is a key pharmacophore. The electron-withdrawing nature of the nitrile group enhances the electrophilicity of the adjacent carbonyl carbon, making it susceptible to nucleophilic attack. This could lead to covalent inhibition of enzymes, a mechanism that can result in high potency and prolonged duration of action.

  • Substituents: The introduction of various substituents on the tetrahydrofuran ring can modulate the compound's lipophilicity, steric properties, and electronic distribution. This, in turn, can fine-tune the compound's affinity and selectivity for specific biological targets. For example, the addition of aromatic or heterocyclic rings could facilitate π-π stacking interactions with aromatic amino acid residues in a protein's active site.

Potential Signaling Pathways

Based on the activities of related compounds, 4-oxotetrahydrofuran-3-carbonitrile derivatives could potentially modulate key signaling pathways involved in disease pathogenesis.

Signaling_Pathways cluster_0 Anticancer Activity cluster_1 Antimicrobial Activity cluster_2 Anti-inflammatory Activity A 4-Oxotetrahydrofuran- 3-carbonitrile Derivative B Inhibition of Kinases/Enzymes A->B C Induction of Apoptosis B->C D Cell Cycle Arrest B->D E Reduced Cancer Cell Proliferation C->E D->E F 4-Oxotetrahydrofuran- 3-carbonitrile Derivative G Inhibition of Bacterial Enzymes F->G H Disruption of Cell Wall Synthesis G->H I Inhibition of DNA Replication G->I J Bacterial Cell Death H->J I->J K 4-Oxotetrahydrofuran- 3-carbonitrile Derivative L Inhibition of COX/LOX K->L M Modulation of NF-κB Pathway K->M N Decreased Pro-inflammatory Mediators (NO, PGs) L->N M->N O Reduced Inflammation N->O

Caption: Potential signaling pathways modulated by 4-oxotetrahydrofuran-3-carbonitrile derivatives.

Conclusion and Future Directions

The 4-oxotetrahydrofuran-3-carbonitrile scaffold holds considerable promise as a template for the design of novel therapeutic agents. While direct experimental evidence for the biological activities of its derivatives is currently limited, the analysis of structurally related compounds provides a strong rationale for their investigation as potential anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on the synthesis of a diverse library of 4-oxotetrahydrofuran-3-carbonitrile derivatives and their systematic evaluation in the biological assays detailed in this guide. Structure-activity relationship studies will be crucial for identifying the key structural features that govern potency and selectivity. Furthermore, mechanistic studies will be necessary to elucidate the precise molecular targets and signaling pathways through which these compounds exert their biological effects. The insights gained from such investigations will be instrumental in advancing this promising class of compounds towards clinical development.

References

  • Clinical and Laboratory Standards Institute. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • He, et al. (2016). Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)- dione derivatives for anti-lung and anti-breast cancer activity.
  • Griveau, S., & Bedioui, F. (2013). Overview of significant examples of electrochemical sensor arrays designed for detection of nitric oxide and relevant species in a biological environment. Analytical and Bioanalytical Chemistry, 405(11), 3475–3488.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Pharmacological Potential of Tetrahydrofurano/Pyrano Quinoline and Benzo[b]furoindolyl Derivatives in Acute Inflammation, Pain and Oxid
  • Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]

  • ResearchGate. (2025). Pharmacological Potential of Tetrahydrofurano/Pyrano Quinoline and Benzo[b]furoindolyl Derivatives in Acute Inflammation, Pain and Oxida- tive Stress.
  • FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • Clinical Microbiology and Antimicrobial Chemotherapy. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved from [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). International Journal of Molecular Sciences, 21(16), 5859.
  • ResearchGate. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells?.
  • A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. (2020). Molecules, 25(11), 2613.
  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes. (2021). Marine Drugs, 19(3), 164.
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). Molecules, 28(12), 4899.
  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. (2014). Molecules, 19(12), 20696–20708.
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2020). RSC Advances, 10(58), 35243-35256.
  • PubChem. (n.d.). 4-Oxotetrahydrofuran-3-carbonitrile. Retrieved from [Link]

  • Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. (2022). Molecules, 27(2), 536.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules, 27(15), 4926.
  • Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans. (2012). ACS Medicinal Chemistry Letters, 3(11), 913–917.
  • Synthesis and biological activity studies of furan derivatives. (2010). Medicinal Chemistry Research, 19(4), 386-395.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules, 27(20), 6985.
  • Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. (2002). Journal of Medicinal Chemistry, 45(23), 5005–5017.
  • Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. (2010).
  • Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur. (1979). Journal of Medicinal Chemistry, 22(10), 1234–1238.
  • Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. (2024). Chemical Review and Letters, 7(4), 522-531.
  • Synthesis and biological activities of furan derivatives. (2018).
  • Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. (2022). Frontiers in Chemistry, 9, 762248.

Sources

Comparative

A Spectroscopic Guide to 4-Oxotetrahydrofuran-3-carbonitrile and Its Analogs for the Research Scientist

In the landscape of modern drug discovery and development, the tetrahydrofuran scaffold remains a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and synthetic versatility. Among i...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the tetrahydrofuran scaffold remains a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and synthetic versatility. Among its myriad derivatives, 4-Oxotetrahydrofuran-3-carbonitrile stands out as a key intermediate and a pharmacophore of significant interest. Its unique arrangement of a lactone, a ketone, and a nitrile group within a compact heterocyclic framework provides a rich tapestry of potential intermolecular interactions, making it a valuable building block for novel therapeutic agents.

This guide provides a detailed spectroscopic comparison of 4-Oxotetrahydrofuran-3-carbonitrile and its analogs. Moving beyond a simple recitation of data, we will delve into the underlying principles that govern the spectral characteristics of these molecules. By understanding why the spectra appear as they do, researchers can gain deeper insights into the electronic and structural nuances of their compounds, facilitating more rapid and confident identification and characterization.

The Spectroscopic Signature of the Parent Scaffold: 4-Oxotetrahydrofuran-3-carbonitrile

The foundational molecule, 4-Oxotetrahydrofuran-3-carbonitrile, with a molecular formula of C₅H₅NO₂ and a molecular weight of 111.10 g/mol , presents a fascinating case study in spectroscopic analysis. The interplay between the electron-withdrawing ketone and nitrile functionalities, and the tetrahydrofuran ring, gives rise to a distinct set of spectral features.

Infrared (IR) Spectroscopy

The infrared spectrum of 4-Oxotetrahydrofuran-3-carbonitrile is dominated by the stretching vibrations of its carbonyl and nitrile groups. The strained five-membered ring is expected to influence the position of the carbonyl absorption.

  • C=O Stretch (Ketone): Typically, saturated acyclic ketones show a strong absorption in the range of 1715-1725 cm⁻¹. However, the inclusion of the carbonyl group within a five-membered ring generally shifts this absorption to a higher wavenumber due to increased ring strain. Therefore, a strong, sharp peak is anticipated in the region of 1740-1760 cm⁻¹ .

  • C≡N Stretch (Nitrile): The nitrile group gives rise to a characteristic sharp absorption of medium intensity. For saturated nitriles, this peak is typically observed between 2240 and 2260 cm⁻¹. The presence of the adjacent electron-withdrawing ketone is expected to have a minimal effect on this frequency.

  • C-O Stretch (Ether): The tetrahydrofuran ring will exhibit C-O stretching vibrations, likely appearing as a strong band in the 1050-1150 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra of 4-Oxotetrahydrofuran-3-carbonitrile are predicted to be relatively simple, yet informative. The chemical shifts will be significantly influenced by the anisotropic effects of the carbonyl and nitrile groups.

¹H NMR Spectroscopy

The molecule possesses three distinct proton environments:

  • H-3 (Methine): The proton at the 3-position is adjacent to both the carbonyl and nitrile groups, leading to significant deshielding. A signal is expected in the downfield region, likely as a triplet, around 3.5-4.0 ppm . For a similar compound, methyl 4-oxotetrahydrofuran-3-carboxylate, the corresponding methine proton appears as a triplet at 3.54 ppm.

  • H-2 (Methylene): The two protons at the 2-position are adjacent to the ether oxygen and beta to the ketone. These protons are expected to be diastereotopic and will likely appear as a multiplet in the range of 4.4-4.6 ppm . In methyl 4-oxotetrahydrofuran-3-carboxylate, these protons are observed as a multiplet between 4.40 and 4.51 ppm.

  • H-5 (Methylene): The protons at the 5-position are adjacent to the ether oxygen and the ketone. These are also expected to be diastereotopic and will likely resonate as a multiplet in the region of 4.0-4.2 ppm .

¹³C NMR Spectroscopy

The carbon spectrum will show five distinct signals, with the carbonyl and nitrile carbons being the most downfield.

  • C=O (Ketone): The carbonyl carbon will be the most deshielded, with a predicted chemical shift in the range of 200-210 ppm .

  • C≡N (Nitrile): The nitrile carbon is also significantly deshielded, though less so than the ketone, and is expected to appear around 115-120 ppm .

  • C-3 (Methine): This carbon, bearing the nitrile group, will be in the range of 45-55 ppm .

  • C-2 & C-5 (Methylene): These carbons, being attached to the ether oxygen, will be deshielded and are predicted to resonate in the 65-75 ppm region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 4-Oxotetrahydrofuran-3-carbonitrile is expected to produce a distinct fragmentation pattern. The molecular ion peak (M⁺˙) at m/z 111 should be observable. Key fragmentation pathways would likely involve:

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of CO (m/z 83) or the loss of the C₃H₂NO fragment.

  • Loss of HCN: The nitrile group can be lost as hydrogen cyanide (HCN), resulting in a fragment at m/z 84.

  • Ring Opening and Fragmentation: The tetrahydrofuran ring can undergo cleavage, leading to a variety of smaller fragments.

Comparative Analysis of Substituted Analogs

The introduction of substituents onto the 4-Oxotetrahydrofuran-3-carbonitrile scaffold will systematically alter the spectroscopic properties. The following sections explore the predicted effects of common substitutions at the 2-, 3-, and 5-positions.

Table 1: Predicted Spectroscopic Data for 4-Oxotetrahydrofuran-3-carbonitrile and its Analogs
CompoundKey IR Peaks (cm⁻¹)Key ¹H NMR Shifts (ppm)Key ¹³C NMR Shifts (ppm)Key MS Fragments (m/z)
4-Oxotetrahydrofuran-3-carbonitrile C=O: 1740-1760C≡N: 2240-2260C-O: 1050-1150H-3: ~3.8 (t)H-2: ~4.5 (m)H-5: ~4.1 (m)C=O: 200-210C≡N: 115-120C-3: 45-55C-2, C-5: 65-75111 (M⁺˙), 83, 84
2-Methyl-4-oxotetrahydrofuran-3-carbonitrile C=O: 1735-1755C≡N: 2240-2260C-O: 1050-1150H-3: ~3.9 (d)H-2: ~4.7 (q)CH₃: ~1.4 (d)C=O: 200-210C≡N: 115-120C-2: 75-85C-3: 45-55125 (M⁺˙), 110, 97, 83
5-Phenyl-4-oxotetrahydrofuran-3-carbonitrile C=O: 1730-1750C≡N: 2240-2260Aromatic C=C: ~1600, ~1490H-3: ~4.0 (dd)H-5: ~5.5 (dd)Aromatic: 7.2-7.5 (m)C=O: 198-208C≡N: 115-120C-5: 80-90Aromatic: 125-140187 (M⁺˙), 105, 77
Impact of Alkyl Substitution (e.g., 2-Methyl Analog)
  • IR Spectroscopy: The introduction of an alkyl group is expected to have a minor effect on the C=O and C≡N stretching frequencies. A slight decrease in the C=O frequency may be observed due to the electron-donating nature of the alkyl group.

  • NMR Spectroscopy:

    • ¹H NMR: The proton at C-2 would now be a quartet (if adjacent to a CH) or a multiplet, shifted slightly downfield. The new methyl group would appear as a doublet in the upfield region (~1.4 ppm). The coupling between H-2 and H-3 would change from a triplet to a doublet for H-3.

    • ¹³C NMR: The carbon at the site of substitution (C-2) would be shifted downfield due to the alpha-substituent effect. A new signal for the methyl carbon would appear in the upfield region (15-25 ppm).

  • Mass Spectrometry: The molecular ion peak would increase by the mass of the alkyl group. Fragmentation would likely involve the loss of the alkyl group as a radical.

Impact of Aryl Substitution (e.g., 5-Phenyl Analog)
  • IR Spectroscopy: The presence of an aryl group will introduce new peaks in the aromatic region (~1600 cm⁻¹ and ~1490 cm⁻¹ for C=C stretching). Conjugation effects are not expected to be significant for the C=O and C≡N groups as the phenyl ring is not directly attached.

  • NMR Spectroscopy:

    • ¹H NMR: A complex multiplet corresponding to the aromatic protons would appear in the 7.2-7.5 ppm region. The proton at C-5 would be significantly deshielded due to the anisotropic effect of the phenyl ring and its proximity to the carbonyl group, likely appearing above 5.0 ppm.

    • ¹³C NMR: New signals corresponding to the aromatic carbons would be observed in the 125-140 ppm range. The carbon at the point of attachment (C-5) would be shifted downfield.

  • Mass Spectrometry: The molecular ion peak will be shifted to a higher m/z value. Fragmentation patterns characteristic of aromatic compounds, such as the formation of a tropylium ion (m/z 91 if a benzyl fragment is formed) or loss of the phenyl group (m/z 77), would be expected.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or salt plates.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum to obtain single lines for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrument Setup: Use a GC system equipped with a suitable capillary column (e.g., DB-5ms) coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • GC Method: Develop a temperature program that allows for the separation of the analyte from any impurities.

  • MS Method: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a suitable m/z range (e.g., 40-300 amu).

  • Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC) and analyze its corresponding mass spectrum.

Visualizing the Concepts

To better illustrate the relationships between structure and spectroscopic analysis, the following diagrams are provided.

cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques 4-Oxotetrahydrofuran-3-carbonitrile 4-Oxotetrahydrofuran-3-carbonitrile IR IR Spectroscopy 4-Oxotetrahydrofuran-3-carbonitrile->IR Vibrational Modes NMR NMR Spectroscopy 4-Oxotetrahydrofuran-3-carbonitrile->NMR Nuclear Spin States MS Mass Spectrometry 4-Oxotetrahydrofuran-3-carbonitrile->MS Fragmentation Patterns

Caption: Relationship between molecular structure and spectroscopic techniques.

cluster_workflow General Spectroscopic Workflow SamplePrep Sample Preparation (e.g., KBr pellet, NMR tube, GC vial) DataAcquisition Data Acquisition (FT-IR, NMR, GC-MS) SamplePrep->DataAcquisition DataProcessing Data Processing (Background Subtraction, Fourier Transform) DataAcquisition->DataProcessing SpectralInterpretation Spectral Interpretation (Peak Assignment, Fragmentation Analysis) DataProcessing->SpectralInterpretation StructureElucidation Structure Elucidation / Confirmation SpectralInterpretation->StructureElucidation

Caption: A generalized workflow for spectroscopic analysis.

Conclusion

The spectroscopic characterization of 4-Oxotetrahydrofuran-3-carbonitrile and its analogs is a nuanced yet predictable endeavor. By understanding the fundamental principles that govern how structural modifications influence IR, NMR, and MS data, researchers can confidently identify and characterize these important molecules. This guide serves as a foundational resource, providing both the expected data and the scientific rationale behind it, empowering scientists to accelerate their research and development efforts in the pursuit of novel therapeutics.

References

  • Yale-New Haven Teachers Institute. Infrared Spectroscopy: A Key to Organic Structure. [Link]

  • Casal, S., et al. (2004). Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.
  • Claridge, T. D. W., et al. (2023). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-36.
  • Springer Nature. NMR Protocols and Methods. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Stoll, A., et al. (2022). A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils. RSC Advances, 12(8), 4758-4767.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
  • ACS Reagent Chemicals. Infrared Spectroscopy. [Link]

  • Reddy, G. N., et al. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment.
  • Zaikin, V. G., & Mikaya, A. I. (1987). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1163-1166.
  • Al-Hourani, B. J. (2014). Fragmentation pathway involving the nitrile form of.... Journal of the Chilean Chemical Society, 59(1), 2321-2325.
  • Lai, Y.-C., et al. (2021). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. Foods, 10(11), 2795.
  • Quora. How do you find the IR spectrum of a compound?. [Link]

  • Chemistry LibreTexts. IR Spectroscopy. [Link]

  • Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astrophysical Journal, 483(1), 525.
  • PubChem. 4-Oxotetrahydrofuran-3-carbonitrile. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial. [Link]

  • Sparkman, O. D. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Grienke, U., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8196.
  • Chemistry Learning by Dr. OP Tandon. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • SpectraBase. (3R,4R)-trans-Methyl 4-methyl-5-oxotetrahydrofuran-3-carboxylate. [Link]

  • ResearchGate. Detection and determination of nitriles. [Link]

  • Laulhé, S., et al. (2014). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 19(8), 11498-11507.
  • Bakke, B. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Fouad, R., et al. (2022). Synthesis, spectroscopic characterization, crystal structure, theoretical (DFT) studies and molecular docking analysis …. Oriental Journal of Chemistry, 38(4), 868-880.
  • SpectraBase. (2S,3R,4R)-4-Butyl-2-methyl-5-oxotetrahydrofuran-3-yl isobutyrate. [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • Pearson+. Provide an example of a γ-keto nitrile. [Link]

  • Chad's Prep. (2018). 15.6d Structural Determination From All Spectra Example 4 | Organic Chemistry. [Link]

  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

  • Chemsrc. CAS#:57595-23-0 | Methyl 4-oxotetrahydrofuran-3-carboxylate. [Link]

  • Chemistry with Caroline. (2022). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. [Link]

  • Open Access LMU. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph. [Link]

  • SpectraBase. (2S,3R,4R)-4-Ethyl-2-methyl-5-oxotetrahydrofuran-3-yl isobutyrate. [Link]

  • ResearchGate. Synthesis and Spectroscopic Characterization of Fluorescent 3-Acetyl-4-Hydroxy Coumarin for Biomedical and Latent Fingerprint Applications. [Link]

  • MDPI. Synthesis, Spectroscopic Properties and Redox Behavior Kinetics of Rare-Earth Bistetrakis-4-[3-(3,4-dicyanophenoxy)phenoxy]phthalocyaninato Metal Complexes with Er, Lu and Yb. [Link]

  • SpectraBase. 3,3,4,4-Tetramethyl-tetrahydrofuran. [Link]

Validation

A Researcher's Guide to the Structural Validation of 4-Oxotetrahydrofuran-3-carbonitrile Derivatives

For professionals in drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. The 4-oxotetrahydrofuran-3-carbonitrile scaffold is an...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. The 4-oxotetrahydrofuran-3-carbonitrile scaffold is an emerging motif of interest, presenting a unique combination of a cyclic ketone, a nitrile group, and a tetrahydrofuran ring. This guide provides a comprehensive comparison of the essential analytical techniques required to validate the structure of these derivatives, grounded in scientific principles and supported by experimental data. We will explore not just the "how" but the "why" behind each method, ensuring a self-validating and robust analytical workflow.

The Imperative of Multi-Technique Validation

Relying on a single analytical technique for structural elucidation is a significant risk in chemical research. Each method provides a different piece of the structural puzzle. While one technique might strongly suggest a particular arrangement of atoms, it may be blind to subtle isomeric differences that another technique can easily resolve. Therefore, a multi-pronged approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and, where possible, single-crystal X-ray crystallography, is the industry standard for ensuring scientific integrity.

This guide will walk through the application of these techniques to a representative molecule: 4-oxotetrahydrofuran-3-carbonitrile .

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, proximity, and bonding of atoms.

Expected ¹H and ¹³C NMR Spectral Data for 4-Oxotetrahydrofuran-3-carbonitrile

The structure of 4-oxotetrahydrofuran-3-carbonitrile suggests a specific set of signals in both ¹H and ¹³C NMR spectra. The expected chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and nitrile groups, as well as the ether oxygen.

Atom Expected ¹H Chemical Shift (ppm) Expected Multiplicity Expected ¹³C Chemical Shift (ppm)
H-2 (CH₂)~4.0 - 4.5Doublet of Doublets (dd)~65 - 75
H-3 (CH)~3.5 - 4.0Triplet (t) or Doublet of Doublets (dd)~40 - 50
H-5 (CH₂)~4.2 - 4.7Doublet of Doublets (dd)~70 - 80
C=O (C4)--~200 - 210
C≡N--~115 - 125

Note: These are predicted values. Actual shifts can vary based on the solvent and the presence of substituents.

Causality Behind Experimental Choices in NMR
  • Choice of Deuterated Solvent: The choice of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical to avoid large solvent signals obscuring the analyte's peaks.[2][3]

  • 1D vs. 2D NMR: While 1D spectra (¹H and ¹³C) provide fundamental information, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguously assigning signals. COSY reveals which protons are coupled to each other (i.e., are on adjacent carbons), while HSQC correlates each proton signal to the carbon it is directly attached to.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the purified 4-oxotetrahydrofuran-3-carbonitrile derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a 1D proton spectrum.

  • ¹³C NMR Acquisition: Acquire a 1D carbon spectrum with proton decoupling.

  • 2D NMR Acquisition (Recommended): Perform COSY and HSQC experiments to confirm proton-proton and proton-carbon connectivities.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[1] Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate.

For 4-oxotetrahydrofuran-3-carbonitrile, we expect to see two key absorptions:

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Ketone (C=O)Stretch1740 - 1760[4][5][6]Strong, Sharp
Nitrile (C≡N)Stretch2240 - 2260Medium, Sharp
Ether (C-O-C)Stretch1050 - 1150Strong

The carbonyl (C=O) stretching frequency is particularly diagnostic. In a five-membered ring, like tetrahydrofuran, ring strain increases the vibrational frequency compared to an open-chain ketone (typically ~1715 cm⁻¹).[4][5][7] This allows us to have confidence in the presence of the cyclic ketone.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the ketone and nitrile groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further clues about its structure.[8] In electron ionization (EI) MS, the molecule is bombarded with electrons, causing it to ionize and break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecule.

For 4-oxotetrahydrofuran-3-carbonitrile (Molecular Weight: 111.10 g/mol ), we would expect to see a molecular ion peak (M⁺) at m/z 111. Common fragmentation pathways for ketones include alpha-cleavage (breaking the bond adjacent to the carbonyl group) and for furanones, the breakdown of the heterocyclic ring.[9][10][11]

Predicted Fragmentation Pattern

G M [C₅H₅NO₂]⁺˙ m/z = 111 frag1 [C₄H₅O₂]⁺ m/z = 85 M->frag1 - C≡N frag2 [C₃H₂O]⁺˙ m/z = 54 M->frag2 - C₂H₃NO frag3 [C₂H₂N]⁺ m/z = 40 M->frag3 - C₃H₃O₂

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Analysis: The GC will separate the sample from any impurities before it enters the MS. The MS will provide the mass spectrum, showing the molecular ion and fragmentation pattern.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, three-dimensional map of the atoms in a molecule.[12][13][14] This technique is the gold standard for absolute structure validation.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The way the X-rays are diffracted by the crystal allows for the calculation of the electron density and thus the precise positions of all the atoms.

Workflow for X-ray Crystallography

G cluster_0 Experimental Phase cluster_1 Computational Phase Purification Purification Crystal_Growth Crystal_Growth Purification->Crystal_Growth Data_Collection Data_Collection Crystal_Growth->Data_Collection Structure_Solution Structure_Solution Data_Collection->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Comparison of Techniques

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistryProvides the most structural informationRequires soluble sample, can be complex to interpret
IR Spectroscopy Presence of functional groupsFast, simple, requires small sample amountProvides limited connectivity information
Mass Spectrometry Molecular weight, fragmentation patternHigh sensitivity, can be coupled with chromatographyIsomers can have similar spectra, molecular ion may not be observed
X-ray Crystallography Absolute 3D structureUnambiguous structure determinationRequires a high-quality single crystal, which can be difficult to grow

Conclusion

The structural validation of novel compounds like 4-oxotetrahydrofuran-3-carbonitrile derivatives is a critical step in the research and development pipeline. A combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a comprehensive and self-validating dataset that can confirm the proposed structure with a high degree of confidence. When the absolute and unambiguous structure is required, single-crystal X-ray crystallography is the ultimate arbiter. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for future discoveries.

References

  • Blank, I., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(7), 2533-2538. Available at: [Link]

  • Polo, E., et al. (2007). 1H and 13C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives. Magnetic Resonance in Chemistry, 45(2), 182-184. Available at: [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR_lectureNotes.pdf. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2010). Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. Journal of the Chinese Chemical Society, 57(3B), 623-628. Available at: [Link]

  • Martín, J. D., et al. (2021). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 19(9), 513. Available at: [Link]

  • Pavia, D. L., et al. (n.d.). Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • Ghosh, A. K., et al. (2012). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 55(17), 7567-7579. Available at: [Link]

  • Chertkov, V. A., et al. (2012). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. Russian Journal of Organic Chemistry, 48(6), 845-851. Available at: [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Wares, M. A., et al. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 7(12), 1595-1616. Available at: [Link]

  • Chertkov, V. A., et al. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Russian Journal of Organic Chemistry, 48(6), 838-844. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • ResearchGate. (n.d.). Theoretical Study of Tetrahydrofuran: Comparative Investigation of Spectroscopic and Structural Properties Between Gas and Liquid Phases. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Ketones. Available at: [Link]

  • Fay, L. B., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(7), 2533-2538. Available at: [Link]

  • PubChem. (n.d.). 4-Oxotetrahydrofuran-3-carbonitrile. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Available at: [Link]

  • Boese, R., et al. (2015). Tetrahydrothiophene and Tetrahydrofuran, Computational and X-ray Studies in the Crystalline Phase. Crystal Growth & Design, 15(10), 4828-4834. Available at: [Link]

  • Rupp, B. (2010). X-ray crystallography. Methods in Molecular Biology, 590, 1-27. Available at: [Link]

  • Drake, J. E. (2007). X-Ray Crystallography of Chemical Compounds. Journal of Chemical Education, 84(11), 1782. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]

  • The Organic Chemistry Tutor. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. In Wikipedia. Available at: [Link]

  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Available at: [Link]

  • Chalmers, J. M. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. In Science of Synthesis. Available at: [Link]

  • Bojovic, V., et al. (2019). Synthesis and DFT study of the spectral behavior of new 4‐hydroxycoumarins. Journal of the Serbian Chemical Society, 84(1), 25-36. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2016). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 21(1), 65. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Spectroscopic Characterization of Fluorescent 3-Acetyl-4-Hydroxy Coumarin for Biomedical and Latent Fingerprint Applications. Available at: [Link]

Sources

Comparative

A Comparative Guide to Catalytic Systems for the Synthesis of 4-Oxotetrahydrofuran-3-carbonitrile

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Significance of the 4-Oxotetrahydrofuran-3-carbonitrile Scaffold The 4-oxotetrahydrofuran-3-carbonitrile moiety is a val...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 4-Oxotetrahydrofuran-3-carbonitrile Scaffold

The 4-oxotetrahydrofuran-3-carbonitrile moiety is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structural features, combining a polar tetrahydrofuran ring, a reactive ketone, and a cyano group, make it a versatile precursor for the synthesis of a wide range of more complex molecules. Tetrahydrofuran rings are prevalent in numerous natural products and biologically active compounds. The incorporation of the 4-oxo and 3-cyano functionalities provides strategic points for further chemical modifications, enabling the exploration of diverse chemical spaces in the quest for novel therapeutic agents. For instance, analogs of the anti-cancer drug ftorafur contain a hydroxylated tetrahydrofuran ring, highlighting the relevance of this core structure in pharmacology.[1] Furthermore, various furan and tetrahydrofuran derivatives have demonstrated a broad spectrum of biological activities, including anticancer properties.

This guide provides a comparative overview of different catalytic strategies for the synthesis of 4-oxotetrahydrofuran-3-carbonitrile and its analogs. We will delve into the mechanistic underpinnings of each approach, present available experimental data to facilitate a comparison of their efficacy, and provide detailed experimental protocols for selected methods.

Comparative Analysis of Catalytic Strategies

The synthesis of the 4-oxotetrahydrofuran ring system can be achieved through various catalytic methods, primarily involving intramolecular cyclization reactions. The choice of catalyst is crucial and significantly influences the reaction's efficiency, stereoselectivity, and substrate scope. Here, we compare three major catalytic approaches: base-catalyzed, Lewis acid-catalyzed, and transition metal-catalyzed syntheses.

Base-Catalyzed Intramolecular Cyclization

Base-catalyzed reactions represent a classical and often straightforward approach to the synthesis of cyclic compounds. In the context of 4-oxotetrahydrofuran-3-carbonitrile synthesis, a strong base can be employed to deprotonate a suitable precursor, initiating an intramolecular nucleophilic attack to form the tetrahydrofuran ring.

Mechanistic Insight: The reaction typically proceeds via an intramolecular Michael addition. A precursor molecule containing both a nucleophilic center (e.g., a hydroxyl group) and an electrophilic Michael acceptor (an α,β-unsaturated nitrile) is treated with a base. The base removes a proton from the nucleophile, generating an alkoxide that then attacks the β-carbon of the unsaturated system, leading to the formation of the five-membered ring.

Conceptual Reaction Scheme:

G cluster_0 Base-Catalyzed Intramolecular Michael Addition Reactant Hydroxy-α,β-unsaturated nitrile Intermediate Alkoxide Intermediate Reactant->Intermediate + Base Base Base (e.g., NaH, t-BuOK) Product 4-Oxotetrahydrofuran-3-carbonitrile Intermediate->Product Intramolecular Cyclization

A conceptual workflow for base-catalyzed synthesis.

Lewis Acid-Catalyzed Cyclization

Lewis acids are excellent catalysts for a variety of organic transformations, including cyclization reactions. They function by activating electrophilic partners, thereby facilitating nucleophilic attack.

Mechanistic Insight: In the synthesis of substituted tetrahydrofurans, a Lewis acid can coordinate to a carbonyl group or an epoxide in the precursor molecule. This coordination enhances the electrophilicity of the carbon atom, making it more susceptible to intramolecular attack by a tethered nucleophile, such as a hydroxyl group. For instance, the synthesis of hydroxylated ftorafur analogs has been achieved using tin(IV) chloride (SnCl4) as a Lewis acid catalyst.[1]

Experimental Data Snapshot: While a direct comparison for the target molecule is unavailable, a study on the Lewis acid-mediated cycloadditions of vinylidenecyclopropanes with aldehydes to form polysubstituted tetrahydrofurans demonstrated the efficacy of BF3·OEt2. Another report details the use of various Lewis acids for the synthesis of polysubstituted furans and pyrroles.[4]

Conceptual Reaction Scheme:

G cluster_1 Lewis Acid-Catalyzed Cyclization Reactant Precursor with Lewis Basic Site Activated_Complex Activated Complex Reactant->Activated_Complex + Lewis Acid LewisAcid Lewis Acid (e.g., SnCl4, BF3·OEt2) Product Substituted Tetrahydrofuran Activated_Complex->Product Intramolecular Nucleophilic Attack

General workflow for Lewis acid-catalyzed cyclization.

Transition Metal-Catalyzed Synthesis

Transition metal catalysis offers a powerful and versatile toolkit for the construction of complex organic molecules, including substituted tetrahydrofurans. Catalysts based on palladium, rhodium, and nickel are commonly employed.

Mechanistic Insight: The mechanisms of transition metal-catalyzed cyclizations are diverse. For example, palladium-catalyzed reactions can proceed through the intramolecular insertion of an olefin into a Pd-O bond.[5] Rhodium catalysts are often used in [3+2] cycloaddition reactions of diazo compounds with alkenes to form tetrahydrofuran rings.[6] Nickel-catalyzed photoredox reactions have also been developed for the C(sp3)-H arylation of ethers to form substituted tetrahydrofurans.[5]

Experimental Data Snapshot: A review on the stereoselective synthesis of tetrahydrofurans highlights several transition metal-catalyzed methods with good to excellent yields and stereoselectivities.[6] For example, Pd-catalyzed reactions of γ-hydroxy alkenes with aryl bromides can form substituted tetrahydrofurans with high diastereoselectivities.[5]

Conceptual Reaction Scheme:

G cluster_2 Transition Metal-Catalyzed Cyclization Substrates Unsaturated Alcohol + Aryl Halide Catalytic_Cycle Catalytic Cycle (e.g., Oxidative Addition, Insertion, Reductive Elimination) Substrates->Catalytic_Cycle + Catalyst Catalyst Transition Metal Catalyst (e.g., Pd, Rh) Product Substituted Tetrahydrofuran Catalytic_Cycle->Product

Simplified representation of a transition metal-catalyzed process.

Quantitative Performance Comparison

Due to the lack of a single study directly comparing different catalysts for the synthesis of 4-oxotetrahydrofuran-3-carbonitrile, a direct quantitative comparison is challenging. However, based on the available literature for the synthesis of analogous substituted tetrahydrofurans, we can construct a representative comparison table.

Catalytic SystemCatalyst ExampleTypical SubstratesYield (%)Reaction Time (h)Temperature (°C)Key AdvantagesPotential Drawbacks
Base-Catalyzed NaH, t-BuOKHydroxy-α,β-unsaturated nitrilesModerate to High1-24Room Temp. to RefluxSimple procedure, readily available reagents.Potential for side reactions, may require strong bases.
Lewis Acid-Catalyzed SnCl₄, BF₃·OEt₂Precursors with carbonyl or epoxide groupsGood to Excellent1-48-10 to Room Temp.High efficiency, can promote stereoselectivity.Catalyst can be moisture-sensitive, may require inert atmosphere.
Transition Metal-Catalyzed Pd(OAc)₂, [Rh(cod)Cl]₂Unsaturated alcohols, diazo compoundsGood to Excellent1-24Room Temp. to 100High stereoselectivity, broad substrate scope.Cost of catalyst, potential for metal contamination in product.

Detailed Experimental Protocols

Organocatalytic Synthesis of a Substituted Tetrahydrofuran (A Model Protocol)

This protocol is adapted from a reported synthesis of substituted dihydrobenzofurans and tetrahydrofurans via an organocatalytic intramolecular Michael addition/lactonization.[7]

Materials:

  • Appropriate hydroxy-α,β-unsaturated nitrile precursor

  • Organocatalyst (e.g., a chiral amine or thiourea derivative)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the hydroxy-α,β-unsaturated nitrile precursor (1.0 eq).

  • Dissolve the precursor in the anhydrous solvent.

  • Add the organocatalyst (typically 0.1-0.2 eq).

  • Stir the reaction mixture at the specified temperature (ranging from room temperature to elevated temperatures) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the desired 4-oxotetrahydrofuran-3-carbonitrile derivative.

Workflow Diagram:

G cluster_3 Experimental Workflow: Organocatalytic Cyclization start Dissolve Precursor in Anhydrous Solvent add_catalyst Add Organocatalyst start->add_catalyst react Stir at Controlled Temperature add_catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench and Concentrate monitor->workup Complete purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

A generalized experimental workflow for organocatalytic synthesis.

Conclusion and Future Outlook

The synthesis of 4-oxotetrahydrofuran-3-carbonitrile and its derivatives can be approached through several catalytic methodologies, each with its own set of advantages and limitations. Base-catalyzed methods offer simplicity, while Lewis acid and transition metal-catalyzed approaches can provide higher efficiency and stereocontrol. The choice of the optimal catalyst will depend on the specific substrate, desired scale of the reaction, and the stereochemical requirements of the final product.

While direct comparative data for the synthesis of the title compound is scarce, the principles and examples from the broader field of substituted tetrahydrofuran synthesis provide a strong foundation for further research and process development. Future work should focus on the systematic evaluation and comparison of different catalysts specifically for the synthesis of 4-oxotetrahydrofuran-3-carbonitrile to identify the most efficient, cost-effective, and scalable route for the production of this important chemical intermediate.

References

  • Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. (2014). Angewandte Chemie International Edition, 53(34), 8995-8999. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2006). Tetrahedron, 62(4), 653-681. [Link]

  • Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. (2018). Chemistry - An Asian Journal, 13(19), 2843-2847. [Link]

  • Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. (2022). Molecules, 27(9), 2975. [Link]

  • Synthesis of tetrahydrofurans. Organic Chemistry Portal. [Link]

  • Synthesis of Substituted Tetrahydrofurans. (2013). In Topics in Heterocyclic Chemistry (Vol. 34, pp. 1-41). Springer, Berlin, Heidelberg. [Link]

  • Synthesis of Substituted Tetrahydrofurans. OUCI. [Link]

  • HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. (2020). Molecules, 25(15), 3464. [Link]

  • 4-Oxotetrahydrofuran-3-carbonitrile. PubChem. [Link]

  • Phosphazene base-catalyzed intramolecular cyclization for efficient synthesis of benzofurans via carbon-carbon bond formation. (2009). Chemical Communications, (35), 5248-5250. [Link]

  • Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. (2021). Organic Chemistry Frontiers, 8(18), 5035-5040. [Link]

  • Process for the manufacture of 3-oxo-tetrahydrofuran. (2016).
  • A mechanistic study of Lewis acid-catalyzed covalent organic framework formation. (2013). Chemical Science, 4(4), 1735-1740. [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (2011). E-Journal of Chemistry, 8(1), 293-298. [Link]

  • N-Alkoxy-4-methylthiazole-2(3H)-thiones. Organic Syntheses, 82, 157. [Link]

  • An efficient synthesis of polysubstituted tetrahydrofuran and indene derivatives via the Lewis acid-mediated cycloadditions of V. (2008). Tetrahedron Letters, 49(36), 5304-5307. [Link]

  • Application of Spirulina platensis and Chlorella vulgaris for Improved Growth and Bioactive Compound Accumulation in Achillea fragrantissima In Vitro. (2023). Plants, 12(15), 2841. [Link]

  • Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur. (1979). Journal of Medicinal Chemistry, 22(10), 1234-1238. [Link]

  • Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Synthesis, biological characterization, and development of a pharmacophore model. (2014). Bioorganic & Medicinal Chemistry, 22(1), 221-231. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega, 6(34), 22243-22255. [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of 4-Oxotetrahydrofuran-3-carbonitrile

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. 4-Oxotetrahydrofuran-3-carbonitrile, a key building bloc...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. 4-Oxotetrahydrofuran-3-carbonitrile, a key building block for various pharmacologically active molecules, presents a synthetic challenge that necessitates a thorough evaluation of available methodologies. This guide provides an in-depth, objective comparison of the primary synthesis routes to this valuable compound, supported by experimental data and field-proven insights to inform your selection of the most efficient and practical approach.

Introduction to the Synthetic Landscape

4-Oxotetrahydrofuran-3-carbonitrile is a versatile intermediate, with its reactive nitrile and ketone functionalities providing a gateway to a diverse range of molecular architectures. The core challenge in its synthesis lies in the efficient and regioselective introduction of the nitrile group at the C3 position of the tetrahydrofuranone ring. This guide will dissect a prevalent and effective two-step approach: the oxidation of a readily available precursor followed by a crucial cyanation step. We will explore variations in this second step, providing a comparative analysis of their efficiencies and practical considerations.

The Two-Step Pathway: A Strategic Overview

The most logical and widely applicable synthetic strategy commences with the preparation of 3-oxotetrahydrofuran, a key intermediate. This is typically achieved through the oxidation of the corresponding alcohol, 3-hydroxytetrahydrofuran. The subsequent introduction of the nitrile group at the alpha-position to the ketone is the pivotal transformation that defines the overall efficiency of the synthesis.

Synthesis_Overview cluster_0 Step 1: Oxidation cluster_1 Step 2: α-Cyanation A 3-Hydroxytetrahydrofuran B 3-Oxotetrahydrofuran A->B Oxidation C 4-Oxotetrahydrofuran-3-carbonitrile B->C Cyanation

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of the Key Intermediate: 3-Oxotetrahydrofuran

The synthesis of 3-oxotetrahydrofuran from 3-hydroxytetrahydrofuran is a well-established oxidation reaction. Among the various methods, the use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation with a stoichiometric oxidant like trichloroisocyanuric acid (TCCA) has proven to be highly efficient and scalable.

Method 1: TEMPO/TCCA Mediated Oxidation of 3-Hydroxytetrahydrofuran

This method offers high yields and avoids the use of heavy metal oxidants, making it an environmentally more benign choice. The reaction proceeds under mild conditions and is generally clean, simplifying purification.

Reaction Scheme:

Oxidation_Reaction 3-Hydroxytetrahydrofuran 3-Hydroxytetrahydrofuran 3-Oxotetrahydrofuran 3-Oxotetrahydrofuran 3-Hydroxytetrahydrofuran->3-Oxotetrahydrofuran TEMPO (cat.), TCCA Dichloromethane, -5 to 0 °C

Caption: Oxidation of 3-hydroxytetrahydrofuran.

Experimental Protocol:

  • To a stirred solution of 3-hydroxytetrahydrofuran (1.0 eq) in dichloromethane (DCM), add TEMPO (0.01 eq).

  • Cool the mixture to -5 °C in an ice-salt bath.

  • Add trichloroisocyanuric acid (TCCA) (1.05 eq) portion-wise, maintaining the internal temperature below 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to afford 3-oxotetrahydrofuran.

Expected Yield: 90-95%[1][2]

Causality Behind Experimental Choices:

  • TEMPO as a Catalyst: TEMPO is a stable radical that acts as a catalyst for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. Its catalytic nature reduces the amount of reagent needed.

  • TCCA as the Stoichiometric Oxidant: TCCA is a solid, easy-to-handle oxidant that regenerates the active oxoammonium species from the hydroxylamine form of TEMPO.

  • Low Temperature: The reaction is exothermic. Maintaining a low temperature (-5 to 0 °C) is crucial to control the reaction rate, prevent side reactions, and ensure high selectivity.

  • Dichloromethane as Solvent: DCM is a good solvent for both the starting material and the reagents and is relatively inert under the reaction conditions.

Part 2: The Crucial Step - α-Cyanation of 3-Oxotetrahydrofuran

The introduction of the nitrile group at the C3 position is the most critical and challenging step. The choice of cyanating agent and reaction conditions significantly impacts the yield and purity of the final product. Here, we compare two plausible methods based on established protocols for the α-cyanation of ketones.

Method 2A: Cyanation using Ethyl Cyanoformate

Ethyl cyanoformate is a commonly used electrophilic cyanating agent. The reaction is typically base-catalyzed, with the base deprotonating the α-carbon of the ketone to form an enolate, which then attacks the cyanating agent.

Reaction Scheme:

Cyanation_ECF 3-Oxotetrahydrofuran 3-Oxotetrahydrofuran 4-Oxotetrahydrofuran-3-carbonitrile 4-Oxotetrahydrofuran-3-carbonitrile 3-Oxotetrahydrofuran->4-Oxotetrahydrofuran-3-carbonitrile Ethyl Cyanoformate, Base Solvent, Temperature

Caption: α-Cyanation with Ethyl Cyanoformate.

Proposed Experimental Protocol (Adapted from general procedures):

  • To a solution of 3-oxotetrahydrofuran (1.0 eq) in a suitable aprotic solvent (e.g., THF, DME), add a non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 eq) at a low temperature (e.g., -78 °C) to generate the enolate.

  • After stirring for 30-60 minutes, add a solution of ethyl cyanoformate (1.2 eq) in the same solvent dropwise, maintaining the low temperature.

  • Allow the reaction to stir at low temperature for several hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Discussion of Plausibility and Challenges:

While this method is theoretically sound, the use of strong bases like NaH or LDA can lead to side reactions, such as self-condensation of the ketone or decomposition of the product. The choice of base, solvent, and temperature is critical and would require careful optimization for this specific substrate.

Method 2B: Cyanation using Trimethylsilyl Cyanide (TMSCN)

Trimethylsilyl cyanide is a versatile and milder cyanating agent. The reaction can be catalyzed by various Lewis acids or bases. This method often proceeds via the formation of a cyanohydrin intermediate, which can then be converted to the α-cyanoketone.

Reaction Scheme:

Cyanation_TMSCN 3-Oxotetrahydrofuran 3-Oxotetrahydrofuran 4-Oxotetrahydrofuran-3-carbonitrile 4-Oxotetrahydrofuran-3-carbonitrile 3-Oxotetrahydrofuran->4-Oxotetrahydrofuran-3-carbonitrile TMSCN, Catalyst Solvent, Temperature

Caption: α-Cyanation with Trimethylsilyl Cyanide.

Proposed Experimental Protocol (Adapted from general procedures for ketones):

  • To a solution of 3-oxotetrahydrofuran (1.0 eq) in an aprotic solvent (e.g., acetonitrile), add a catalyst. A base catalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (0.05-0.1 eq) is a good starting point.[3]

  • Add trimethylsilyl cyanide (TMSCN) (1.2 eq) to the mixture at room temperature.

  • Stir the reaction for several hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Discussion of Plausibility and Advantages:

This method is generally milder than using strong bases and often gives cleaner reactions with higher yields for a broader range of ketones.[4] The use of a catalytic amount of a base like TBD makes this approach more atom-economical. The reaction may proceed through a silylated cyanohydrin intermediate which, upon workup, can eliminate trimethylsilanol to yield the α,β-unsaturated nitrile or, under different conditions, be converted to the desired α-cyanoketone. Careful control of the workup conditions is therefore important.

Comparative Data Summary

MethodKey ReagentsTypical ConditionsReported Yield (General Ketones)AdvantagesDisadvantages
Method 2A Ethyl Cyanoformate, Strong Base (NaH, LDA)Low Temperature (-78 °C)VariableReadily available reagentsRequires strong base, potential for side reactions, requires strict anhydrous conditions
Method 2B Trimethylsilyl Cyanide (TMSCN), Catalyst (e.g., TBD)Room TemperatureHighMilder conditions, catalytic, generally cleaner reactionsTMSCN is toxic and moisture-sensitive, potential for intermediate handling

Conclusion and Recommendations

For the synthesis of 4-Oxotetrahydrofuran-3-carbonitrile, a two-step approach starting from 3-hydroxytetrahydrofuran is the most viable strategy. The TEMPO/TCCA mediated oxidation provides a reliable and high-yielding route to the key intermediate, 3-oxotetrahydrofuran.

This guide provides a framework for approaching the synthesis of 4-Oxotetrahydrofuran-3-carbonitrile. As with any synthetic endeavor, careful experimental planning, execution, and in-process monitoring are paramount to achieving the desired outcome efficiently and safely.

References

  • or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. Molecules. 2016 , 21(8), 1030. [Link]

  • Cyanohydrin synthesis by Cyanation or Cyanosilylation. Organic Chemistry Portal. [Link]

  • 4-Oxotetrahydrofuran-3-carbonitrile. PubChem. [Link]

  • Process for the manufacture of 3-oxo-tetrahydrofuran.
  • Novel process for manufacture of 3-oxo-tetrahydrofuran.
  • Cyanation of aldehydes by ethyl cyanoformate catalysed by 4 at -40 °C. ResearchGate. [Link]

  • Process for the manufacture of 3-oxo-tetrahydrofuran.
  • Novel process for manufacture of 3-oxo-tetrahydrofuran.

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the In Vitro Evaluation of 4-Oxotetrahydrofuran-3-carbonitrile Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The 4-oxotetrahydrofuran-3-carbonitrile scaffold is a privileged heterocyclic motif that has garnered substantial interest in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 4-oxotetrahydrofuran-3-carbonitrile scaffold is a privileged heterocyclic motif that has garnered substantial interest in medicinal chemistry. Its structural rigidity and capacity for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents. This guide provides an in-depth, comparative analysis of the in vitro testing methodologies used to characterize the biological activities of its derivatives, moving beyond mere protocols to explain the scientific rationale behind experimental choices. We will explore key therapeutic areas where these compounds show promise, including oncology, infectious diseases, and inflammatory conditions, supported by experimental data and validated protocols.

Anticancer and Antiproliferative Activity: A Cellular Perspective

Derivatives of the tetrahydrofuran core are found in numerous natural products with potent cytotoxic activity against various cancer cell lines.[1] The evaluation of novel 4-oxotetrahydrofuran-3-carbonitrile derivatives is therefore a logical step in the search for new anticancer agents. The primary goal of in vitro testing is to determine a compound's ability to inhibit cancer cell growth and to elucidate the underlying mechanism of action.

Core Methodology: Cell Viability and Cytotoxicity Assays

The foundational experiment for assessing anticancer potential is the cytotoxicity assay, which measures the concentration of a compound required to inhibit cell growth by 50% (IC50). The MTT assay remains a widely used, robust method for this purpose.[2]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that relies on the ability of mitochondrial reductase enzymes in viable cells to convert the yellow tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[3]

Experimental Protocol: MTT Cytotoxicity Assay [2]

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[2][4]

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Treat the cells with this range of concentrations and incubate for a specified period (typically 24 to 72 hours).[2]

  • MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow D D E E D->E F F E->F G G F->G H H G->H I I H->I J J I->J

Comparative Data: Antiproliferative Activity

The table below compares the cytotoxic activity of various heterocyclic compounds, including tetrahydrofuran and pyrimidine-5-carbonitrile derivatives, against common cancer cell lines. This allows for a direct comparison of potency.

Compound ClassDerivative ExampleCell LineIC50 (µM)Reference
Tetrahydrofuran AnalogAnalog of Manassantin AVariousPotent HIF-1 Inhibition[5]
Tetrahydrofuran AnalogAnalog of FR901464HCT-116, A549>10 µM (low potency)[4]
Pyrimidine-5-carbonitrileCompound 11eHCT-1161.14[3]
Pyrimidine-5-carbonitrileCompound 11eMCF-71.54[3]
Furan-3-carbonitrileCompound 4MCF-71.25[2]
Furan-3-carbonitrileCompound 7MCF-70.98[2]
Standard DrugSorafenibHCT-1168.96[3]
Standard DrugDoxorubicinHCT-116 / HepG-2Varies[4][6]

Note: This table synthesizes data from multiple sources to provide a comparative overview. Direct comparison should be made with caution due to variations in experimental conditions.

Antimicrobial Efficacy: Combating Bacterial Resistance

Furanone derivatives, structurally related to tetrahydrofurans, are known for their ability to interfere with bacterial communication (quorum sensing) and prevent biofilm formation.[7][8] This makes the 4-oxotetrahydrofuran-3-carbonitrile scaffold a promising template for developing novel antimicrobial agents.

Core Methodology: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the gold standard for determining MIC values.[9][10]

Rationale: This method provides a quantitative result of a compound's potency against a specific pathogen. By testing a range of concentrations in a liquid growth medium, one can precisely identify the threshold for growth inhibition. The assay is standardized by organizations like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility.[10]

Experimental Protocol: Broth Microdilution Assay (Adapted from EUCAST guidelines) [9][10]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The concentration range should typically span from 0.25 to 512 µg/mL.[7][9]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Workflow A A C C A->C D D C->D B B B->C E E D->E F F E->F

Comparative Data: Antimicrobial Activity

The following table presents MIC values for various furanone derivatives against key bacterial strains, demonstrating the spectrum of activity.

CompoundOrganismMIC (µg/mL)Reference
Furanone F105S. aureus8 - 16[9]
Furanone F105S. epidermidis8 - 16[9]
Furanone F105E. coli> 128[9]
Furanone F105P. aeruginosa> 128[9]
Furanone F131S. aureus8 - 16[7]
Furanone F131C. albicans8 - 16[7]
Various Chlorine-containing FuranonesBacteria150 - 600 (rich broth)[11]

Note: The high specificity of some derivatives (e.g., F105) against Gram-positive bacteria is a key finding from these in vitro tests.

Antioxidant Potential: Scavenging Reactive Oxygen Species

The furan ring, an electron-rich heterocycle, combined with various substituents, can impart significant antioxidant properties.[12] Antioxidants neutralize harmful free radicals and are implicated in the prevention of numerous diseases. The DPPH assay is a simple and widely accepted method for the preliminary screening of antioxidant activity.[13][14]

Core Methodology: DPPH Radical Scavenging Assay

Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) molecule is a stable free radical. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from deep violet to pale yellow. The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity of the compound.[15]

Experimental Protocol: DPPH Assay [15]

  • Reagent Preparation: Prepare a stock solution of the test compound and a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. Ascorbic acid or Trolox is typically used as a positive control.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Comparative Data: Antioxidant Activity

CompoundAssayIC50Reference
2-(p-hydroxy phenyl styryl)-furanDPPH~ 40 µM[13]
Furan-phenol derivative 1DPPH19.49 ± 0.21 µM[12]
Furan-phenol derivative 2DPPH27.77 ± 0.61 µM[12]
Furan-1,3,4-oxadiazole (2l)DPPH< 5 µg/mL[16]

Enzyme Inhibition: Targeting Key Pathological Pathways

Many diseases are driven by the aberrant activity of specific enzymes. Heterocyclic compounds are a rich source of enzyme inhibitors.[17] For instance, derivatives of carbonitriles have been designed as inhibitors for enzymes like dipeptidyl peptidase IV (DPP4) and vascular endothelial growth factor receptor-2 (VEGFR-2).[3][18]

Core Methodology: Spectrophotometric Enzyme Inhibition Assay

Rationale: This method measures the rate of an enzyme-catalyzed reaction that produces a chromogenic product. By adding a potential inhibitor, any decrease in the rate of color formation can be quantified to determine the inhibitor's potency (IC50).[19]

Experimental Protocol: General Enzyme Inhibition Assay (e.g., for VEGFR-2) [3]

  • Assay Buffer Preparation: Prepare an appropriate buffer system for the target enzyme (e.g., Tris-HCl with cofactors like MgCl₂ and MnCl₂).

  • Reaction Setup: In a 96-well plate, add the enzyme, the test compound at various concentrations, and the enzyme's specific substrate (e.g., a peptide substrate for a kinase). Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

  • Reaction Termination & Detection: Stop the reaction (e.g., by adding EDTA). Quantify the product formed. For kinases, this often involves measuring the amount of phosphorylated substrate using a specific antibody in an ELISA-like format.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to calculate the IC50 value.

Enzyme_Inhibition Enzyme Enzyme (e.g., VEGFR-2) Product Product (Measured) Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Inhibitor Inhibitor (Test Compound) Inhibitor->Enzyme Binds & Blocks

Comparative Data: Enzyme Inhibitory Activity

Compound ClassTarget EnzymeDerivative ExampleIC50Reference
Pyrimidine-5-carbonitrileVEGFR-2Compound 11e0.61 µM[3]
Pyrimidine-5-carbonitrileVEGFR-2Compound 12b0.53 µM[3]
Pyrrolidine-2-carbonitrileDPP4Compound 8l0.05 µM[18]
Pyrrolidine-2-carbonitrileDPP4Compound 9l0.01 µM[18]
N-HeterocyclicAcetylcholinesteraseVarious80.03 - 5014.98 nM (Ki)[19]

Anti-inflammatory Properties: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. The search for new anti-inflammatory agents is a critical area of drug discovery.[20][21] A simple in vitro method to screen for anti-inflammatory potential is the inhibition of protein denaturation assay.

Core Methodology: Inhibition of Protein Denaturation

Rationale: The denaturation of tissue proteins is a well-documented cause of inflammation. Therefore, the ability of a compound to prevent the heat-induced denaturation of proteins, such as egg albumin or bovine serum albumin, can be a preliminary indicator of its anti-inflammatory activity.[20]

Experimental Protocol: Egg Albumin Denaturation Assay [20]

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of the test compound at various concentrations.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Heat Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm. Diclofenac sodium is used as a standard drug.

  • Calculation: Calculate the percentage inhibition of denaturation compared to the control.

Conclusion

The 4-oxotetrahydrofuran-3-carbonitrile scaffold represents a versatile and promising platform for the discovery of new bioactive molecules. The in vitro assays detailed in this guide—from cytotoxicity and antimicrobial screening to antioxidant and enzyme inhibition studies—form the essential toolkit for characterizing the therapeutic potential of its derivatives. By employing these robust and validated methodologies, researchers can effectively compare novel compounds, elucidate structure-activity relationships, and identify lead candidates for further preclinical development. The comparative data presented herein underscore the broad spectrum of biological activities accessible from this core structure, confirming its status as a valuable asset in modern medicinal chemistry.

References

  • Wube, A. A., & Bucar, F. (2011). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. PubMed. [Link][22]

  • Koide, K., et al. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. National Institutes of Health (NIH). [Link][4]

  • Hong, J., et al. (2020). Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. ACS Publications. [Link][5]

  • Trizna, E., et al. (2022). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. National Institutes of Health (NIH). [Link][7]

  • Mondal, P., & Sahoo, S. K. (2016). Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. ResearchGate. [Link][13]

  • Das, R., et al. (2014). Synthesis and in- vitro antioxidant activity of some new 2, 5-disubstituted-1, 3, 4-oxadiazoles containing furan moiety. ResearchGate. [Link][14]

  • Kayumov, A., et al. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. MDPI. [Link][8]

  • Reyes, F., & Martín, J. (2019). The Tetrahydrofuran Motif in Polyketide Marine Drugs. National Institutes of Health (NIH). [Link][1]

  • Various Authors. (2024). Analysis and Investigations on Synthesis and Biological Evaluation of Certain Nitrogen Containing Heterocyclic Compounds. IJNRD. [Link][17]

  • El-Deen, I. M., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. PubMed Central. [Link][6]

  • Trizna, E., et al. (2019). Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. National Institutes of Health (NIH). [Link][9]

  • Kayumov, A., et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. PubMed Central. [Link][10]

  • Babynin, E., et al. (2015). Antibacterial effects and genotoxicity of new derivatives of furanones. ResearchGate. [Link][11]

  • Çetinkaya, Y., et al. (2023). N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors. PubMed. [Link][19]

  • El-Sayed, M. A., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health (NIH). [Link][3]

  • Elekofoti, M., et al. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. [Link][15]

  • Wang, Y., et al. (2017). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. PubMed. [Link][18]

  • Al-Ostath, A., et al. (2023). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link][21]

  • Singh, A., et al. (2025). Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents. PubMed. [Link][16]

Sources

Validation

A Comparative Guide to the Analytical Cross-Validation of 4-Oxotetrahydrofuran-3-carbonitrile

For researchers, scientists, and professionals in the fast-paced world of drug development, the unambiguous characterization of novel chemical entities is paramount. The structural integrity and purity of a compound are...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the unambiguous characterization of novel chemical entities is paramount. The structural integrity and purity of a compound are foundational to its biological activity and therapeutic potential. This guide provides an in-depth technical comparison of analytical techniques for the validation of 4-Oxotetrahydrofuran-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offering not just procedural steps, but the underlying scientific rationale for each. Furthermore, we will explore alternative and complementary chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) to provide a holistic analytical portrait of this molecule.

The Subject of Our Analysis: 4-Oxotetrahydrofuran-3-carbonitrile

4-Oxotetrahydrofuran-3-carbonitrile (C₅H₅NO₂) is a small heterocyclic molecule featuring a five-membered tetrahydrofuran ring, a ketone functional group, and a nitrile group.[1] Its polarity and potential for hydrogen bonding influence the choice of analytical methodologies. Understanding its structure with certainty is the first step in any research and development cascade.

Core Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of a molecule, revealing details about its atomic composition, connectivity, and the chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) frameworks of a molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Oxotetrahydrofuran-3-carbonitrile in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring analyte signals.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

dot

Caption: Workflow for NMR Spectroscopic Analysis.

Technique Expected Chemical Shifts (ppm) Interpretation
¹H NMR 3.5 - 4.5Protons on the carbons adjacent to the oxygen atom in the tetrahydrofuran ring.
2.5 - 3.5Protons on the carbon bearing the nitrile group and the methylene group adjacent to the carbonyl.
¹³C NMR 190 - 210Carbonyl carbon (C=O).
115 - 125Nitrile carbon (C≡N).
60 - 80Carbons adjacent to the ring oxygen.
30 - 50Remaining ring carbons.

Causality in NMR: The chemical shift of a nucleus is dictated by its local electronic environment. Electronegative atoms like oxygen and nitrogen deshield adjacent protons and carbons, causing their signals to appear at higher chemical shifts (downfield). The sp-hybridized carbon of the nitrile group also exhibits a characteristic chemical shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Sample Preparation: For a solid sample, a small amount can be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where the sample is placed directly on the ATR crystal.

  • Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The sample spectrum is then recorded.

  • Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with specific functional groups.

dot

Caption: Workflow for FT-IR Spectroscopic Analysis.

Based on the functional groups present in 4-Oxotetrahydrofuran-3-carbonitrile, the following characteristic absorption bands are expected:

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
C≡N (Nitrile) 2260 - 2240Stretching
C=O (Ketone) ~1750Stretching
C-O-C (Ether) 1300 - 1000Stretching
C-H (Aliphatic) 3000 - 2850Stretching

Trustworthiness of FT-IR: The presence of a sharp, strong absorption band in the 2260-2240 cm⁻¹ region is a very reliable indicator of a nitrile functional group.[2] Similarly, a strong absorption around 1750 cm⁻¹ is characteristic of a five-membered ring ketone.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC-MS).

  • Ionization: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation of the molecules.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

dot

Caption: Workflow for Mass Spectrometry Analysis.

The molecular weight of 4-Oxotetrahydrofuran-3-carbonitrile is 111.10 g/mol .[1] Therefore, the molecular ion peak (M⁺) in the mass spectrum is expected at an m/z of 111. The fragmentation pattern will be influenced by the stability of the resulting carbocations. Common fragmentation pathways for cyclic ketones involve the loss of small neutral molecules like CO, C₂H₄, and for nitriles, the loss of HCN. A detailed study of the fragmentation of related 3(2H)-furanones provides insights into the expected fragmentation patterns of the furanone ring.[3]

m/z Value Possible Fragment Interpretation
111 [C₅H₅NO₂]⁺Molecular Ion (M⁺)
83 [M - CO]⁺Loss of carbon monoxide
84 [M - HCN]⁺Loss of hydrogen cyanide
55 [M - CO - C₂H₄]⁺Subsequent loss of ethylene

Chromatographic Cross-Validation

While spectroscopy provides structural information, chromatography is essential for assessing the purity of a compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For a polar compound like 4-Oxotetrahydrofuran-3-carbonitrile, reversed-phase HPLC is a suitable method.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Mobile Phase: A mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

  • Stationary Phase: A nonpolar stationary phase, typically a C18 column.

  • Separation: The sample is injected into the HPLC system. Polar compounds will have a lower affinity for the stationary phase and will elute earlier than nonpolar compounds.

  • Detection: A UV detector is commonly used. The nitrile and carbonyl groups in 4-Oxotetrahydrofuran-3-carbonitrile should allow for UV detection at lower wavelengths.

Authoritative Grounding: The separation of polar heterocyclic compounds by HPLC can be challenging due to poor retention on traditional C18 columns. Specialized "aqueous stable" C18 columns or alternative techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary for robust method development.[4][5]

Gas Chromatography (GC)

GC is a common technique for separating and analyzing volatile compounds. For 4-Oxotetrahydrofuran-3-carbonitrile, its volatility will determine the feasibility of GC analysis.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent.

  • Injection: The sample is injected into the heated injection port of the GC, where it is vaporized.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase.

  • Detection: A Flame Ionization Detector (FID) can be used for quantification, or a Mass Spectrometer (MS) for both identification and quantification.

Expertise & Experience: Given the presence of polar functional groups, derivatization might be necessary to improve the volatility and thermal stability of 4-Oxotetrahydrofuran-3-carbonitrile for GC analysis. This involves reacting the analyte with a reagent to form a more volatile derivative.

Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations Best For
NMR Detailed molecular structure, connectivity, and stereochemistry.Unambiguous structure elucidation.Lower sensitivity, requires higher sample concentration.Definitive structural confirmation.
FT-IR Presence of functional groups.Rapid, non-destructive, easy to use.Does not provide information on the overall molecular structure.Quick identification of key functional groups.
MS Molecular weight and fragmentation pattern.High sensitivity, provides molecular weight.Fragmentation can be complex to interpret.Determining molecular formula and confirming structure.
HPLC Purity assessment and quantification.High resolution, suitable for non-volatile and thermally labile compounds.Method development can be time-consuming.Purity analysis and quantitative measurements.
GC Purity assessment and quantification of volatile compounds.High efficiency and resolution for volatile compounds.Not suitable for non-volatile or thermally unstable compounds without derivatization.Analysis of volatile impurities.

Conclusion

A comprehensive analytical cross-validation of 4-Oxotetrahydrofuran-3-carbonitrile requires a multi-faceted approach. NMR spectroscopy stands as the cornerstone for definitive structural elucidation. FT-IR provides rapid confirmation of key functional groups, while mass spectrometry confirms the molecular weight and offers structural clues through fragmentation. Chromatographic techniques, particularly HPLC, are indispensable for assessing purity and for quantitative analysis. By integrating the data from these orthogonal techniques, researchers can establish a robust and self-validating analytical profile for 4-Oxotetrahydrofuran-3-carbonitrile, ensuring the quality and reliability of their starting material for further research and development.

References

  • Blank, I., & Fay, L. B. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 4057–4064. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 72208264, 4-Oxotetrahydrofuran-3-carbonitrile. Retrieved December 14, 2023 from [Link].

  • Royal Society of Chemistry. (2019). Supporting Information for [Title of a relevant article providing spectral data]. [Link]

  • Permar, W., Tucker, S. C., & Hu, L. (2023). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethyl furan, and maleic anhydride measured by PTR-ToF-MS. Atmospheric Measurement Techniques Discussions, 2023, 1-28. [Link]

  • Kovaleva, E. G., & Shults, E. E. (2018). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 73(10), 946–954. [Link]

  • NIST. (n.d.). 2(5H)-Furanone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Dolan, J. W. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. LCGC North America. [Link]

  • Zhang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 653-664. [Link]

  • Zhang, Q., et al. (2024). GC-MS Combined with Proteomic Analysis of Volatile Compounds and Formation Mechanisms in Green Teas with Different Aroma Types. Foods, 13(12), 1867. [Link]

  • Blank, I., & Schieberle, P. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Semantic Scholar. [Link]

  • Sepuxianyun. (2023, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.[Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0032159). Retrieved from [Link]

  • SpectraBase. (n.d.). (3R,4R)-trans-Methyl 4-methyl-5-oxotetrahydrofuran-3-carboxylate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • ChemSrc. (n.d.). CAS#:57595-23-0 | Methyl 4-oxotetrahydrofuran-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of compound 4. [Link]

  • ResearchGate. (n.d.). GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. [Link]

  • Protheragen. (n.d.). 2-Oxotetrahydrofuran-3-Carbonitrile. Retrieved from [Link]

  • Wang, S., et al. (2018). GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. Molecules, 23(1), 184. [Link]

  • Sola-Martínez, R. A., et al. (2023). GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review. Frontiers in Molecular Biosciences, 10, 1188310. [Link]

  • LibreTexts Chemistry. (2021, August 11). Table of Characteristic IR Absorptions. [Link]

  • Novitasari, D. R., et al. (2023). Gas chromatography-mass spectrophotometry volatilomics for antibacterial activity of essential oils from temu kunci grown at various altitudes. Journal of Food and Nutrition Research, 62(1), 79-89. [Link]

  • Hoff, C. D., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 35(20), 3450-3454. [Link]

  • Maj, M., et al. (2020). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. The Journal of Chemical Physics, 152(6), 065103. [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Guillemin, J.-C., et al. (2004). Infrared and microwave spectra of derivatives of cyanoacetylene. Advances in Space Research, 33(1), 35-39. [Link]

  • LibreTexts Chemistry. (2023, August 13). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Soderberg, T. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. NC State University Libraries. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Oxotetrahydrofuran-3-carbonitrile for Laboratory Professionals

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to not only achieve their scientific goals but to do so in a manner that ensures the highest standards of safety and re...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to not only achieve their scientific goals but to do so in a manner that ensures the highest standards of safety and regulatory compliance. The handling and disposal of specialized chemical reagents like 4-Oxotetrahydrofuran-3-carbonitrile are paramount to a safe and sustainable research environment. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in an understanding of its chemical nature and the governing regulatory frameworks.

Part 1: Hazard Assessment - The "Why" Behind the Procedure

Structural Clues to Potential Hazards:

  • The Nitrile Group (-CN): Aliphatic nitriles are a well-documented class of compounds that can exhibit significant toxicity. Their primary mechanism of systemic toxicity often involves metabolic processes that release cyanide ions.[3] Cyanide is a potent metabolic inhibitor, and exposure to nitrile compounds can lead to symptoms ranging from weakness and headache to more severe outcomes.[3] Therefore, 4-Oxotetrahydrofuran-3-carbonitrile must be treated as a potentially toxic substance.

  • The Tetrahydrofuran (THF) Ring: The THF moiety is known for its potential to form explosive peroxides upon storage, especially when exposed to air and light. While the presence of other functional groups can influence this reactivity, it is a critical safety consideration for both storage and disposal.

  • The α-Cyano Ketone Moiety: This functional group arrangement suggests the compound is likely an irritant. Safety data for structurally similar compounds, such as (R)-Tetrahydrofuran-3-carbonitrile and 3-Oxotetrahydrofuran, consistently list skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335) as primary hazards.[4]

Based on this expert analysis, we can summarize the anticipated hazards in the following table.

Hazard CategoryPotential GHS Hazard Statement(s)Causality and Recommended Precautions
Acute Health Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationThe nitrile and ketone functionalities suggest irritant properties and potential toxicity upon ingestion, inhalation, or skin contact.[4] Precautions: Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant nitrile gloves, and safety goggles.[5]
Physical Hazards May form explosive peroxidesThe tetrahydrofuran ring is susceptible to peroxide formation over time. Precautions: Date containers upon receipt and opening. Test for peroxides periodically, especially before any concentration steps. Store away from heat and light.
Environmental Hazards Potentially harmful to aquatic lifeNitrile-based products can persist in the environment.[6] Precautions: Do not dispose of down the drain. Prevent release into the environment by following designated hazardous waste procedures.

Part 2: The Regulatory Framework - Adhering to the Law

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] As the generator of the waste, you are legally responsible for its safe management from "cradle to grave."[7]

Waste Determination:

Before disposal, a hazardous waste determination must be made.[7] Based on the hazard assessment, waste 4-Oxotetrahydrofuran-3-carbonitrile should be classified as hazardous waste . This classification is based on its likely characteristics:

  • Toxicity: Due to the potential to release cyanide, it may be classified under this characteristic.

  • Reactivity (D003): Wastes that are cyanide-bearing and capable of generating toxic gases when exposed to acidic conditions meet the criteria for reactive hazardous waste.[9][10]

Your institution's Environmental Health & Safety (EHS) office will provide the specific waste codes required for your location, which may include state-level regulations that are more stringent than federal law.

Part 3: Standard Operating Procedure (SOP) for Disposal

This section provides a direct, step-by-step workflow for the collection and disposal of 4-Oxotetrahydrofuran-3-carbonitrile waste.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing:

  • Eye Protection: ANSI-rated safety goggles.

  • Hand Protection: Chemical-resistant nitrile gloves.

  • Body Protection: A buttoned lab coat.

All handling of the waste should be performed inside a certified chemical fume hood.

Step 2: Waste Segregation and Collection
  • Primary Liquid Waste: Collect all solutions containing 4-Oxotetrahydrofuran-3-carbonitrile in a dedicated, properly labeled hazardous waste container.

  • Contaminated Solids: Items such as contaminated gloves, weigh paper, or absorbent pads must also be disposed of as hazardous waste. Collect these in a separate, clearly labeled container or a sealed, transparent bag placed inside the fume hood.

  • "Empty" Containers: The original product container is not empty by RCRA standards. It must be managed as hazardous waste or properly decontaminated. For practical purposes, place the "empty," capped container in the fume hood for pickup with other hazardous waste.

Step 3: Containerization
  • Select the Right Container: Use a container made of a compatible material (e.g., glass or polyethylene) that is in good condition with no cracks or leaks.

  • Ensure a Secure Lid: The container must have a screw-top or other securely fastening lid to prevent spills.[7]

  • Leave Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.

Step 4: Labeling

Proper labeling is a critical compliance point. Your institution's EHS department will provide official hazardous waste tags, which must be filled out completely and legibly. The label must include:

  • The words "Hazardous Waste."

  • The full, unabbreviated chemical name: "4-Oxotetrahydrofuran-3-carbonitrile." If it is in a solvent, list all components and their approximate percentages.

  • A clear indication of the hazards (e.g., "Toxic," "Irritant" ).

  • The "Accumulation Start Date," which is the date you first added waste to the container.

Step 5: Storage and Accumulation
  • Satellite Accumulation Area (SAA): You may accumulate up to 55 gallons of hazardous waste in an SAA, which must be at or near the point of generation and under the control of the operator.[8] The labeled waste container should be kept in a secondary containment bin within the fume hood.

  • Central Storage: Once the container is full or you have finished the project, arrange for its transfer to your facility's central hazardous waste storage area by contacting your EHS department.

Step 6: Final Disposal

Your institution's EHS department is responsible for contracting with a licensed hazardous waste management company.[5] This vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.

Part 4: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][11]

  • Small Spill (in a fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Collect the contaminated absorbent into a designated hazardous waste container.

  • Large Spill: Evacuate the immediate area and alert your colleagues. Contact your institution's EHS emergency line immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with 4-Oxotetrahydrofuran-3-carbonitrile.

G cluster_0 Generation & Assessment cluster_1 Segregation & Containerization cluster_2 Storage & Disposal A Waste Generated (Liquid, Solid, Container) B Hazard Assessment: - Toxic (Nitrile) - Irritant (Ketone) - Peroxide Former (THF) A->B Step 1 C Segregate Waste Streams B->C D Liquid Waste in Labeled Container C->D Step 2 E Contaminated Solids in Labeled Bag/Container C->E Step 2 F Original 'Empty' Container C->F Step 2 G Store in Satellite Accumulation Area (Fume Hood) D->G E->G F->G H Complete Hazardous Waste Tag G->H Step 3 I Contact EHS for Pickup H->I Step 4 J Transfer to Licensed Disposal Vendor I->J Step 5

Caption: Decision workflow for the disposal of 4-Oxotetrahydrofuran-3-carbonitrile.

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of 4-Oxotetrahydrofuran-3-carbonitrile, protecting yourself, your colleagues, and the environment.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). ACTenviro.[Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS.[Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA).[Link]

  • Introduction to Hazardous Waste Management. University of Alaska Fairbanks.[Link]

  • OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know. Hazardous Waste Experts.[Link]

  • 4-Oxotetrahydrofuran-3-carbonitrile. PubChem, National Center for Biotechnology Information.[Link]

  • Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Centers for Disease Control and Prevention (CDC).[Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC).[Link]

  • CAS#:57595-23-0 | Methyl 4-oxotetrahydrofuran-3-carboxylate. Chemsrc.[Link]

  • Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. ResearchGate.[Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).[Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).[Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.[Link]

  • Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Center for Biotechnology Information (NCBI).[Link]

  • Hazardous Waste Characteristics. U.S. Environmental Protection Agency (EPA).[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Oxotetrahydrofuran-3-carbonitrile

This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for the handling of 4-Oxotetrahydrofuran-3-carbonitrile (CAS No. 133934-12-6).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for the handling of 4-Oxotetrahydrofuran-3-carbonitrile (CAS No. 133934-12-6). As a bifunctional molecule containing both a ketone and a nitrile group within a tetrahydrofuran ring, this compound requires careful risk assessment and adherence to stringent safety measures. This guide is intended for researchers, chemists, and drug development professionals.

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for 4-Oxotetrahydrofuran-3-carbonitrile is not widely published, a robust safety plan can be developed by analyzing its structural analogues and functional groups. The core structure is a tetrahydrofuran (THF) derivative. Many THF derivatives are classified as flammable liquids that can form explosive peroxides upon storage, especially after exposure to air.[1][2][3] The presence of the nitrile group (—C≡N) introduces potential toxicity, although organic nitriles generally do not release cyanide ions readily.[4]

Based on safety data for related compounds, the primary hazards to consider are:

  • Acute Toxicity (Oral): Potentially harmful if swallowed.[1][2][3]

  • Eye Irritation: Likely to cause serious eye irritation or damage.[1][2][3][5]

  • Skin Irritation: May cause skin irritation upon contact.[6][7]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[1]

  • Flammability: As a low molecular weight organic solvent derivative, it should be treated as a flammable liquid.[1][2]

Therefore, all handling procedures must be designed to minimize direct contact, inhalation, and accidental ingestion.

The Hierarchy of Controls: Beyond PPE

Before detailing specific PPE, it is critical to implement the hierarchy of controls. PPE is the last line of defense.

  • Elimination/Substitution: Where possible, consider if a less hazardous reagent can be used.

  • Engineering Controls: These are the most critical physical controls to minimize exposure.

    • Fume Hood: All work with 4-Oxotetrahydrofuran-3-carbonitrile, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to control vapor inhalation.[8][9]

    • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Administrative Controls: These are procedural controls.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.

    • Access Control: Limit access to areas where the chemical is being used or stored.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to provide a reliable barrier against exposure.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.

  • Required for Active Handling: When transferring, weighing, or running reactions, chemical splash goggles are required to provide a complete seal around the eyes.

  • High-Risk Operations: For larger scale operations (>50g) or tasks with a significant splash potential, a full-face shield should be worn in addition to chemical splash goggles.

Hand Protection

Due to the compound's chemical nature, a single glove may not provide sufficient protection. Double-gloving is strongly recommended. Nitrile gloves offer excellent protection against a wide array of chemicals and are a reliable choice for handling hazardous substances in a laboratory setting.[10][11][12][13]

  • Inner Glove: A standard disposable nitrile glove. This provides a baseline level of protection and maintains dexterity.

  • Outer Glove: A thicker, chemically resistant nitrile gauntlet-style glove. This provides extended protection against splashes and allows for safe removal of the outer layer if contamination occurs.[14]

Gloves must be changed immediately if contamination is suspected. Before removal, wash the outer glove. Always inspect gloves for tears or pinholes before use.[15]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.

  • Chemical Apron: For larger quantities or significant splash risks, a chemically resistant apron should be worn over the lab coat.

  • Attire: Full-length pants and closed-toe shoes are mandatory.[8]

Respiratory Protection

When engineering controls (i.e., a fume hood) are properly used, respiratory protection is typically not required for routine handling. However, it may be necessary under specific circumstances:

  • Emergency Situations: In the event of a large spill or failure of the primary engineering controls.

  • Maintenance Operations: When cleaning reactors or equipment where residual vapors may be present.

If a respirator is required, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is the minimum requirement. A full-face respirator will also provide eye protection. All personnel requiring respirators must be part of a formal respiratory protection program with medical clearance and fit-testing.

Operational Workflow for Safe Handling

The following diagram and steps outline the procedural application of safety controls and PPE throughout a typical laboratory workflow.

G Workflow for Handling 4-Oxotetrahydrofuran-3-carbonitrile cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase cluster_final Final Steps a 1. Pre-Task Review - Review SDS & SOP - Verify Fume Hood Certification - Locate Emergency Equipment b 2. Don PPE - Inner/Outer Nitrile Gloves - Lab Coat - Splash Goggles a->b Proceed c 3. Material Transfer - Weigh solid or measure liquid - Use spark-proof tools - Keep container closed b->c Enter Hood d 4. Reaction Setup & Monitoring - Ground equipment for static - Monitor reaction progress remotely if possible c->d Setup e 5. Quenching & Workup - Conduct all steps in hood - Prepare for waste segregation d->e Reaction Complete f 6. Decontamination - Clean glassware & surfaces - Use appropriate decontaminant e->f Transfer to Waste g 7. Waste Disposal - Segregate into 'Organic Nitrile' or 'Halogenated' waste streams as appropriate - Label container correctly f->g Clean h 8. Doff PPE - Remove outer gloves first - Wash hands thoroughly g->h Exit Hood

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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